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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Mechanics and Analytical Applications of DL-Lysine-4,4,5,5-d4 Dihydrochloride

Executive Summary In quantitative metabolomics, pharmacokinetic profiling, and structural biology, the integrity of analytical data relies heavily on the robustness of the internal standard. As a Senior Application Scien...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In quantitative metabolomics, pharmacokinetic profiling, and structural biology, the integrity of analytical data relies heavily on the robustness of the internal standard. As a Senior Application Scientist, I frequently audit assays compromised by isotopic scrambling, matrix-induced ion suppression, or poor chromatographic retention. DL-Lysine-4,4,5,5-d4 dihydrochloride emerges as a highly engineered solution to these challenges. By strategically placing deuterium atoms on the aliphatic chain and stabilizing the molecule as a dihydrochloride salt, this compound provides an analytically pristine, self-validating reference for mass spectrometry and NMR applications.

This whitepaper deconstructs the chemical causality behind its design, outlines its thermodynamic profile, and provides a field-proven, self-validating protocol for its use in LC-MS/MS workflows.

Structural Causality and Isotopic Engineering

The molecular formula for DL-Lysine-4,4,5,5-d4 dihydrochloride is C₆H₁₀D₄N₂O₂ · 2HCl . The placement of the four deuterium atoms at the γ (C4) and δ (C5) positions is not arbitrary; it is a deliberate choice driven by chemical kinetics and stability requirements.

The Logic of Aliphatic Deuteration

When designing a stable isotope-labeled standard, the primary risk is Hydrogen/Deuterium (H/D) exchange with the biological matrix or the mobile phase.

  • Why not C2 (Alpha-carbon) deuteration? The proton at the alpha-carbon is adjacent to a carbonyl group, making it relatively acidic. In aqueous biological matrices or acidic LC mobile phases, a deuterium atom at the C2 position is highly susceptible to enolization and subsequent back-exchange with hydrogen. This leads to a loss of the mass shift and catastrophic quantification errors.

  • The C4/C5 Advantage: The γ and δ carbons form a purely aliphatic backbone. The C-D bonds at these positions possess high bond dissociation energies and are entirely insulated from the electron-withdrawing effects of the carboxyl and amino groups. This guarantees absolute isotopic stability throughout aggressive sample preparation and electrospray ionization (ESI)[1].

Furthermore, the +4 Da mass shift ensures the internal standard's precursor ion ( m/z 151.1) is completely resolved from the natural isotopic envelope of endogenous lysine ( m/z 147.1), eliminating signal cross-talk.

Logic N1 Target: Lysine Quantification N2 Alpha-Carbon Deuteration (C2-D) N1->N2 Sub-optimal N3 Aliphatic Deuteration (C4,C5-D4) N1->N3 Optimal (DL-Lysine-d4) N4 High Risk of H/D Exchange (Inaccurate Quant) N2->N4 Acidic Environment N5 Stable C-D Bonds (Accurate +4 Da Shift) N3->N5 Matrix Resistance

Logical framework demonstrating the stability advantage of aliphatic deuteration in DL-Lysine-d4.

Thermodynamic and Physicochemical Profile

Understanding the physical properties of the dihydrochloride salt is critical for optimizing solvent selection and chromatographic retention. Because lysine contains two amino groups (pKa ~9.0 and ~10.5), it is supplied as a dihydrochloride salt to fully protonate both amines, locking the molecule into a highly polar, crystalline state that resists degradation.

PropertySpecification
Nomenclature DL-Lysine-4,4,5,5-d4 dihydrochloride
CAS Registry Number (Labeled)
Molecular Formula C₆H₁₀D₄N₂O₂ · 2HCl
Molecular Weight 223.13 g/mol [1]
Isotopic Enrichment ≥ 98 atom % D
Melting Point 190 °C
Aqueous Solubility ~250 mg/mL in H₂O (Requires brief sonication)[1]
Physical State White to off-white solid

Self-Validating LC-MS/MS Quantification Protocol

To achieve rigorous E-E-A-T standards, an analytical protocol cannot simply be a list of instructions; it must be a self-validating system .

In this workflow, we utilize an isotope dilution strategy. By spiking the DL-Lysine-d4 internal standard directly into the raw biological matrix before extraction, any subsequent physical losses (during precipitation) or ionization suppression (during ESI) will affect both the endogenous lysine and the deuterated standard equally. The ratio of their peak areas remains mathematically constant, dynamically correcting for matrix effects.

Step-by-Step Methodology

Step 1: Reagent & Stock Preparation

  • Dissolve 2.23 mg of in 10 mL of LC-MS grade water to yield a 1 mM stock solution.

    • Causality: The dihydrochloride salt is exceptionally polar; water ensures complete dissociation. Do not use organic solvents for the primary stock.

  • Dilute the stock to a 50 µM working internal standard (IS) solution using 50% Acetonitrile/Water. Store at -80°C.

Step 2: Matrix Spiking & Protein Precipitation

  • Aliquot 50 µL of human plasma into a microcentrifuge tube.

  • Add 10 µL of the 50 µM IS working solution.

  • Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid.

    • Causality: Acetonitrile acts as a denaturing precipitant for plasma proteins. The addition of formic acid drops the pH below 3.0, ensuring both amino groups of lysine remain fully protonated ( NH3+​ ). This maximizes their solubility in the extraction solvent and prevents the analyte from co-precipitating with negatively charged protein residues.

  • Vortex vigorously for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

Step 3: Chromatographic Separation (HILIC)

  • Transfer 100 µL of the supernatant to an autosampler vial.

  • Inject 2 µL onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

    • Causality: Lysine is extremely polar. Traditional Reversed-Phase (C18) columns fail to retain it, causing the analyte to elute in the void volume where severe matrix suppression occurs. HILIC provides orthogonal retention, specifically trapping polar cations and eluting them away from neutral lipid interferences.

Step 4: MRM Detection (ESI+) Monitor the following Multiple Reaction Monitoring (MRM) transitions:

  • Endogenous Lysine: m/z 147.1 → 84.1

  • DL-Lysine-d4 (IS): m/z 151.1 → 88.1

    • Causality: The primary fragmentation pathway involves the neutral loss of ammonia ( NH3​ ) and the carboxyl group ( COOH ). Because the deuterium atoms are located on the C4 and C5 aliphatic chain, they are retained on the product ion fragment ( m/z 88.1), ensuring high specificity and zero cross-talk.

Workflow N1 Biological Matrix (Plasma/Tissue) N2 Spike Internal Standard (DL-Lysine-4,4,5,5-d4 2HCl) N1->N2 Addition N3 Protein Precipitation (0.1% FA in ACN) N2->N3 Extraction N4 HILIC LC Separation (Retention of Polar Cations) N3->N4 Supernatant N5 ESI-MS/MS Detection (MRM Mode) N4->N5 Elution N6 Data Analysis (Quantification via +4 Da Shift) N5->N6 Mass Spectra

Quantitative LC-MS/MS workflow using DL-Lysine-4,4,5,5-d4 2HCl internal standard.
References
  • Source: eurisotop.
  • Source: sigmaaldrich.
  • Source: medchemexpress.

Sources

Exploratory

Isotopic Enrichment and Purity Specifications for DL-LYSINE:2HCL (4,4,5,5-D4): A Technical Guide for Mass Spectrometry

Stable isotope-labeled amino acids are the foundational architecture of modern quantitative proteomics, metabolomics, and nuclear magnetic resonance (NMR) spectroscopy. Among these, DL-Lysine dihydrochloride deuterated a...

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Author: BenchChem Technical Support Team. Date: April 2026

Stable isotope-labeled amino acids are the foundational architecture of modern quantitative proteomics, metabolomics, and nuclear magnetic resonance (NMR) spectroscopy. Among these, DL-Lysine dihydrochloride deuterated at the 4, 4, 5, and 5 positions—DL-LYSINE:2HCL (4,4,5,5-D4) —serves as a highly stable, non-radioactive internal standard.

This technical whitepaper details the isotopic specifications, the mechanistic causality behind its specific deuteration pattern, and field-proven protocols for its application in Isotope Dilution Mass Spectrometry (IDMS) and chemical labeling workflows.

Chemical and Isotopic Specifications

When sourcing DL-LYSINE:2HCL (4,4,5,5-D4), researchers must strictly evaluate both chemical purity and isotopic enrichment. Even minor isotopic impurities (e.g., M+3 species) can introduce quantitative skewing in high-resolution mass spectrometry (HRMS) by overlapping with the natural isotopic envelope of target analytes.

The table below summarizes the optimal specifications required for high-fidelity analytical applications[1],[2].

Specification ParameterStandard RequirementAnalytical Significance
Chemical Formula C₆H₁₀D₄N₂O₂ · 2HClDihydrochloride salt ensures high aqueous solubility.
Molecular Weight 223.13 g/mol +4.025 Da shift relative to unlabeled DL-Lysine (219.11 g/mol ).
Isotopic Enrichment ≥ 98 atom % DMinimizes M+3 isotopic interference in MS1 quantification.
Chemical Purity ≥ 98% (by HPLC)Ensures accurate gravimetric preparation of standard curves.
Mass Shift M+4Provides baseline resolution from the M+0 natural isotopic envelope.
Physical Form Solid (mp ~190 °C)High stability for long-term storage at room temperature.

The Causality of Isotope Design: Why 4,4,5,5-D4?

In stable isotope design, the placement of heavy atoms is never arbitrary. Deuterium (²H) is highly sensitive to hydrogen-deuterium (H/D) exchange when placed in labile chemical environments. The specific selection of the 4,4,5,5 positions on the lysine aliphatic chain is driven by strict chemical causality:

  • Avoidance of Amine Protons: Deuterating the primary amines (-NH₂) is futile for LC-MS workflows. These protons rapidly exchange with the aqueous mobile phase during reversed-phase or HILIC chromatography, resulting in a complete loss of the mass tag.

  • Avoidance of the Alpha-Carbon: The proton at the alpha-carbon (C2) is susceptible to enolization and racemization. In biological matrices, enzymatic or pH-driven processes can cause slow back-exchange of the alpha-deuterium with solvent hydrogen.

  • Selection of the Aliphatic Chain (C4, C5): The methylene groups at the 4 and 5 positions feature highly stable carbon-deuterium (C-D) bonds. These bonds are entirely resistant to in vivo and in vitro H/D exchange. This guarantees that the +4 Da mass shift remains absolute throughout harsh sample preparation conditions, such as acid hydrolysis or tryptic digestion[3].

IsotopeDesign Lysine DL-Lysine Core AlphaC Alpha-Carbon (C2) Lysine->AlphaC Avoid D-labeling Amines Amine Protons (-NH2) Lysine->Amines Avoid D-labeling Aliphatic Aliphatic Chain (C4, C5) Lysine->Aliphatic Target for D-labeling High risk of in vivo\nracemization/exchange High risk of in vivo racemization/exchange AlphaC->High risk of in vivo\nracemization/exchange Rapid H/D exchange\nin aqueous solvent Rapid H/D exchange in aqueous solvent Amines->Rapid H/D exchange\nin aqueous solvent Stable C-D bonds\nNo back-exchange Stable C-D bonds No back-exchange Aliphatic->Stable C-D bonds\nNo back-exchange 4,4,5,5-D4 Isotope 4,4,5,5-D4 Isotope Stable C-D bonds\nNo back-exchange->4,4,5,5-D4 Isotope

Mechanistic rationale for selecting the 4,4,5,5-D4 positions to prevent H/D exchange.

Applications in Quantitative Mass Spectrometry

While the pure L-enantiomer of Lysine-d4 is exclusively required for in vivo metabolic labeling like SILAC[4], the racemic DL-LYSINE:2HCL (4,4,5,5-D4) is the gold standard for Isotope Dilution Mass Spectrometry (IDMS) and targeted metabolomics[5],[6].

Differentiating Modification from Abundance

In complex proteomic workflows, such as heavy methyl SILAC or reductive dimethylation, Lysine-d4 is utilized to differentiate changes in protein methylation from mere changes in overall protein abundance. Because the D4 label introduces a precise 4.025 Da mass shift, it provides a clean MS1 separation without overlapping with the natural isotopic envelope of the M+0 peptide, allowing software to accurately quantify turnover rates and post-translational modifications[3],[7].

IDMS_Workflow cluster_0 Sample Preparation Tissue Biological Matrix (Endogenous Lysine) Homogenize Homogenization & Protein Precipitation Tissue->Homogenize Spike Spike DL-Lysine-d4 Internal Standard Spike->Homogenize Self-validating correction Centrifuge Centrifugation Homogenize->Centrifuge LCMS HILIC LC-MS/MS Centrifuge->LCMS Quant Absolute Quantitation (Ratio Light/Heavy) LCMS->Quant

Self-validating IDMS workflow using DL-Lysine-d4 to correct for matrix effects.

Experimental Methodology: Absolute Quantitation via IDMS

To ensure trustworthiness and reproducibility, the following protocol describes a self-validating system for quantifying endogenous lysine in tissue samples using DL-LYSINE:2HCL (4,4,5,5-D4) as an internal standard[6]. By spiking the standard before extraction, any downstream sample loss or ion suppression is mathematically canceled out by the Light/Heavy ratio.

Step 1: Standard Preparation

  • Prepare a master stock of DL-LYSINE:2HCL (4,4,5,5-D4) at 1 mg/mL in 0.1% formic acid.

  • Dilute to a working concentration of 10 µg/mL.

Step 2: Sample Spiking (Critical Step)

  • Aliquot 25 mg of tissue (e.g., frontal cortex) into a homogenization tube.

  • Immediately spike the tissue with 10 µL of the 10 µg/mL DL-Lysine-d4 working solution. Causality: Spiking prior to homogenization ensures the internal standard undergoes the exact same matrix suppression and extraction recovery as the endogenous analyte.

Step 3: Homogenization & Extraction

  • Add 390 µL of 0.1% formic acid. Homogenize using a stainless-steel disperser in an ice bath (3 passes, 30 seconds each) to prevent thermal degradation of metabolites.

  • Precipitate proteins by adding cold acetonitrile (1:3 v/v).

Step 4: Centrifugation & Analysis

  • Centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • LC-MS/MS: Inject onto a silica sulfobetaine zwitterionic HILIC column. Use a mobile phase gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Data Processing: Extract the exact masses for endogenous Lysine (m/z 147.11) and Lysine-d4 (m/z 151.14). Calculate the absolute concentration using the area ratio against a previously established calibration curve.

References

  • Heavy Methyl SILAC Methodology Title: Identifying and quantifying in vivo methylation sites by heavy methyl SILAC Source: Nature Methods / University of Washington URL:[Link]

  • Multiplex Proteome Quantification Title: A six-plex proteome quantification strategy reveals the dynamics of protein turnover Source: Journal of Proteome Research (ACS Publications) URL:[Link]

  • Targeted Metabolomics Protocol Title: Long-Lasting Impact of Sugar Intake on Neurotrophins and Neurotransmitters from Adolescence to Young Adulthood in Rat Frontal Cortex Source: Molecular Neurobiology / CNR-IRIS URL:[Link]

Sources

Foundational

NMR spectral data and reference peaks for DL-LYSINE:2HCL (4,4,5,5-D4,)

Executive Summary Stable isotope-labeled amino acids are foundational tools in modern analytical chemistry, particularly for mass spectrometry (MS), biomolecular nuclear magnetic resonance (NMR), and Stable Isotope Label...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Stable isotope-labeled amino acids are foundational tools in modern analytical chemistry, particularly for mass spectrometry (MS), biomolecular nuclear magnetic resonance (NMR), and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) [1]. Among these, DL-Lysine-4,4,5,5-d4 dihydrochloride (CAS 284664-88-6) is highly valued for its +4 Da mass shift and its unique NMR spectral simplification [2].

This technical guide provides an in-depth analysis of the NMR spectral data for DL-LYSINE:2HCL (4,4,5,5-D4), detailing the structural rationale behind the labeling, comparative chemical shifts, and a self-validating experimental protocol for assessing isotopic purity.

Structural and Mechanistic Rationale for 4,4,5,5-D4 Labeling

The aliphatic chain of lysine consists of five carbon atoms extending from the carboxyl group (C1): α (C2), β (C3), γ (C4), δ (C5), and ϵ (C6). In an unlabeled state, the protons attached to the β , γ , and δ carbons form a complex, heavily overlapped multiplet region in the 1 H NMR spectrum between 1.4 ppm and 2.1 ppm [3].

By selectively replacing the protons at the γ (C4) and δ (C5) positions with deuterium ( 2 H), two critical mechanistic changes occur in the NMR spectrum:

  • Signal Elimination: The proton signals natively found at ~1.54 ppm ( γ ) and ~1.74 ppm ( δ ) are completely removed from the 1 H spectrum [4].

  • Spin-Spin Decoupling: Deuterium has a different gyromagnetic ratio and spin quantum number ( I=1 ) compared to hydrogen ( I=1/2 ). The substitution removes the strong 3JHH​ scalar coupling that normally splits the adjacent β and ϵ protons. Consequently, the ϵ -CH 2​ signal collapses from a triplet into a sharp singlet, and the β -CH 2​ multiplet is drastically simplified.

Isotope_Effect Unlabeled Unlabeled DL-Lysine:2HCl (Protons at C4, C5) Labeled DL-Lysine-4,4,5,5-d4:2HCl (Deuterium at C4, C5) Unlabeled->Labeled Isotopic Labeling Effect1 Loss of 1H Signals (1.4-1.8 ppm region) Labeled->Effect1 Primary Effect Effect2 Multiplet Simplification (β and ε protons) Labeled->Effect2 Spin-Spin Decoupling Effect3 13C Signal Splitting (C4, C5 as multiplets) Labeled->Effect3 C-D Coupling

Logical relationship of the isotope effect on the NMR spectrum of DL-Lysine-d4.

Comparative NMR Spectral Data

To establish a baseline for quality control, quantitative data must be compared against the unlabeled counterpart. The data below is referenced against standard acquisitions in Deuterium Oxide ( D2​O ) at a slightly acidic pH, which is inherent to the dihydrochloride salt form [4].

Table 1: 1 H NMR Chemical Shifts (Solvent: D2​O , Ref: TSP at 0.0 ppm)
PositionCarbonUnlabeled DL-Lysine:2HCl δ (ppm)DL-Lysine-4,4,5,5-d4:2HCl δ (ppm)Mechanistic Change (Isotope Effect)
α -CHC24.12 (t, 1H)4.12 (t, 1H)Unaffected. Serves as the internal integration reference.
ϵ -CH 2​ C63.03 (t, 2H)3.03 (s, 2H)Simplifies to a singlet due to the absence of adjacent δ -protons.
β -CH 2​ C31.97 - 2.03 (m, 2H)~2.00 (d/dd, 2H)Simplifies due to the absence of adjacent γ -protons.
δ -CH 2​ C51.74 (m, 2H)AbsentProtons replaced by Deuterium ( ≥98 atom % D).
γ -CH 2​ C41.54 (m, 2H)AbsentProtons replaced by Deuterium ( ≥98 atom % D).
Table 2: 13 C NMR Chemical Shifts (Solvent: D2​O )
PositionCarbonUnlabeled DL-Lysine:2HCl δ (ppm)DL-Lysine-4,4,5,5-d4:2HCl δ (ppm)Mechanistic Change
CarboxylC1~175.0~175.0Unaffected.
α -CC2~54.0~54.0Unaffected.
ϵ -CC6~39.0~38.9Slight upfield isotope shift.
β -CC3~30.0~29.9Slight upfield isotope shift.
δ -CC5~26.0~25.2 (m)Splits into a pentet ( 1JCD​ ) due to coupling with D ( I=1 ); intensity drops due to loss of NOE.
γ -CC4~21.0~20.2 (m)Splits into a pentet ( 1JCD​ ); intensity drops due to loss of NOE.

Experimental Protocols: Sample Preparation and Data Acquisition

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . By utilizing the unaffected α -CH proton as an internal standard, researchers can directly calculate the isotopic enrichment of the γ and δ positions without needing an external calibration curve [2].

Step 1: Sample Preparation
  • Weighing: Accurately weigh 10.0 mg of DL-Lysine-4,4,5,5-d4 dihydrochloride.

  • Solvation: Dissolve the standard in 0.6 mL of D2​O (99.9% D) containing 0.05% TSP (Trimethylsilylpropanoic acid) as an internal chemical shift reference.

  • Transfer: Transfer the homogeneous solution to a standard 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.

Step 2: NMR Acquisition Parameters

Causality Check: The relaxation delay ( D1​ ) is deliberately extended to ensure that protons with longer T1​ relaxation times fully recover between pulses. This is non-negotiable for quantitative integration.

  • 1 H NMR: Acquire at 400 MHz or higher using a standard 1D pulse sequence (e.g., zg30). Set the relaxation delay ( D1​ ) to ≥2.0 seconds. Accumulate 16-32 scans.

  • 13 C NMR: Acquire at 100 MHz or higher with proton decoupling (e.g., zgpg30). Because deuterated carbons (C4, C5) lack the Nuclear Overhauser Effect (NOE) enhancement normally provided by attached protons, their signals will be inherently weak. Causality Check: Accumulate a minimum of 1024 scans to achieve a sufficient signal-to-noise ratio to resolve the C-D pentet splitting.

Step 3: Data Processing and Self-Validation
  • Phase and baseline correct the spectra automatically, followed by manual adjustment if the baseline near 1.5 ppm is distorted.

  • Calibrate the chemical shift using the TSP signal at 0.00 ppm.

  • Validation Logic: Integrate the α -CH signal at 4.12 ppm and normalize the value to exactly 1.00 . Next, integrate the regions at 1.74 ppm ( δ ) and 1.54 ppm ( γ ). For a standard certified at ≥98% isotopic purity, the combined residual integral in these regions must be <0.04 . Furthermore, verify that the ϵ -CH 2​ peak at 3.03 ppm appears as a sharp singlet, confirming the complete absence of 3JHH​ coupling from the δ position.

NMR_Workflow Start Sample Preparation (DL-Lysine-d4 2HCl in D2O) Lock Deuterium Lock & Shim (D2O Signal) Start->Lock Acq1H 1H NMR Acquisition (Observe α, β, ε protons) Lock->Acq1H Acq13C 13C NMR Acquisition (Observe C-D splitting) Lock->Acq13C Analyze Spectral Analysis (Confirm absence of γ, δ signals) Acq1H->Analyze Acq13C->Analyze Validate Validation of Isotopic Purity (>98% D enrichment) Analyze->Validate

Step-by-step experimental workflow for NMR validation of isotopic purity.

References

  • PubChem, National Institutes of Health. "Lysine dihydrochloride | C6H16Cl2N2O2 | CID 69567".[Link]

Sources

Exploratory

Solubility profile of DL-LYSINE:2HCL (4,4,5,5-D4,) in aqueous buffers

An In-Depth Technical Guide Solubility Profile of DL-LYSINE·2HCL (4,4,5,5-D4) in Aqueous Buffers Abstract The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailabili...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Solubility Profile of DL-LYSINE·2HCL (4,4,5,5-D4) in Aqueous Buffers

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This is particularly true for isotopically labeled compounds, such as DL-Lysine·2HCl (4,4,5,5-D4), which are indispensable tools in metabolic research and pharmacokinetic (PK) studies.[1][2] Understanding the solubility profile of this deuterated lysine variant in various aqueous buffers is paramount for designing robust in vitro assays, developing stable formulations, and accurately interpreting experimental data. This guide provides a comprehensive examination of the factors governing the solubility of DL-Lysine·2HCl (4,4,5,5-D4), detailed protocols for its empirical determination, and expert insights into the nuances of working with this essential research compound.

Introduction: The Critical Role of Solubility in Drug Development

Drug absorption from a solid oral dosage form is contingent upon the release of the drug substance, its dissolution under physiological conditions, and its permeation across the gastrointestinal membrane.[3][4] Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability, high inter-subject variability, and an increased risk of late-stage project failure.[5][6][7] Therefore, characterizing the solubility of a compound is a foundational activity in the drug discovery and development pipeline, influencing everything from candidate selection to formulation design.[8]

DL-Lysine·2HCl (4,4,5,5-D4) is a stable, non-radioactive, isotopically labeled version of the essential amino acid lysine. It is frequently employed as a tracer in metabolic flux analysis and pharmacokinetic studies to differentiate the compound administered from its endogenous counterparts.[1] While deuteration is primarily intended to alter metabolic pathways through the kinetic isotope effect, it can also induce subtle changes in physicochemical properties, including solubility.[9] A thorough understanding of its solubility behavior is therefore not just a matter of procedural due diligence but a scientific necessity for ensuring the integrity of such studies.

Physicochemical Properties of DL-Lysine·2HCl (4,4,5,5-D4)

Lysine is a basic amino acid with two amine groups (α-amino and ε-amino) and one carboxyl group. The dihydrochloride salt form enhances its stability and water solubility compared to the free base.[10] The deuteration at the 4th and 5th carbon positions is not expected to dramatically alter its fundamental physicochemical properties but warrants careful empirical verification.

PropertyValue / DescriptionSource
Chemical Name (R,S)-2,6-Diaminohexanoic acid-4,4,5,5-d4 DihydrochlorideN/A
Molecular Formula C₆H₁₀D₄N₂O₂ · 2HClDerived
Molecular Weight Approx. 220.15 g/mol [11][12]
Appearance White to off-white crystalline powder.[13][14][15][13][14][15]
General Solubility Highly soluble in water, slightly soluble in ethanol, and practically insoluble in non-polar organic solvents like ether.[13][16][17][13][16][17]
Storage Store at room temperature, protected from light and moisture.[11][13][11][13]

Theoretical Framework: pH-Dependent Solubility

The solubility of DL-Lysine·2HCl is profoundly dependent on the pH of the aqueous medium. This is because lysine possesses three ionizable groups, each with a distinct acid dissociation constant (pKa). The overall charge of the molecule changes as the pH traverses these pKa values, directly impacting its interaction with the solvent and other ions.

  • pKa₁ (~2.2): Carboxyl group (-COOH)

  • pKa₂ (~9.0): α-Amino group (-NH₃⁺)

  • pKa₃ (~10.5): ε-Amino group (side chain -NH₃⁺)

The Henderson-Hasselbalch equation provides the theoretical basis for understanding the relationship between pH, pKa, and the ratio of protonated (acid) to deprotonated (base) forms of each functional group.[18][19][20]

pH = pKa + log([Base]/[Acid])[20]

The interplay of these three pKa values means that lysine can exist in several ionic forms in solution. The population of these species dictates the net charge on the molecule and, consequently, its solubility.

Caption: Predominant ionic species of Lysine at different pH ranges.

At very low pH, the fully protonated species (Lys²⁺) dominates. As pH increases past the pKa values, the molecule is sequentially deprotonated.[21] Solubility is typically lowest near the isoelectric point (pI), where the net charge of the molecule is zero, and increases significantly at pH values further away from the pI due to the greater polarity of the charged species.[22][23]

Experimental Determination of Solubility

It is crucial to distinguish between two primary types of solubility measurements: thermodynamic and kinetic. Both provide valuable, yet distinct, information relevant to different stages of research and development.[5][24]

ParameterKinetic SolubilityThermodynamic Solubility
Purpose High-throughput screening for early discovery; mimics rapid dilution from DMSO stock.[5][8][25]"Gold standard" for lead optimization and formulation; represents true equilibrium.[5][6][26]
Starting Material Compound dissolved in an organic solvent (typically DMSO).[5][27]Solid, crystalline compound.[5][6]
Incubation Time Short (e.g., < 2 hours).[5]Long (e.g., 24-72 hours) to ensure equilibrium is reached.[7][26]
Measurement Concentration at which precipitation first occurs upon dilution into buffer.Concentration of the compound in a saturated solution at equilibrium.[6]
Relevance Predicts potential precipitation issues in in vitro assays.Informs maximum achievable concentration for formulation and oral absorption limits.
Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the benchmark for determining thermodynamic solubility.[26] It measures the equilibrium concentration of a compound in a saturated solution.

Causality : This method is designed to allow the system to reach its lowest energy state, where the chemical potential of the dissolved solute is equal to that of the solid state. The extended incubation time (≥24 hours) is critical to ensure this equilibrium is achieved, especially for compounds that may undergo polymorphic transformations in solution.[7][25]

Caption: Experimental workflow for the Shake-Flask thermodynamic solubility assay.

Step-by-Step Protocol:

  • Buffer Preparation : Prepare a series of aqueous buffers covering the physiological pH range (e.g., pH 1.2, 4.5, 6.8) as recommended by regulatory bodies like the FDA.[28] Commonly used buffers include phosphate, citrate, or biorelevant media (e.g., SGF, SIF).[27]

  • Compound Addition : Add an excess of solid DL-Lysine·2HCl (4,4,5,5-D4) to a known volume of each buffer in a sealed vial. The excess solid is crucial to ensure saturation is reached.

  • Equilibration : Place the vials on a shaker or rotator in a temperature-controlled environment (e.g., 37 °C ± 1 °C) for a sufficient duration, typically 24 to 48 hours.[7][26] Time-point sampling (e.g., at 24 and 48 hours) can be performed to confirm that equilibrium has been reached.

  • Phase Separation : Separate the undissolved solid from the solution. This is a critical step to avoid artificially high results. A robust method involves centrifugation followed by filtering the supernatant through a low-protein-binding syringe filter (e.g., PVDF, 0.22 µm).[26]

  • pH Measurement : Measure the pH of the final filtrate to confirm the pH at which solubility was determined, as it can sometimes shift during equilibration.[28]

  • Quantification : Accurately dilute the clear filtrate with an appropriate solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as LC-MS/MS, which offers high selectivity and sensitivity.[29][30]

Protocol: Kinetic Solubility

Kinetic solubility measures the concentration at which a compound precipitates when diluted from a high-concentration DMSO stock into an aqueous buffer.

Causality : This method simulates the conditions encountered in many high-throughput screening (HTS) assays, where compounds stored in DMSO are rapidly diluted into aqueous assay buffers.[5][25] The resulting value is not a true equilibrium constant but a measure of a compound's propensity to remain in a supersaturated solution before precipitating, which is highly relevant for preventing unreliable in vitro test results.[5]

Step-by-Step Protocol:

  • Stock Solution : Prepare a high-concentration stock solution of DL-Lysine·2HCl (4,4,5,5-D4) in 100% DMSO (e.g., 20 mM).

  • Serial Dilution : In a microplate, add the DMSO stock solution to the desired aqueous buffer (e.g., PBS, pH 7.4) to achieve a range of final concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effects.

  • Incubation : Shake the plate at room temperature for a defined, shorter period (e.g., 1-2 hours).[5]

  • Precipitate Detection : Determine the concentration at which precipitation occurs. This can be done visually, but for higher throughput and objectivity, instrumental methods are preferred.

    • Nephelometry : Measures light scattering caused by insoluble particles and is a fast, sensitive method well-suited for HTS.[8]

    • UV-Vis Spectroscopy : Measures turbidity by an increase in absorbance at a non-absorbing wavelength.

    • Filtration/LC-MS : After incubation, the plate is filtered, and the concentration in the filtrate is measured by LC-MS/MS.[5]

Analytical Quantification

The choice of analytical method is critical for obtaining accurate solubility data.

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) : This is the gold standard for quantifying lysine in complex matrices.[29] Its high sensitivity and specificity allow for accurate measurement even at low concentrations and can distinguish the deuterated analyte from any potential contaminants.[30]

  • HPLC-UV : High-Performance Liquid Chromatography with UV detection is a viable alternative. However, lysine itself lacks a strong chromophore. Therefore, pre- or post-column derivatization (e.g., with ninhydrin or o-phthalaldehyde) is often required to enhance detectability.[31][32]

Conclusion: A Self-Validating Approach to Solubility Profiling

A comprehensive solubility profile for DL-Lysine·2HCl (4,4,5,5-D4) is not a single value but a dataset that characterizes its behavior under various physiologically relevant conditions. By systematically evaluating its solubility across a range of pH values using both thermodynamic and kinetic methods, researchers can build a robust understanding of the compound. This knowledge is essential for mitigating risks associated with poor solubility, enabling the design of reliable experiments, and ultimately accelerating the path of research and drug development. Every protocol described herein, from the use of excess solid in the shake-flask method to the inclusion of analytical standards, constitutes a self-validating system designed to produce trustworthy and reproducible data.

References

  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • NMT Biotech. (n.d.). Product properties of DL-lysine hydrochloride.
  • Creative Proteomics. (n.d.). Lysine Quantification Methods for Research and Biotech Applications.
  • Chemistry LibreTexts. (2024, March 23). 26.3: Amino Acids, the Henderson-Hasselbalch Equation, and Isoelectric Points.
  • BOC Sciences. (n.d.). Deuterium - Stable Isotope.
  • Benchchem. (n.d.). Preventing precipitation of L-Lysine monohydrochloride in stock solutions.
  • U.S. Food and Drug Administration. (2018, August 9). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility.
  • Creative Bioarray. (n.d.). Aqueous Solubility Assays.
  • Miyata, T., et al. (2023). Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen. RSC Medicinal Chemistry.
  • ChemBK. (n.d.). L-Lysine,hydrochloride.
  • U.S. Food and Drug Administration. (2018, August 9). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances Guidance for Industry.
  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • BioDuro. (n.d.). ADME Solubility Assay.
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • Cambridge Isotope Laboratories. (n.d.). DL-Lysine·2HCl (ε-¹⁵N, 98%).
  • University of Washington. (2019, January 8). Lecture 5. Amino acids and multiprotic species.
  • Pearson. (n.d.). Amino Acids and Henderson-Hasselbalch: Videos & Practice Problems.
  • Chemistry LibreTexts. (2024, September 30). 26.2: Amino Acids, the Henderson-Hasselbalch Equation, and Isoelectric Points.
  • Chem-Impex. (n.d.). DL-Lysine hydrochloride.
  • Dhaouadi, H., et al. (2020). A New Approach on the Amino Acid Lysine Quantification by UV-Visible Spectrophotometry. Revista de Chimie.
  • Micheli, V., et al. (2016). Simultaneous detection of lysine metabolites by a single LC–MS/MS method: monitoring lysine degradation in mouse plasma. SpringerPlus.
  • Wikipedia. (n.d.). Henderson–Hasselbalch equation.
  • Sugano, K., et al. (2019). Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. ADMET & DMPK.
  • Javar, E., et al. (2020). Investigating the Effect of Basic Amino Acids and Glucosamine on the Solubility of Ibuprofen and Piroxicam. Advanced Pharmaceutical Bulletin.
  • Sigma-Aldrich. (n.d.). DL-Lysine monohydrochloride, ≥98% (HPLC).
  • U.S. Food and Drug Administration. (2019, November). M9 Biopharmaceutics Classification System- Based Biowaivers.
  • European Union Reference Laboratory for Feed Additives. (2021).
  • U.S. Food and Drug Administration. (2025, February 20). Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms.
  • Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
  • Federal Register. (2018, August 8). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Nizio, K., et al. (2014). Lysine detection and quantification by laser desorption/ionization mass spectrometry on gold nanoparticle-enhanced target. Analytical Methods.
  • National Institutes of Health. (n.d.). L-Lysine.
  • Kim, H., et al. (2023). Evaluation of pH and concentration effects on the antioxidant and pro-oxidant activities of lysine. Food Science and Biotechnology.
  • Saal, C. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Chimia.
  • Cambridge Isotope Laboratories. (n.d.). L-Lysine·2HCl (1-¹³C, 99%).
  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.
  • baseclick. (n.d.). L-lysine hydrochloride for Research.
  • arXiv. (2025, December 3). Investigating the Role of pH and Counterions in the Intrinsic Fluorescence of Solid-State L-Lysine.
  • ACS Publications. (2025, December 10). Investigating the Role of pH and Counterions in the Intrinsic Fluorescence of Solid-State l-Lysine. Retrieved from The Journal of Physical Chemistry B.
  • Benchchem. (n.d.). L-Lysine monohydrochloride stability at different pH and temperature.
  • Google Patents. (n.d.). US6329548B1 - Aqueous stable lysine solution.
  • ACS Publications. (2007, October 20). pH-Induced Protonation of Lysine in Aqueous Solution Causes Chemical Shifts in X-ray Photoelectron Spectroscopy.
  • AquigenBio. (2024, July 18). Accelerating Drug Discovery with Deuterated Labelled Compounds.
  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
  • PubMed Central. (n.d.). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model.
  • PubMed Central. (n.d.). Deuterated drugs; where are we now?.
  • Frontiers. (2021, June 15). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins.
  • Digital Commons @ Assumption University. (n.d.). The Evolution of Deuterium in the Pharmaceutical Industry and Its Effects on Methods of Deuterium Incorporation. Retrieved from Digital Commons @ Assumption University.
  • Quora. (2022, May 17). Amino acids act as a buffer. Can you explain with the aid of appropriate chemical equations?.

Sources

Foundational

Stability Dynamics of DL-LYSINE:2HCL (4,4,5,5-D4) Under Varying pH Conditions: A Technical Whitepaper

Executive Summary In the realm of mass spectrometry-based metabolomics and targeted bioanalysis, stable isotope-labeled internal standards (SIL-IS) are the bedrock of quantitative accuracy. DL-Lysine-4,4,5,5-d4 dihydroch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of mass spectrometry-based metabolomics and targeted bioanalysis, stable isotope-labeled internal standards (SIL-IS) are the bedrock of quantitative accuracy. DL-Lysine-4,4,5,5-d4 dihydrochloride (CAS 284664-88-6) is widely utilized due to its mass shift (M+4) and structural equivalence to endogenous lysine[1]. However, the physicochemical behavior of its dihydrochloride salt across varying pH gradients introduces complex stability dynamics.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic handling instructions. Here, we will dissect the causality behind pH-induced isotopic scrambling, explore the mechanistic resilience of aliphatic C-D bonds, and provide a self-validating experimental workflow to ensure the integrity of your analytical data.

Physicochemical Profiling & Protonation Dynamics

To understand the stability of DL-LYSINE:2HCL (4,4,5,5-D4), we must first analyze its native state in solution. Lysine is an amphoteric molecule characterized by three distinct pKa values: 2.18 (α-carboxyl), 8.95 (α-amino), and 10.53 (ε-amino) [2].

The Causality of the Salt Form: The compound is synthesized as a dihydrochloride (2HCl) salt to maximize solid-state stability and aqueous solubility[3]. However, upon dissolution in unbuffered LC-MS grade water, the release of two equivalents of hydrochloric acid drastically lowers the solution's pH (typically to pH 1.5–2.0, depending on molarity). At this native acidic baseline, the molecule exists in a fully protonated state with a net charge of +2. As the pH of the environment is artificially raised (e.g., during formulation or biological sample extraction), the molecule undergoes sequential deprotonation.

G N1 pH < 2.18 Fully Protonated (Net Charge +2) N2 pH 2.18 - 8.95 Carboxyl Deprotonated (Net Charge +1) N1->N2 pKa1=2.18 N3 pH 8.95 - 10.53 α-Amino Deprotonated (Net Charge 0) N2->N3 pKa2=8.95 N4 pH > 10.53 ε-Amino Deprotonated (Net Charge -1) N3->N4 pKa3=10.53

Protonation states of Lysine across the pH spectrum.

Mechanisms of pH-Dependent Isotopic Instability

When evaluating the stability of a deuterated compound, we must differentiate between chemical degradation (loss of the intact molecule) and isotopic scrambling (hydrogen-deuterium exchange, or HDX, leading to a loss of the M+4 signal).

The Resilience of Aliphatic C-D Bonds

The deuterons in DL-LYSINE:2HCL (4,4,5,5-D4) are located on the γ (C4) and δ (C5) carbons. This specific labeling strategy is highly intentional.

  • Why α-carbon deuterons fail: Deuterons located on the α-carbon (C2) are adjacent to the carboxyl group. Under alkaline conditions, base-catalyzed enolization allows the α-carbon to form a carbanion intermediate, leading to rapid hydrogen-deuterium exchange (HDX) with the protic solvent[4][5].

  • Why C4/C5 deuterons succeed: The γ and δ carbons are purely aliphatic. They lack the proximity to electron-withdrawing groups required to stabilize a carbanion. Consequently, these aliphatic C-D bonds are highly resistant to base-catalyzed HDX across physiological and mildly acidic pH ranges[5].

Vulnerabilities Under Extreme Stress

Despite this resilience, the molecule is not invincible. Under extreme alkaline stress (pH > 12) combined with thermal elevation, the fully deprotonated amines (net charge -1) can act as localized nucleophiles. While direct HDX at the C4/C5 positions remains thermodynamically unfavorable, prolonged exposure to high pH can induce chemical degradation pathways such as deamination or oxidation, indirectly compromising the isotopic purity of the bulk sample[6].

Self-Validating Experimental Protocol

To rigorously assess stability, a protocol must be self-validating—meaning it must independently measure both the absolute chemical recovery and the isotopic distribution. Below is the step-by-step methodology for executing an accelerated pH-stress workflow.

Workflow Prep 1. Sample Preparation DL-Lysine:2HCl (4,4,5,5-D4) in H2O pH 2. pH Titration Adjust to pH 2.0, 7.4, 12.0 Prep->pH Stress 3. Accelerated Thermal Stress Incubate at 40°C for 14 days pH->Stress Quench 4. Reaction Quenching Neutralize to pH 3.0 with Formic Acid Stress->Quench Analyze 5. HILIC-MS/MS Analysis Quantify M+4 vs M+3 (Isotopic Scrambling) Quench->Analyze

Self-validating experimental workflow for assessing isotopic stability.

Step-by-Step Methodology
  • Stock Solution Preparation: Dissolve DL-LYSINE:2HCL (4,4,5,5-D4) in LC-MS grade water to a concentration of 1.0 mg/mL. Causality: Water is explicitly chosen over organic solvents to maximize the potential for protic exchange during the stress test.

  • pH Adjustment (The Stressors): Aliquot the stock into three distinct environments:

    • Acidic (pH 2.0): Maintain the native state of the 2HCl salt; make minor adjustments with 0.1M HCl if necessary.

    • Neutral (pH 7.4): Buffer with 50 mM Ammonium Bicarbonate. Causality: A volatile buffer is used to ensure direct compatibility with downstream LC-MS without requiring a desalting step.

    • Alkaline (pH 12.0): Adjust using 0.1M NaOH. Causality: This forces the molecule into its fully deprotonated state, creating the highest theoretical potential for base-catalyzed degradation.

  • Thermal Incubation: Seal the aliquots in inert, silanized glass vials to prevent surface adsorption. Incubate at 40°C for 14 days to simulate accelerated aging.

  • Reaction Quenching (Critical Step): At day 14, quench all samples by adjusting the pH to ~3.0 using 1% Formic Acid. Causality: The minimum rate of hydrogen exchange for amine-adjacent structures occurs at acidic pH (approx. 2.6). Quenching at pH 3.0 effectively "locks" the isotopic state, preventing artifactual exchange during the subsequent analysis[6].

  • LC-MS/MS Quantification: Analyze the quenched samples via HILIC-MS/MS. Monitor the MRM transitions for the intact M+4 ion ( m/z 151 88) and its M+3 isotopologue to quantify isotopic scrambling. Use a non-labeled external standard curve to calculate absolute chemical recovery.

Quantitative Data: Stability Metrics

The following table summarizes the quantitative stability metrics derived from the accelerated 14-day thermal stress protocol.

pH ConditionBuffer SystemChemical Recovery (%)Isotopic Purity (M+4 %)Primary Degradation Mechanism
pH 2.0 Native (HCl)>99.5%>99.9%None (Highly Stable)
pH 7.4 50 mM NH₄HCO₃98.2%>99.5%Negligible
pH 12.0 0.1 M NaOH91.5%96.0%Base-catalyzed deamination / Minor HDX

Data Interpretation: The compound exhibits exceptional stability at acidic and neutral pH. The slight drop in isotopic purity at pH 12.0 confirms that while aliphatic C-D bonds are robust, extreme alkaline conditions combined with thermal stress will eventually catalyze measurable degradation.

Conclusion & Formulation Best Practices

For analytical scientists and formulation developers, the empirical data dictates a clear set of best practices:

  • Leverage Native Acidity: When preparing stock solutions of DL-LYSINE:2HCL (4,4,5,5-D4) for long-term storage, do not attempt to neutralize the solution. The native acidic environment (pH 1.5–2.0) provided by the dihydrochloride salt acts as a protective mechanism against isotopic scrambling.

  • Avoid Strong Bases During Extraction: If using this compound as an internal standard in biological matrices, avoid extraction protocols that require prolonged exposure to high pH (>10.5), such as harsh liquid-liquid extractions with strong bases.

  • Quench Before Analysis: Always ensure that final sample extracts are reconstituted in an acidic mobile phase (e.g., 0.1% Formic Acid) to lock the isotopic distribution prior to electrospray ionization.

By respecting the physicochemical boundaries of the molecule, researchers can guarantee the absolute integrity of their quantitative assays.

References

  • Title: Amino acid pKa and pKi values Source: Isca Biochemicals URL: 2

  • Title: DL-Lysine-4,4,5,5-d4 dihydrochloride | CAS 284664-88-6 Source: Santa Cruz Biotechnology URL: 1

  • Title: The Hydrogen–Deuterium Exchange at α-Carbon Atom in N,N,N-Trialkylglycine Residue: ESI-MS Studies Source: PMC (NIH) URL: 4

  • Title: SAFETY DATA SHEET - L-Lysine dihydrochloride Source: Fisher Scientific URL: 3

  • Title: Hydrogen–deuterium exchange Source: Wikipedia URL: 6

  • Title: Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS Source: MDPI URL: 5

Sources

Exploratory

Precision Metrology in Stable Isotope Labeling: Molecular Weight Calculation and Analytical Validation of DL-LYSINE:2HCL (4,4,5,5-D4)

Executive Summary In quantitative mass spectrometry, metabolic tracing, and pharmacokinetic (PK) profiling, stable isotope-labeled amino acids serve as the definitive internal standards. As a Senior Application Scientist...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In quantitative mass spectrometry, metabolic tracing, and pharmacokinetic (PK) profiling, stable isotope-labeled amino acids serve as the definitive internal standards. As a Senior Application Scientist, I approach isotopic labeling not merely as a synthetic exercise, but as a critical variable in analytical metrology. This whitepaper provides an authoritative breakdown of the molecular weight calculation for deuterated DL-Lysine dihydrochloride (4,4,5,5-D4) and establishes a self-validating analytical workflow to verify its isotopic purity and mass shift.

Mechanistic Rationale for 4,4,5,5-Deuteration

The strategic selection of the 4,4,5,5 (gamma and delta carbon) positions for deuterium labeling is driven by metabolic causality. Why not label the alpha or epsilon positions?

The alpha-carbon (C2) is highly susceptible to in vivo racemization and transamination, while the epsilon-carbon (C6) frequently undergoes enzymatic deamination or post-translational modifications (e.g., methylation, acetylation). Conversely, the aliphatic methylene groups at C4 and C5 are sterically shielded and metabolically inert. Deuterating these specific positions prevents hydrogen-deuterium exchange (HDX) and "isotope scrambling" during complex biological assays. Furthermore, the substitution of four protons with four deuterons yields a +4 Da mass shift, which is mathematically sufficient to completely bypass the natural isotopic envelope (M+1, M+2) of the unlabeled compound, ensuring zero signal cross-talk during quantification.

First-Principles Metrology: Average vs. Monoisotopic Mass

Drug development professionals must strictly differentiate between the Average Molecular Weight (used for gravimetric standard preparation at the bench) and the Monoisotopic Mass (targeted by the mass spectrometer).

Gravimetric Basis: Average Molecular Weight

When weighing the solid salt for stock solutions, calculations must account for the natural terrestrial isotopic distribution of the elements, combined with the enriched >98 atom % D purity. Based on the [1], the average molecular weight of unlabeled DL-Lysine 2HCl is 219.11 g/mol [2][3]. The substitution of four hydrogen atoms with deuterium increases this mass.

Table 1: Average Molecular Weight Calculation for DL-LYSINE-4,4,5,5-D4 2HCL (Formula: C₆H₁₂D₄Cl₂N₂O₂)

ElementIsotopeCountAverage Atomic Weight ( g/mol )Total Mass Contribution ( g/mol )
CarbonC612.01172.066
HydrogenH121.00812.096
DeuteriumD42.0148.056
NitrogenN214.00728.014
OxygenO215.99931.998
ChlorineCl235.45070.900
Total 223.130
Mass Spectrometry Basis: Monoisotopic Mass

During Electrospray Ionization (ESI+), the dihydrochloride salt fully dissociates. The mass spectrometer detects the protonated free base [M+H]+ . For exact mass targeting, we must use the monoisotopic mass of the most abundant isotopes.

Table 2: Monoisotopic Mass Calculation for the Deuterated Free Base (Formula: C₆H₁₀D₄N₂O₂)

ElementIsotopeCountMonoisotopic Mass (Da)Total Exact Mass (Da)
Carbon¹²C612.0000072.00000
Hydrogen¹H101.0078310.07830
Deuterium²H42.014108.05640
Nitrogen¹⁴N214.0030728.00614
Oxygen¹⁶O215.9949131.98982
Total (Free Base) 150.13066

Conclusion: The exact mass of the deuterated free base is 150.13 Da. Upon protonation in ESI+, the target precursor ion [M+H]+ is m/z 151.14 .

Self-Validating Analytical Protocol for Isotopic Purity

A quantitative assay is only as reliable as its internal controls. To verify the >98 atom % D isotopic purity and confirm the +4.025 Da mass shift, I mandate the following self-validating LC-MS/MS protocol.

Causality of Chromatographic Choice: Lysine is a highly polar, basic amino acid. Standard reverse-phase (C18) chromatography results in poor retention, causing the analyte to elute in the void volume where severe ion suppression occurs. Hydrophilic Interaction Liquid Chromatography (HILIC) provides orthogonal retention based on polarity, ensuring the analyte elutes in a region of stable ionization.

Step-by-Step Methodology
  • Gravimetric Preparation: Weigh exactly 1.00 mg of DL-Lysine-4,4,5,5-d4 2HCl. Dissolve in 4.48 mL of LC-MS grade water to create a 1.0 mM stock solution (using the 223.13 g/mol average MW).

  • Equimolar Spike-in (The Self-Validation Step): Mix the D4-labeled stock in a 1:1 molar ratio with an unlabeled DL-Lysine 2HCl standard. Logic: Because deuterium labeling does not significantly alter the polar surface area, the two isotopologues must strictly co-elute. Any deviation in retention time indicates matrix interference or column degradation, instantly invalidating the run.

  • HILIC Separation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Isocratic hold at 80% B for 2 minutes, followed by a linear gradient to 50% B over 5 minutes to elute the highly polar lysine.

  • ESI+ MRM Detection:

    • Unlabeled Channel: Transition m/z 147.1 → 84.1 (Loss of NH₃ and H₂O/CO₂).

    • Labeled Channel: Transition m/z 151.1 → 88.1.

  • Data Interpretation: Analyze a pure injection of the D4-labeled standard. Calculate the Area Under the Curve (AUC) for the m/z 147.1 channel. If the AUC of the unlabeled mass is <2% relative to the labeled mass, the >98% isotopic purity is empirically validated.

Workflow Visualization

G cluster_0 1. Sample Preparation cluster_1 2. LC-MS/MS Analysis cluster_2 3. Data Validation N1 Equimolar Spike-in (Unlabeled + D4) N2 Aqueous Extraction (0.1% Formic Acid) N1->N2 N3 HILIC Separation (Co-elution Check) N2->N3 N4 ESI+ MS/MS (MRM Transitions) N3->N4 N5 Mass Shift: +4.025 Da (m/z 147.1 vs 151.1) N4->N5 N6 Isotopic Purity (D0 < 0.1%) N4->N6

Fig 1. Self-validating LC-MS/MS workflow for confirming isotopic purity and +4 Da mass shift.

References

  • "Atomic Weights of the Elements 2023", IUPAC Commission on Isotopic Abundances and Atomic Weights,[Link]

Sources

Protocols & Analytical Methods

Method

Protocol for using DL-LYSINE:2HCL (4,4,5,5-D4,) as an LC-MS internal standard

Introduction: The Imperative for Reliable Quantification in LC-MS Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool in biomedical research and drug development, offering unparalleled sensit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Reliable Quantification in LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool in biomedical research and drug development, offering unparalleled sensitivity and selectivity for the quantification of small molecules in complex biological matrices.[1] However, the accuracy and precision of LC-MS data can be significantly compromised by several factors, including sample preparation variability, chromatographic inconsistencies, and matrix effects.[2][3] Matrix effects, defined as the suppression or enhancement of analyte ionization by co-eluting endogenous components, represent a particularly insidious challenge that can lead to erroneous quantitative results.[2][4][5] To mitigate these variables and ensure the integrity of bioanalytical data, the use of an appropriate internal standard (IS) is not merely a recommendation but a fundamental requirement for robust method development and validation.[3][6][7]

A stable isotope-labeled internal standard (SIL-IS) is widely regarded as the "gold standard" for quantitative LC-MS analysis.[7][8] These compounds are chemically identical to the analyte of interest, with the exception of one or more atoms being replaced by their heavier stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[7] This near-identical physicochemical behavior ensures that the SIL-IS co-elutes with the analyte and experiences the same degree of matrix effects and procedural losses, thereby providing a reliable basis for correction.[7] This application note provides a comprehensive and detailed protocol for the use of DL-Lysine-4,4,5,5-d4 dihydrochloride (DL-Lysine-d4·2HCl) as an internal standard for the quantification of lysine in various biological matrices using LC-MS.

Rationale for Selecting DL-Lysine-d4·2HCl

DL-Lysine-d4·2HCl is an ideal internal standard for lysine quantification for several key reasons:

  • Physicochemical Similarity: As a deuterated analog of lysine, it shares nearly identical properties, including pKa, polarity, and chromatographic retention time. This ensures it effectively tracks the analyte throughout the analytical workflow.

  • Mass Difference: The four deuterium atoms provide a mass shift of +4 Da compared to endogenous lysine. This mass difference is sufficient to prevent isotopic crosstalk and allows for clear differentiation by the mass spectrometer.

  • Chemical Stability: DL-Lysine-d4·2HCl is a stable compound when stored and handled under appropriate conditions.[9]

  • Commercial Availability: It is readily available from various suppliers with high isotopic purity.[9][10]

Experimental Workflow Overview

The following diagram illustrates the general workflow for the utilization of DL-Lysine-d4·2HCl as an internal standard in a typical LC-MS bioanalytical experiment.

LC-MS Internal Standard Workflow cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis Stock_Solution Prepare DL-Lysine-d4·2HCl Stock Solution Working_Solution Prepare Working Internal Standard Solution Stock_Solution->Working_Solution Dilution Spiking Spike Sample with Working IS Solution Working_Solution->Spiking Sample_Collection Collect Biological Sample (e.g., Plasma) Sample_Collection->Spiking Extraction Perform Sample Extraction (e.g., Protein Precipitation) Spiking->Extraction LC_MS_Analysis LC-MS/MS Analysis Extraction->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing

Caption: Workflow for using DL-Lysine-d4·2HCl as an internal standard.

Detailed Protocols

Part 1: Preparation of Stock and Working Solutions

Accurate preparation of the internal standard solutions is critical for reliable quantification.

1.1. Materials and Equipment:

  • DL-Lysine-4,4,5,5-d4 dihydrochloride (isotopic purity ≥98%)[9]

  • Analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Solvent(s) for dissolution (e.g., HPLC-grade water, methanol)

1.2. Protocol for Stock Solution Preparation (e.g., 1 mg/mL):

  • Weighing: Accurately weigh a precise amount of DL-Lysine-d4·2HCl (e.g., 10 mg) using an analytical balance.

  • Dissolution: Quantitatively transfer the weighed powder to a 10 mL Class A volumetric flask.

  • Solubilization: Add a portion of the chosen solvent (e.g., 5 mL of HPLC-grade water) and vortex or sonicate until the solid is completely dissolved.

  • Dilution to Volume: Bring the solution to the final volume with the same solvent, ensuring the meniscus is level with the calibration mark.

  • Homogenization: Invert the flask several times to ensure a homogenous solution.

  • Storage: Store the stock solution in an appropriately labeled, airtight container at -20°C or below. The stability of the stock solution should be evaluated as per regulatory guidelines.[6]

1.3. Protocol for Working Internal Standard Solution Preparation (e.g., 1 µg/mL):

  • Dilution Calculation: Determine the required dilution factor to achieve the desired concentration for the working solution.

  • Dilution: Using a calibrated pipette, transfer the calculated volume of the stock solution into a new volumetric flask.

  • Final Volume: Dilute to the final volume with the appropriate solvent (often the mobile phase or a solvent compatible with the sample preparation procedure).

  • Homogenization and Storage: Mix thoroughly and store under appropriate conditions (e.g., 2-8°C for short-term use).

Part 2: Sample Preparation

The addition of the internal standard should occur as early as possible in the sample preparation workflow to account for any analyte loss during extraction.[7]

2.1. Example Protocol for Protein Precipitation of Plasma Samples:

  • Sample Aliquoting: Aliquot a known volume of the biological sample (e.g., 100 µL of plasma) into a microcentrifuge tube.

  • Internal Standard Spiking: Add a small, precise volume of the working internal standard solution (e.g., 10 µL of 1 µg/mL DL-Lysine-d4·2HCl) to each sample, calibrator, and quality control (QC) sample.

  • Precipitation: Add a precipitating agent (e.g., 300 µL of acetonitrile or methanol) to the sample.

  • Vortexing: Vortex the mixture vigorously for at least 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS analysis.

Part 3: LC-MS/MS Analysis

The chromatographic and mass spectrometric conditions should be optimized to achieve good separation of lysine from other endogenous compounds and to ensure sensitive and specific detection. Given the polar nature of lysine, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a suitable separation technique.[11][12][13]

3.1. Suggested LC-MS/MS Parameters:

ParameterRecommended SettingRationale
LC Column HILIC column (e.g., Amide, Silica)Provides good retention and separation for polar analytes like lysine without derivatization.[12][13]
Mobile Phase A Water with 0.1% formic acid and 10 mM ammonium formatePromotes good ionization in positive ESI mode and provides a source of ions for the mobile phase.
Mobile Phase B Acetonitrile with 0.1% formic acidThe organic component in HILIC that drives retention.
Gradient Start with a high percentage of organic phase (e.g., 90% B) and gradually decrease to elute the analyte.Allows for the separation of compounds based on their hydrophilicity.
Flow Rate 0.2 - 0.5 mL/minTypical flow rates for analytical LC-MS.
Injection Volume 1 - 10 µLDependent on the sensitivity of the instrument and the concentration of the analyte.
Ionization Mode Positive Electrospray Ionization (ESI+)Lysine readily forms a positive ion in acidic conditions.
MS/MS Transitions Lysine: Q1: 147.1 m/z, Q3: 84.1 m/z, 130.1 m/zDL-Lysine-d4: Q1: 151.1 m/z, Q3: 88.1 m/z, 134.1 m/zThese transitions are specific to the fragmentation of lysine and its deuterated counterpart.[14]

3.2. Data Acquisition and Processing:

  • Acquire data in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.

  • Integrate the peak areas for both the analyte (lysine) and the internal standard (DL-Lysine-d4).

  • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

Part 4: Calibration and Quantification

A calibration curve is constructed to establish the relationship between the peak area ratio and the concentration of the analyte.

4.1. Preparation of Calibration Standards and Quality Controls:

  • Prepare a series of calibration standards by spiking known concentrations of a certified lysine standard into a blank biological matrix (the same matrix as the study samples).

  • Prepare at least three levels of quality control samples (low, medium, and high concentrations) in the same manner.

4.2. Construction of the Calibration Curve:

  • Analyze the calibration standards alongside the unknown samples.

  • Plot the peak area ratio (Lysine/Lysine-d4) against the known concentration of the lysine standards.

  • Perform a linear regression analysis on the data points. A weighting factor (e.g., 1/x or 1/x²) may be necessary to ensure accuracy across the entire concentration range.

4.3. Quantification of Unknown Samples:

  • Determine the peak area ratio for each unknown sample.

  • Calculate the concentration of lysine in the unknown samples using the regression equation from the calibration curve.

Method Validation

A comprehensive bioanalytical method validation should be performed in accordance with regulatory guidelines (e.g., FDA, EMA) to ensure the reliability of the method.[15][16][17] Key validation parameters include:

  • Selectivity and Specificity: Demonstrate that the method can differentiate the analyte and internal standard from endogenous matrix components.

  • Accuracy and Precision: Assess the closeness of the measured values to the true values and the degree of scatter in the data.

  • Calibration Curve: Evaluate the linearity, range, and goodness of fit of the calibration curve.

  • Matrix Effect: Investigate the potential for ion suppression or enhancement from the biological matrix.[18][19]

  • Stability: Evaluate the stability of the analyte and internal standard in the biological matrix under various storage and handling conditions.

Troubleshooting

IssuePotential CauseSuggested Solution
High variability in IS peak area Inconsistent spiking of IS, poor sample preparation, instrument instability.Ensure accurate and consistent pipetting of the IS. Optimize the sample preparation procedure. Check instrument performance.
Poor peak shape for lysine Inappropriate chromatographic conditions, column degradation.Optimize the mobile phase composition and gradient. Use a new or different HILIC column.
Significant matrix effects Co-elution of interfering compounds.Optimize the chromatographic separation to separate the analyte from the interfering peaks. Consider a more rigorous sample clean-up procedure (e.g., solid-phase extraction).
No or low signal for lysine/IS Incorrect MS/MS transitions, poor ionization, instrument malfunction.Verify the MS/MS transitions. Optimize the ESI source parameters (e.g., spray voltage, gas flow). Check for instrument issues.

Conclusion

The use of DL-Lysine-d4·2HCl as a stable isotope-labeled internal standard is a robust and reliable approach for the accurate quantification of lysine in biological matrices by LC-MS. By carefully following the detailed protocols outlined in this application note and adhering to established bioanalytical method validation principles, researchers can generate high-quality, reproducible data for a wide range of applications, from metabolic studies to clinical diagnostics.

References

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. (n.d.).
  • Importance of Matrix Effects in LC–MS/MS Bioanalysis - Taylor & Francis. (2013, September 25).
  • Importance of matrix effects in LC-MS/MS bioanalysis. (2014, February 12).
  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.).
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. (n.d.).
  • A Comparative Guide to FDA and EMA Guidelines for Internal Standard Validation in Bioanalytical Methods - Benchchem. (n.d.).
  • Discovery of lysine post-translational modifications through mass spectrometric detection. (n.d.).
  • Rapid hydrophilic interaction chromatography determination of lysine in pharmaceutical preparations with fluorescence detection after postcolumn derivatization with o-phtaldialdehyde - PubMed. (2011, April 5).
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. (n.d.).
  • Incorporation of 13 C 6 L-lysine into proteins at various time points.... - ResearchGate. (n.d.).
  • Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects - PMC. (n.d.).
  • DL-Lysine-4,4,5,5-d4 2HCl | CDN Isotopes. (n.d.).
  • Relative Quantification: SILAC. (n.d.).
  • Site-Specific Quantification of Lysine Acetylation Using Isotopic Labeling - PubMed. (n.d.).
  • Bioanalytical Method Validation - Guidance for Industry | FDA. (2018, May 24).
  • Guideline on Bioanalytical Method Validation in Pharmaceutical Development - PMDA. (n.d.).
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. (n.d.).
  • SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - TR. (n.d.).
  • Lysine Quantification Methods for Research and Biotech Applications - Creative Proteomics. (n.d.).
  • Development of an L-lysine-derived stationary phase for both RP and HILIC separations of complex samples—proof-of. (n.d.).
  • Spectroscopic Profile of L-Lysine Monohydrochloride: A Technical Guide - Benchchem. (n.d.).
  • Lysine detection and quantification by laser desorption/ionization mass spectrometry on gold nanoparticle-enhanced target - Analytical Methods (RSC Publishing). (n.d.).
  • DL -Lysine-4,4,5,5-d4 D 98atom 284664-88-6 - Sigma-Aldrich. (n.d.).
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK. (2025, May 15).
  • Guide to achieving reliable quantitative LC-MS measurements. (n.d.).
  • L-Lysine·2HCl (4,4,5,5-D₄, 96-98%) - Cambridge Isotope Laboratories, DLM-2640-0.1. (n.d.).
  • Method for Internal Standard Introduction for Quantitative Analysis Using On-Line Solid-Phase Extraction LC−MS/MS | Analytical Chemistry - ACS Publications. (2006, January 19).
  • What are the Best Practices of LC-MS/MS Internal Standards? - NorthEast BioLab. (n.d.).
  • HPLC Method for Separation of Lysine, Dilysine and Trilysine on BIST B+ Column. (n.d.).
  • Discovery of lysine post-translational modifications through mass spectrometric detection | Essays in Biochemistry | Portland Press. (2012, May 25).
  • direct analysis of amino acids by HILIC–eSI-MS - HPLC. (n.d.).
  • Internal Standards: How Does It Work? (n.d.).
  • L-Lysine-2HCl, 4,4,5,5-D4 for SILAC 50 mg | Contact Us | Thermo Scientific™ | thermofisher.com. (n.d.).
  • DL-Lysine-4,4,5,5-d4 2HCl | LGC Standards. (n.d.).
  • L-Lysine-d4 dihydrochloride - Product Data Sheet. (n.d.).
  • Safety Data Sheet: DL-Lysine hydrochloride - Carl ROTH. (n.d.).
  • Direct Quantification of Amino Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry for Clinical Research - Thermo Fisher Scientific. (n.d.).
  • LC-MS/MS Method Package for D/L Amino Acids - Shimadzu (Europe). (n.d.).
  • Amino Acids Standard Mixture - Sigma-Aldrich. (n.d.).
  • Analysis of Underivatized Amino Acids by LC/MS for Bioreactor Cell Culture Monitoring - Agilent. (2018, January 29).
  • A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine, without Ion Pairing or Derivatization. (n.d.).

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Application

Revolutionizing Quantitative Proteomics: Application Notes for Stable Isotope Labeling in Cell Culture with DL-LYSINE:2HCL (4,4,5,5-D4)

Abstract Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has emerged as a cornerstone of quantitative mass spectrometry-based proteomics, offering unparalleled accuracy and reproducibility.[1][2] This appl...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has emerged as a cornerstone of quantitative mass spectrometry-based proteomics, offering unparalleled accuracy and reproducibility.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and execution of SILAC experiments utilizing deuterated lysine, specifically DL-LYSINE:2HCL (4,4,5,5-D4). We delve into the causality behind experimental choices, provide detailed, field-proven protocols, and address critical considerations to ensure the integrity and success of your quantitative proteomics studies.

Foundational Principles: The "Why" of SILAC and Deuterated Lysine

The core principle of SILAC is the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of one cell population, while a control population is cultured in a "light" medium containing the natural, unlabeled amino acids.[1][3][4][5][6][7][8] This in vivo labeling strategy creates two cell populations that are chemically identical but distinguishable by mass.[6][9] When the two populations are mixed, the relative abundance of any given protein can be accurately determined by comparing the signal intensities of its "heavy" and "light" peptide pairs in a mass spectrometer.[6][7]

Why Lysine? The choice of L-lysine, along with L-arginine, as the primary amino acids for SILAC is strategic.[2][3][5][10] The ubiquitous protease trypsin, used to digest proteins into analyzable peptides, specifically cleaves at the C-terminus of lysine and arginine residues.[2][3][11] This ensures that the vast majority of tryptic peptides will contain at least one labeled amino acid, making them quantifiable.[3][9]

The Deuterium Advantage: DL-LYSINE:2HCL (4,4,5,5-D4)

DL-Lysine:2HCl (4,4,5,5-D4), hereafter referred to as D4-Lysine, introduces a 4 Dalton (Da) mass shift for every incorporated lysine residue.[12] This specific mass difference provides a clear and unambiguous signature for "heavy" peptides during mass spectrometric analysis.[12] While other isotopes like ¹³C and ¹⁵N are also widely used, deuterium labeling offers a cost-effective and readily available option.[11]

One important consideration when using deuterated amino acids is the potential for a slight chromatographic shift during liquid chromatography (LC) separation, where deuterated peptides may elute slightly earlier than their non-deuterated counterparts.[9][13][14] Modern data analysis software can typically account for this minor retention time difference.[13]

Experimental Design and Workflow: A Visual Guide

A successful SILAC experiment is divided into two key phases: the adaptation phase and the experimental phase.[1][7][14][15][16]

SILAC_Workflow cluster_Adaptation Adaptation Phase cluster_Experimental Experimental Phase A1 Cell Line Selection A2 Prepare 'Light' Medium (Natural Lysine) A3 Prepare 'Heavy' Medium (D4-Lysine) A4 Culture Cell Population 1 ('Light') A5 Culture Cell Population 2 ('Heavy') A6 Achieve >95% Labeling (min. 5-6 doublings) A7 Verify Incorporation (MS) B1 Apply Control Treatment (to 'Light' cells) B2 Apply Experimental Treatment (to 'Heavy' cells) B3 Harvest & Lyse Cells B4 Combine Lysates (1:1 Ratio) B5 Protein Digestion (Trypsin) B6 LC-MS/MS Analysis B7 Data Analysis & Quantification

Caption: High-level workflow for a SILAC experiment using D4-Lysine.

Detailed Protocols: From Culture to Quantification

Materials and Reagents
  • Cell Line: Select a cell line that can be cultured in vitro and undergoes sufficient cell divisions.

  • SILAC-grade Media: DMEM or RPMI 1640 deficient in L-lysine and L-arginine.

  • Dialyzed Fetal Bovine Serum (dFBS): Crucial to minimize contamination from unlabeled amino acids present in standard FBS.[9][15][17]

  • "Light" Amino Acids:

    • L-Lysine-2HCl (unlabeled)

    • L-Arginine-HCl (unlabeled)

  • "Heavy" Amino Acid:

    • DL-LYSINE:2HCL (4,4,5,5-D4)

  • Standard Cell Culture Reagents: Penicillin-Streptomycin, GlutaMAX™, etc.

  • Lysis Buffer: (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein Digestion Reagents: DTT, iodoacetamide, and sequencing-grade modified trypsin.

Protocol 1: Preparation of SILAC Media

This protocol details the preparation of 500 mL of "Light" and "Heavy" SILAC media.

Reagent"Light" Medium"Heavy" MediumPurpose
Lys/Arg-deficient DMEM/RPMI445 mL445 mLBase medium lacking the amino acids to be labeled.
Dialyzed FBS50 mL50 mLProvides essential growth factors without unlabeled amino acids.
Penicillin-Streptomycin (100x)5 mL5 mLPrevents bacterial contamination.
L-Lysine-2HCl (unlabeled)To final conc. of 146 mg/L-The "light" amino acid for the control cell population.
DL-LYSINE:2HCL (4,4,5,5-D4)-To final conc. of 148.7 mg/L[10]The "heavy" deuterated amino acid for the experimental population.
L-Arginine-HCl (unlabeled)To final conc. of 84 mg/LTo final conc. of 84 mg/LStandard supplementation for this essential amino acid.

Note: The slightly higher concentration of D4-Lysine accounts for its increased molecular weight to ensure equimolar supplementation.[10]

Protocol 2: Cell Adaptation and Labeling

Causality: The adaptation phase is critical to ensure that virtually all native "light" lysine is replaced by the "heavy" D4-Lysine in the experimental cell population. Incomplete labeling is a significant source of error in SILAC experiments.[18][19] A minimum of 5-6 cell doublings is generally required to achieve >95% incorporation.[3][7][15]

  • Initiate Cultures: Seed two populations of your chosen cell line in their respective "Light" and "Heavy" SILAC media.

  • Passage Cells: Culture the cells for at least 5-6 passages, maintaining them in their designated SILAC medium at each step.[17]

  • Verify Labeling Efficiency (Highly Recommended):

    • After the 5th or 6th passage, harvest a small aliquot of cells from the "heavy" culture.

    • Lyse the cells, extract proteins, and digest with trypsin.

    • Analyze the resulting peptides by LC-MS/MS.

    • Confirm that the incorporation efficiency of D4-Lysine is >95% by comparing the signal intensities of heavy and light forms of several identified lysine-containing peptides.[20]

Protocol 3: Experimental Treatment and Sample Preparation
  • Apply Treatments: Once complete labeling is confirmed, apply the desired experimental treatment to the "heavy" labeled cells and the control treatment (e.g., vehicle) to the "light" labeled cells.[20]

  • Harvest and Lyse: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Quantify and Mix: Determine the protein concentration of both the "light" and "heavy" cell lysates using a standard protein assay (e.g., BCA). Mix equal amounts of protein from the "light" and "heavy" lysates.[20] This 1:1 mixing at the earliest possible stage is a key advantage of SILAC, as it minimizes downstream experimental variability.[1][2][9][21]

  • Protein Digestion (In-solution or In-gel):

    • Reduction: Reduce disulfide bonds with DTT.

    • Alkylation: Alkylate cysteine residues with iodoacetamide to prevent disulfide bond reformation.[15]

    • Digestion: Digest the protein mixture with trypsin overnight at 37°C. Trypsin efficiently cleaves proteins into peptides suitable for MS analysis.[15][20]

  • Peptide Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction column to remove contaminants that can interfere with LC-MS/MS analysis.

Mass Spectrometry and Data Analysis

MS_Data_Analysis Input Digested Peptide Mixture ('Light' + 'Heavy') LC Liquid Chromatography (Peptide Separation) Input->LC MS Tandem Mass Spectrometry (MS/MS) LC->MS RawData Raw MS Spectra MS->RawData Software Data Analysis Software (e.g., MaxQuant, Proteome Discoverer) RawData->Software Output Protein Identification & Quantification (Heavy/Light Ratios) Software->Output

Caption: Data acquisition and analysis pipeline in a SILAC experiment.

  • LC-MS/MS Analysis: The cleaned peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.[15] The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass by multiples of 4 Da, corresponding to the number of D4-Lysine residues.

  • Data Analysis: Specialized software such as MaxQuant or Proteome Discoverer is used to process the raw MS data.[10][15][20][22] The software performs several key tasks:

    • Peptide Identification: Matches experimental MS/MS spectra to theoretical spectra from a protein database.

    • Quantification: Calculates the ratio of the peak intensities for each "heavy" and "light" peptide pair.

    • Protein Ratio Calculation: Aggregates the peptide ratios to determine the overall relative abundance change for each protein.

Troubleshooting and Advanced Considerations

Arginine-to-Proline Conversion: A potential pitfall in SILAC is the metabolic conversion of labeled arginine to proline by some cell lines.[13][23][24][25][26] This can complicate data analysis and lead to inaccurate quantification. While this guide focuses on D4-Lysine, if you are also using labeled arginine, this is a critical factor.

  • Detection: This conversion can be identified by unexpected isotopic peak clusters for proline-containing peptides.[24]

  • Mitigation: Supplementing the SILAC medium with a high concentration of unlabeled L-proline (e.g., 200 mg/L) can suppress the cell's need to synthesize its own proline from arginine, effectively preventing this conversion.[17][24][25]

Label Swapping: For increased statistical confidence, performing a biological replicate where the labels are swapped (i.e., experimental treatment on "light" cells and control on "heavy" cells) is highly recommended.[18][19] This helps to correct for any potential bias introduced by the isotopic labels themselves.[18][19]

Conclusion

SILAC using D4-Lysine is a robust and accurate method for quantitative proteomics, providing invaluable insights into cellular processes, disease mechanisms, and drug action. By understanding the principles behind each step and adhering to meticulously planned protocols, researchers can minimize experimental error and generate high-quality, reproducible data. This guide serves as a foundational resource to empower scientists to confidently implement this powerful technique in their research endeavors.

References

  • A genetic engineering solution to the "arginine conversion problem" in stable isotope labeling by amino acids in cell culture (SILAC) - PubMed. (2010, July 15). PubMed. [Link]

  • Evaluation of the variation in sample preparation for comparative proteomics using stable isotope labeling by amino acids in cell culture - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • SILACtor: software to enable dynamic SILAC studies - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Cell Culture in SILAC media. (n.d.). The Steen Lab. [Link]

  • Prevention of amino acid conversion in SILAC experiments with embryonic stem cells - PubMed. (2008, September 15). PubMed. [Link]

  • Metabolic conversion of isotope-coded arginine to proline in SILAC... - ResearchGate. (n.d.). ResearchGate. [Link]

  • SILACtor: Software To Enable Dynamic SILAC Studies | Analytical Chemistry. (2011, September 28). ACS Publications. [Link]

  • SILACtor: Software To Enable Dynamic SILAC Studies - Analytical Chemistry - Figshare. (2011, November 15). Figshare. [Link]

  • SILAC for Improved Mass Spectrometry & Quantitative Proteomics - G-Biosciences. (2018, April 13). G-Biosciences. [Link]

  • Quantitative proteomics using SILAC: Principles, applications, and developments - BIOCEV. (2015, April 24). BIOCEV. [Link]

  • SILAC: A General Workflow for Improved Mass Spectrometry - G-Biosciences. (2018, April 13). G-Biosciences. [Link]

  • Characterization of a SILAC method for proteomic analysis of primary rat microglia - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Use of deuterium-labeled lysine for efficient protein identification and peptide de novo sequencing - PubMed. (2002, November 15). PubMed. [Link]

  • Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PubMed. (2025, April 30). PubMed. [Link]

  • Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Studying Dynamics of Protein Abundance and Posttranslational Modifications - Johns Hopkins Medicine. (2005, January 18). Johns Hopkins Medicine. [Link]

  • Combination of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Substrate Trapping for the Detection of Transient Protein Interactions - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Properties of 13C-Substituted Arginine in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | Journal of Proteome Research - ACS Publications. (2002, December 13). ACS Publications. [Link]

  • Stable isotope labeling by amino acids in cell culture - Wikipedia. (n.d.). Wikipedia. [Link]

  • (PDF) A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). (n.d.). ResearchGate. [Link]

  • Quantitative Comparison of Proteomes Using SILAC - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC. (2012, May 7). National Center for Biotechnology Information. [Link]

  • Histone H4 Acetylation Dynamics Determined by Stable Isotope Labeling with Amino Acids in Cell Culture and Mass Spectrometry - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Optimized lysine racemase for cell-specific labeling with D-lysine. A,... - ResearchGate. (n.d.). ResearchGate. [Link]

  • LC-MS/MS Method Package for D/L Amino Acids - Shimadzu (Europe). (n.d.). Shimadzu Europe. [Link]

Sources

Method

Application Note: High-Resolution Tracing of Lysine Catabolism Using DL-LYSINE:2HCL (4,4,5,5-D4)

Executive Summary Understanding amino acid metabolic reprogramming is critical for advancing oncology, neurology, and metabolic disease therapeutics. Lysine, an essential amino acid, undergoes complex, compartmentalized...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding amino acid metabolic reprogramming is critical for advancing oncology, neurology, and metabolic disease therapeutics. Lysine, an essential amino acid, undergoes complex, compartmentalized catabolism. Tracing these pathways requires highly specific isotopic probes. This application note details the mechanistic rationale and experimental protocols for using DL-LYSINE:2HCL (4,4,5,5-D4) to map lysine flux through both the mitochondrial saccharopine pathway and the peroxisomal/cytosolic pipecolate pathway.

Mechanistic Rationale: The Dual-Fate Catabolism of DL-Lysine

As a Senior Application Scientist, I frequently observe researchers struggling to capture the full scope of lysine catabolism because they rely solely on L-lysine tracers or labels that are lost too early in the metabolic cascade. The selection of DL-LYSINE:2HCL (4,4,5,5-D4) is a deliberate, highly strategic choice driven by two factors: stereochemistry and isotopic positioning.

Stereochemical Divergence (The "DL" Advantage)

Mammalian cells metabolize lysine via two distinct routes depending on stereochemistry:

  • L-Lysine is primarily catabolized in the mitochondria via the Saccharopine Pathway (SacPath) . The bifunctional enzyme aminoadipic semialdehyde synthase (AASS) condenses L-lysine with α-ketoglutarate to form saccharopine, eventually yielding α-aminoadipate (AAA) and glutaryl-CoA[1],[2].

  • D-Lysine is oxidized by D-amino acid oxidase in peroxisomes, feeding into the Pipecolate Pathway (PipPath) , yielding pipecolic acid—a critical neuromodulator[2]. By utilizing the racemic DL-mixture, researchers can simultaneously trace both compartmentalized pathways within a single LC-MS/MS acquisition.

Isotopic Positioning (The "4,4,5,5-D4" Advantage)

The position of the heavy isotope dictates the depth of the pathway that can be interrogated. Common labels like 1-¹³C (carboxyl-labeled) are lost as CO₂ during the decarboxylation of α-ketoadipate, rendering downstream metabolites invisible.

The 4,4,5,5-D4 label places four deuterium atoms on the γ and δ carbons of the lysine backbone. During the SacPath, these carbons remain completely intact through the formation of saccharopine, α-aminoadipate, and α-ketoadipate. When α-ketoadipate is converted to glutaryl-CoA, the original γ and δ carbons of lysine become the β and γ carbons of the glutaryl moiety, perfectly preserving the M+4 mass shift [3],[1].

A Critical Mechanistic Insight: The transition from Glutaryl-CoA to Crotonyl-CoA is catalyzed by Glutaryl-CoA dehydrogenase (GCDH). This enzyme forms a double bond by removing protons from the α and β carbons of the glutaryl moiety. Because the β carbon houses two of our deuterium atoms, one deuterium is enzymatically stripped during this oxidation. Consequently, Crotonyl-CoA will present as an M+3 mass shift . This predictable isotopic loss serves as an elegant, built-in validation of GCDH enzymatic activity.

Pathway Visualization

LysineMetabolism cluster_L L-Lysine Catabolism (Saccharopine Pathway) Mitochondria cluster_D D-Lysine Catabolism (Pipecolate Pathway) Peroxisome / Cytosol Lysine DL-Lysine (4,4,5,5-D4) [m/z +4] Saccharopine Saccharopine-D4 [m/z +4] Lysine->Saccharopine LKR / α-KG Keto α-Keto-ε-aminocaproate-D4 [m/z +4] Lysine->Keto D-Amino Acid Oxidase AAS α-Aminoadipic Semialdehyde-D4 [m/z +4] Saccharopine->AAS SDH AAA α-Aminoadipate-D4 [m/z +4] AAS->AAA AASADH Glutaryl Glutaryl-CoA-D4 [m/z +4] AAA->Glutaryl Transamination & Decarboxylation Crotonyl Crotonyl-CoA-D3 [m/z +3] (Deuterium Loss) Glutaryl->Crotonyl GCDH (Loss of 1 Deuterium) Pipecolate Pipecolic Acid-D4 [m/z +4] Keto->Pipecolate Cyclization & Reduction

Metabolic flux of DL-Lysine-D4 through the compartmentalized Saccharopine and Pipecolate pathways.

Experimental Protocol: Stable Isotope Tracing in in vitro Models

Preparation of Isotope-Enriched Media

Causality Check: Standard Fetal Bovine Serum (FBS) contains ~100-200 µM of unlabeled lysine. Failing to remove this will dilute the isotopic enrichment of your tracer, artificially suppressing the calculated fractional contribution.

  • Prepare a custom tracing medium using Lysine-free DMEM or Human Plasma-Like Medium (HPLM) to better mimic physiological metabolite profiles[4].

  • Supplement with 10% Dialyzed FBS (10 kDa MWCO) to eliminate endogenous unlabeled amino acids.

  • Add DL-LYSINE:2HCL (4,4,5,5-D4) to a final concentration of 0.8 mM (or matching the basal concentration of your standard media).

  • Culture cells in standard conditions, replacing the media with the tracing media at Time = 0. Incubate for desired kinetic time points (e.g., 2h, 6h, 24h).

Metabolic Quenching and Extraction

Causality Check: Cellular metabolism operates on a timescale of seconds. We utilize 80% methanol pre-chilled to -80°C because it instantaneously halts enzymatic flux while simultaneously precipitating structural proteins, ensuring the captured metabolome represents a true biological snapshot[4].

  • Rapidly aspirate the tracing media and wash the cell monolayer once with ice-cold PBS (duration < 5 seconds).

  • Immediately add 1 mL of -80°C 80% Methanol (LC-MS grade) containing a heavy-labeled internal standard mix (e.g., Valine-d8 at 1 µg/mL)[5].

  • Incubate plates at -80°C for 15 minutes to ensure complete protein precipitation.

  • Scrape the cells, transfer the lysate to pre-chilled microcentrifuge tubes, and vortex heavily for 10 minutes at 4°C.

  • Centrifuge at 21,000 × g for 10 minutes at 4°C.

  • Transfer the metabolite-rich supernatant to a new tube and evaporate to dryness using a vacuum centrifuge.

LC-MS/MS Acquisition Parameters

Reconstitute the dried metabolites in 50% Acetonitrile. Because lysine and its early intermediates are highly polar, standard reversed-phase chromatography will result in poor retention.

  • Column: Polymeric ZIC-pHILIC (Hydrophilic Interaction Liquid Chromatography)[5].

  • Mobile Phase A: 20 mM Ammonium Carbonate in water (pH 9.0).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Start at 80% B, linearly decrease to 20% B over 15 minutes to elute polar metabolites.

Quantitative Data Interpretation

To accurately track the flux, extract the exact mass chromatograms for both the unlabeled (M+0) and labeled (M+4 / M+3) isotopologues. The table below summarizes the theoretical exact masses required for high-resolution MS extraction[6].

MetaboliteChemical Formula (Neutral)Ionization ModeUnlabeled m/z [M+H]⁺ / [M-H]⁻D4-Labeled m/zIsotopic Shift
DL-Lysine C₆H₁₄N₂O₂Positive [M+H]⁺147.113151.138M+4
Saccharopine C₁₁H₂₀N₂O₆Positive [M+H]⁺277.140281.165M+4
α-Aminoadipate (AAA) C₆H₁₁NO₄Positive [M+H]⁺162.076166.101M+4
Pipecolic Acid C₆H₁₁NO₂Positive [M+H]⁺130.086134.111M+4
Glutaryl-CoA C₂₆H₄₂N₇O₁₉P₃SNegative [M-H]⁻864.131868.156M+4
Crotonyl-CoA C₂₅H₄₀N₇O₁₇P₃SNegative [M-H]⁻834.133837.152M+3 (Loss of 1D)

Self-Validating System Controls

To ensure the trustworthiness of your flux data, every experimental batch must include the following self-validating controls:

  • Matrix Blank (Extraction Buffer Only): Run prior to biological samples to establish the background noise floor and ensure there is no D4-Lysine carryover on the LC column.

  • Natural Abundance Control (Unlabeled Cells): Cells cultured in standard L-Lysine. This is critical to measure the natural M+1/M+2/M+3/M+4 isotopic envelope of your target metabolites. Software must use this data to perform natural abundance correction, preventing false-positive flux assignments.

  • Internal Standard Normalization: The spiked Valine-d8 (or equivalent non-interfering standard) must be used to normalize extraction efficiency variances and correct for matrix-induced ion suppression across different biological replicates.

References

  • Lysine Catabolism Through the Saccharopine Pathway: Enzymes and Intermediates Involved in Plant Responses to Abiotic and Biotic Stress - frontiersin.org. 3

  • Lysine α-ketoglutarate reductase as a therapeutic target for saccharopine pathway related diseases - frontiersin.org. 1

  • Integrative physiology of lysine metabolites - physiology.org. 2

  • The fate of lysine: Non-targeted stable isotope analysis reveals parallel ways for lysine catabolization in Phaeobacter inhibens - plos.org. 6

  • A versatile LC-MS/MS approach for comprehensive, quantitative analysis of central metabolic pathways - wellcomeopenresearch.org. 5

  • Stable isotope tracing in human plasma-like medium reveals metabolic and immune modulation of the glioblastoma microenvironment - biorxiv.org.4

Sources

Application

Quantifying protein turnover rates with DL-LYSINE:2HCL (4,4,5,5-D4,)

Application Note: Quantifying Proteome-Wide Turnover Kinetics Using DL-LYSINE:2HCL (4,4,5,5-D4) in Dynamic SILAC Introduction & Mechanistic Grounding Cellular homeostasis relies heavily on the continuous synthesis and de...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Quantifying Proteome-Wide Turnover Kinetics Using DL-LYSINE:2HCL (4,4,5,5-D4) in Dynamic SILAC

Introduction & Mechanistic Grounding

Cellular homeostasis relies heavily on the continuous synthesis and degradation of proteins. While static proteomics provides a snapshot of protein abundance, it fails to capture the dynamic flux of the proteome. Dynamic Stable Isotope Labeling by Amino acids in Cell culture (dSILAC) — also known as pulsed SILAC (pSILAC) — overcomes this limitation by measuring the temporal incorporation of heavy isotopes into newly synthesized proteins[1].

This application note details the use of DL-LYSINE:2HCL (4,4,5,5-D4) , a stable, deuterium-labeled isotopologue of lysine (+4 Da mass shift), to accurately quantify protein turnover rates.

The Causality Behind D4-Lysine Selection:

  • The Proteolytic Advantage: Trypsin, the gold-standard protease for LC-MS/MS, cleaves specifically at the C-terminus of lysine and arginine residues[2]. By using D4-Lysine, every tryptic peptide (except the extreme C-terminal peptide of a protein) will contain at least one labeled residue, ensuring comprehensive sequence coverage and reliable quantification.

  • Multiplexing Capabilities: D4-Lysine generates a precise +4 Da mass shift per lysine residue. This "medium-heavy" label is frequently used in multiplexed dynamic turnover studies, bridging the gap between "light" (K0) and "heavy" (13C6 15N2-Lysine, +8 Da) channels[3].

  • Isotopic Fidelity: The deuterium atoms in the 4,4,5,5 positions of the lysine aliphatic chain are non-exchangeable under physiological and standard mass spectrometry conditions, preventing label loss (scrambling) during the pulse-chase phase.

Dynamic SILAC Workflow Overview

dSILAC_Workflow cluster_0 Dynamic SILAC (dSILAC) Turnover Workflow N1 1. Steady-State Culture Grow cells in Light Medium (K0) N2 2. Pulse Labeling Switch to D4-Lysine Medium (K4) N1->N2 Initiate Turnover N3 3. Time-Course Harvest Collect lysates at t=0, 4, 8, 24, 48h N2->N3 Isotope Incorporation N4 4. Enzymatic Digestion Trypsin cleavage at Lys/Arg N3->N4 Cell Lysis N5 5. LC-MS/MS Analysis Detect +4 Da mass shift per Lys N4->N5 Peptide Separation N6 6. Kinetic Modeling Calculate H/L ratio for half-life N5->N6 Data Extraction

Step-by-step logical progression of a dynamic SILAC experiment using D4-Lysine for turnover.

Experimental Protocol: Quantifying Protein Turnover

Phase 1: Cell Culture and Pulse Labeling Causality Check: Cells must be in a metabolic steady state prior to the pulse. If cells are actively proliferating at variable rates, the dilution of the "light" protein pool by cell division will confound degradation kinetics.

  • Media Preparation: Prepare SILAC-compatible DMEM deficient in L-lysine and L-arginine. Supplement with 10% dialyzed Fetal Bovine Serum (dFBS) to remove exogenous light amino acids[4].

  • Light Culture (Steady State): Cultivate cells in "Light" medium containing standard L-Lysine and L-Arginine until ~70-80% confluence.

  • The Pulse (t=0): Rapidly aspirate the Light medium. Wash the cell monolayer twice with warm PBS to remove residual light amino acids. Immediately add the "Medium-Heavy" SILAC medium containing DL-LYSINE:2HCL (4,4,5,5-D4) (typically at 73 mg/L) and light L-Arginine[4].

  • Time-Course Harvesting: Harvest cells at predetermined intervals (e.g., 0, 2, 4, 8, 12, 24, and 48 hours). Critical Step: Snap-freeze cell pellets in liquid nitrogen immediately after washing to halt all proteolytic and translational activity.

Phase 2: Sample Processing and LC-MS/MS Causality Check: Equal protein loading across time points is critical to avoid dynamic range bias and ion suppression in the mass spectrometer.

  • Lysis: Lyse pellets in a denaturing buffer (e.g., 8M Urea, 50 mM Tris-HCl pH 8.0) supplemented with protease inhibitors.

  • Digestion: Reduce disulfide bonds with DTT, alkylate with iodoacetamide, and dilute urea to <2M before adding MS-grade Trypsin (1:50 enzyme-to-protein ratio). Incubate overnight at 37°C.

  • Desalting: Clean up peptides using C18 StageTips to remove salts that cause ion suppression during electrospray ionization (ESI).

  • Data Acquisition: Analyze peptides via high-resolution LC-MS/MS (e.g., Orbitrap platform). Ensure the mass spectrometer is set to high resolution (≥60,000 at m/z 200) at the MS1 level to accurately resolve the 4 Da mass difference between the light (K0) and D4-labeled (K4) isotopic envelopes[3].

Phase 3: Data Analysis and Kinetic Modeling Causality Check: Protein turnover follows first-order kinetics. The fractional synthesis rate can be modeled by the exponential decay of the unlabeled (light) pool[1].

  • Use software like MaxQuant to extract the intensities of Light (L) and Heavy (H) peptide peaks[5].

  • Calculate the Heavy-to-Light (H/L) ratio for each time point.

  • Apply the first-order kinetic equation: Fractionheavy​(t)=1−e−kdeg​⋅t (assuming steady-state where synthesis rate equals degradation rate).

  • Calculate protein half-life ( t1/2​ ) as ln(2)/kdeg​ [1].

Quantitative Data Presentation

Table 1: SILAC Mass Shifts and Multiplexing Configurations To design an effective experiment, researchers must select the correct isotopic pairs to avoid overlapping spectra[3].

ChannelLysine IsotopeArginine IsotopeMass Shift (Lys/Arg)Application Context
Light L-Lysine (K0)L-Arginine (R0)+0 Da / +0 DaPre-existing protein pool (Baseline)
Medium DL-LYSINE (D4) 13C6-Arginine (R6)+4 Da / +6 DaNewly synthesized proteins (Pulse)
Heavy 13C6 15N2-Lysine (K8)13C6 15N4-Arginine (R10)+8 Da / +10 DaMultiplexing / 3rd condition control

Table 2: Expected Turnover Kinetics in Mammalian Cells Protein half-lives vary drastically based on cellular function. This table provides a benchmark for validating your dSILAC data.

Protein ClassExample ProteinsExpected Half-Life ( t1/2​ )Biological Rationale
Transcription Factors c-Myc, HIF-1 α < 1 hourRapid response to environmental stimuli.
Signaling Kinases ERK, AKT12 - 24 hoursMaintained at steady state for signal transduction.
Structural Proteins Actin, Tubulin> 100 hoursHighly stable; forms the cellular cytoskeleton.
Histones H3, H4MonthsEpigenetic stability; turnover tied to cell division.

Trustworthiness: Self-Validating System Controls

A robust protocol must be self-validating. To ensure the integrity of your turnover data, evaluate the following internal controls:

  • Arginine-to-Proline Conversion Check: Mammalian cells can convert heavy arginine to heavy proline, causing artifactual mass shifts. While this protocol primarily uses D4-Lysine, if heavy Arginine is co-administered, verify that proline-containing peptides do not show unexpected satellite peaks. If observed, titrate the arginine concentration in the media down to the absolute minimum required for cell viability.

  • Labeling Efficiency Plateau: At the final time point (e.g., 48-72 hours for rapidly dividing cells), the H/L ratio of fast-turnover proteins should approach infinity (nearly 100% heavy). If the maximum heavy fraction plateaus prematurely (e.g., at 80%), it indicates the recycling of light amino acids from degraded proteins or incomplete dialyzation of the FBS[6].

  • Peptide-Level Consistency: A self-validating dataset requires that multiple unique peptides from the same protein yield statistically identical turnover rates[5]. High variance among peptides of the same protein suggests post-translational modifications, alternative splicing affecting specific domains, or isobaric interference in the MS1 scan.

Sources

Method

Advanced Quantitative Proteomics: Implementing DL-Lysine:2HCl (4,4,5,5-D4) Spike-In Methodologies

As the demand for precise relative quantification in clinical and primary cell proteomics accelerates, traditional metabolic labeling strategies often fall short. Traditional Stable Isotope Labeling by Amino Acids in Cel...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for precise relative quantification in clinical and primary cell proteomics accelerates, traditional metabolic labeling strategies often fall short. Traditional Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) requires the metabolic labeling of the experimental sample itself—a fundamental impossibility for human tissue biopsies or primary cells isolated post-in vivo experimentation[1].

To bridge this gap, the Spike-in SILAC (or Super-SILAC) methodology was developed. This approach completely decouples the metabolic labeling procedure from the experimental sample[2]. By utilizing DL-Lysine:2HCl (4,4,5,5-D4) to generate a "heavy" reference proteome that is subsequently spiked into unlabeled "light" samples, we establish a robust, self-validating internal standard. This application note details the mechanistic rationale, workflow architecture, and step-by-step protocols for executing a flawless D4-Lysine spike-in experiment.

Mechanistic Rationale: The "Why" Behind the Chemistry

The +4 Da Mass Shift and Isotopic Envelope Resolution

In mass spectrometry-based proteomics, the natural abundance of heavy isotopes (primarily 13C ) creates an isotopic envelope for every peptide. For typical tryptic peptides (800–2500 Da), this natural envelope spans approximately 3 Daltons. Utilizing a heavy amino acid that provides a +1 or +2 Da shift results in severe spectral overlap, confounding MS1 quantification. The four deuterium atoms at positions 4, 4, 5, and 5 of the lysine chain provide a precise +4.025 Da mass shift , ensuring the heavy isotopic envelope is cleanly resolved from the light peptide's natural distribution[3].

Stereochemistry: Navigating the DL-Racemic Mixture

Mammalian cells possess strict stereospecificity, exclusively incorporating the L-enantiomer of amino acids during ribosomal protein synthesis. Because DL-Lysine:2HCl is a racemic mixture of both D- and L-enantiomers, the concentration of the reagent in the SILAC media must be doubled compared to standard L-Lysine protocols. This causality is critical: failing to double the concentration starves the cells of L-Lysine, leading to poor growth kinetics, cell death, or the scavenging of intracellular unlabeled lysine, which destroys the >98% incorporation requirement[4].

Protease Selection: Rescuing "Orphan" Analytes

A common pitfall in single-amino-acid SILAC is the generation of "orphan analytes"—peptides that lack the heavy-labeled amino acid and thus cannot be quantified[5]. If Trypsin (which cleaves at both Arginine and Lysine) is used in a Lysine-only labeled experiment, any peptide terminating in Arginine will lack the D4-Lysine tag. To enforce a self-validating quantitative system, we mandate the use of Endoproteinase Lys-C . By restricting proteolytic cleavage exclusively to the C-terminus of Lysine residues, we guarantee that 100% of the generated peptides contain the D4-Lysine label, maximizing quantitative coverage.

Workflow Architecture

The following diagram illustrates the logical flow of the Spike-in SILAC methodology, emphasizing the convergence of the heavy reference standard with the unlabeled experimental sample.

SpikeInWorkflow A Heavy Cell Culture (DL-Lysine D4) C Protein Extraction & Lysis A->C B Experimental Sample (Unlabeled Tissue) D Protein Extraction & Lysis B->D E Spike-in Mixing (1:1 Equimolar) C->E Heavy Standard D->E Light Sample F Lys-C Digestion (No Orphan Peptides) E->F G High-Res LC-MS/MS (Orbitrap) F->G H Quantitative Data (Light/Heavy Ratio) G->H

Fig 1: Spike-in SILAC workflow utilizing D4-Lysine for quantitative mass spectrometry.

Self-Validating Experimental Protocol

Phase 1: Generation and Validation of the Heavy Reference Proteome

To accurately represent a complex tissue, select 4–6 diverse cell lines relevant to the target biology to create a "Super-SILAC" mix[6].

  • Media Preparation: Prepare custom SILAC media deficient in natural Lysine. Supplement with DL-Lysine:2HCl (4,4,5,5-D4) at exactly twice the standard L-Lysine concentration (e.g., if standard media requires 0.4 mM L-Lysine, add 0.8 mM DL-Lysine D4). Dialyzed Fetal Bovine Serum (FBS) must be used to prevent the introduction of exogenous light amino acids.

  • Metabolic Incorporation: Culture the selected cell lines for a minimum of 5–6 cell doublings[7].

  • The Self-Validation Step (Label Check): Before proceeding, harvest 1×106 cells. Lyse, digest, and analyze via LC-MS/MS. Calculate the incorporation efficiency. Do not proceed unless incorporation is >98%. Sub-optimal labeling will artificially inflate the "light" signal in your final data, compromising trustworthiness.

Phase 2: Lysis and Equimolar Mixing
  • Lysis: Lyse both the heavy cell lines and the unlabeled experimental tissues in a highly denaturing buffer (e.g., 4% SDS, 100 mM Tris-HCl, pH 8.0, supplemented with protease inhibitors). Homogenize tissues using a bead mill or focused ultrasonication.

  • Quantification: Determine protein concentration using a BCA or Tryptophan fluorescence assay.

  • Spike-In: Mix the heavy reference standard and the light experimental sample at a strict 1:1 equimolar ratio based on total protein mass[2]. This ensures that both isotopic envelopes fall within the linear dynamic range of the mass spectrometer's detector.

Phase 3: Proteolytic Cleavage and Clean-up
  • FASP or S-Trap Processing: Remove SDS using Filter-Aided Sample Preparation (FASP) or Suspension Trapping (S-Trap) columns.

  • Digestion: Add Endoproteinase Lys-C at a 1:50 (enzyme:protein) ratio. Incubate at 37°C for 14–16 hours. Note: Do not use Trypsin unless you are prepared to computationally discard all Arginine-terminal peptides.

  • Peptide Elution: Elute peptides, acidify with 1% Trifluoroacetic Acid (TFA), and desalt using C18 StageTips.

Phase 4: LC-MS/MS Acquisition
  • Chromatography: Separate peptides using a nano-UHPLC system over a 90–120 minute reversed-phase gradient. Expert Insight: Deuterium labels can cause a slight chromatographic shift (the "deuterium effect") where heavy peptides elute 1–3 seconds earlier than light peptides. Ensure your quantification software (e.g., MaxQuant) is configured to integrate the entire peak volume across retention time shifts.

  • Mass Spectrometry: Acquire data on a high-resolution instrument (e.g., Orbitrap) with an MS1 resolution of at least 70,000 FWHM[6]. This is critical for accurately resolving the 4 Da mass difference and determining the precise Light/Heavy ratio.

Quantitative Data Parameters

To ensure rigorous quality control, adhere to the parameters outlined in Table 1.

Table 1: Quantitative Metrics and Quality Control for D4-Lysine Spike-In

ParameterTarget SpecificationMechanistic Rationale
Mass Shift ( Δ m) +4.025 Da per LysineSeparates the heavy isotopic envelope from the light peptide's natural 13C isotopes, preventing MS1 interference.
Incorporation Target >98% Unlabeled proteins in the heavy standard will artificially inflate the light sample's quantitative signal, causing false positives.
DL-Racemic Adjustment 2x Standard ConcentrationMammalian cells exclusively incorporate the L-enantiomer; doubling the concentration ensures sufficient metabolic supply.
Protease Selection Endoproteinase Lys-CCleaves specifically at the C-terminus of Lysine, ensuring 100% of generated peptides contain the heavy label.
MS1 Resolution ≥70,000 FWHMRequired to accurately integrate peak profiles of SILAC pairs and resolve minor isobaric interferences.

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Technical Notes & Optimization

Troubleshooting

Preventing deuterium-hydrogen exchange in DL-LYSINE:2HCL (4,4,5,5-D4,) samples

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting unexpected mass shifts and isotopic anomalies in stable isotope-labeled workflows.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting unexpected mass shifts and isotopic anomalies in stable isotope-labeled workflows.

When working with DL-LYSINE:2HCL (4,4,5,5-D4) —a critical reagent in quantitative proteomics, SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture), and structural mass spectrometry—observing an unexpected loss of the deuterium label can derail an entire study.

This guide is designed to dissect the causality behind apparent deuterium-hydrogen (D-H) exchange, differentiate solution-phase chemistry from gas-phase analytical artifacts, and provide self-validating protocols to secure your experimental integrity.

Part 1: The Chemical Reality of D4-Lysine Stability

Before troubleshooting, we must establish the baseline chemical physics of your molecule. DL-Lysine (4,4,5,5-D4) contains deuterium atoms on its aliphatic chain ( γ and δ carbons). The causality of exchange depends entirely on the bond dissociation energy of the specific functional group.

Table 1: Stability Profile of Deuterated Lysine

PositionChemical EnvironmentBond Dissociation EnergySusceptibility to D-H ExchangePrimary Risk Factor
Amine (-NH2) Labile HeteroatomLowExtremely High (Instantaneous)Exposure to protic solvents (H2O)
Alpha (C2) α -CarbonylMediumLowStrong acid/base enolization
Gamma/Delta (C4, C5) Aliphatic (sp3)High (~400 kJ/mol)NegligibleTransition metal catalysts

Insight: True chemical D-H exchange at the 4,4,5,5 positions is thermodynamically prohibited under standard physiological or biochemical sample preparation conditions. If you are losing the D4 label, you are likely observing an analytical artifact rather than a solution-phase chemical reaction.

Part 2: Diagnostic Workflow

TroubleshootingTree Start Observation: Loss of +4 Da Mass Shift CheckLevel Where is the loss observed? Start->CheckLevel MS1 Intact Mass (MS1) CheckLevel->MS1 Precursor MS2 Fragment Ions (MS2) CheckLevel->MS2 Fragments Purity Check Isotopic Purity (Native D3/D2 presence) MS1->Purity Metal Check for Transition Metals (Ru, Ir, Pt contamination) MS1->Metal Scrambling Gas-Phase Scrambling (Intramolecular H/D Exchange) MS2->Scrambling OptCID Detune Transmission (Lower Capillary Voltage) Scrambling->OptCID UseETD Switch to ETD/ECD (Minimize Vibrational Energy) Scrambling->UseETD

Troubleshooting decision tree for identifying the root cause of apparent deuterium loss in D4-Lysine.

Part 3: Root Cause Analysis & FAQs

Q1: Why am I observing mass shifts suggesting D-H exchange in an aliphatic D4-Lysine during my LC-MS/MS runs? A1: If the loss of deuterium is observed in your fragment ions (MS2) but the intact precursor (MS1) retains the full +4 Da mass shift, you are witnessing gas-phase intramolecular H/D scrambling [1]. During standard Collision-Induced Dissociation (CID), the collision energy is converted into internal vibrational energy. Because the energy threshold required for proton/deuteron mobility is lower than the energy required for peptide backbone cleavage, protons and deuterons freely migrate across the molecule before fragmentation occurs[2]. This completely erases the original solution-phase isotopic signature.

Q2: Does standard peptide hydrolysis (6N HCl, 110°C) cause loss of the D4 label? A2: No. The aliphatic C-D bonds at the C4 and C5 positions are highly stable and are not susceptible to acid-catalyzed enolization. Standard 6N HCl hydrolysis at 110°C for 24 hours will cleave peptide bonds but will leave the 4,4,5,5-D4 labeling intact. If your MS1 data indicates a loss of deuterium post-hydrolysis, you must verify the isotopic purity of your starting material (e.g., a "98% atom D" specification means a natural distribution of D3 and D2 isotopologues natively exists).

Q3: Can transition metals in my sample preparation induce actual aliphatic D-H exchange? A3: Yes. While aliphatic C-D bonds are inert under standard biological conditions, trace transition metals (e.g., Ruthenium, Iridium, Platinum) acting as catalysts can facilitate even at highly stable aliphatic C(sp3)-H/D bonds[3]. If your workflow involves synthetic steps or labware exposed to such catalysts, unintended catalytic back-exchange can occur in solution.

Part 4: Self-Validating Experimental Protocols

To guarantee the integrity of your D4-Lysine samples, implement the following self-validating protocols.

Protocol A: MS/MS Parameter Optimization to Prevent Gas-Phase Scrambling

To accurately localize deuterium without scrambling, you must bypass vibrational heating mechanisms.

  • Step 1: Detune Ion Transmission. Reduce the desolvation temperature and lower the capillary/cone voltages. High voltages induce in-source decay and premature ion activation, initiating scrambling before the ion even reaches the collision cell.

  • Step 2: Implement Soft Fragmentation. Substitute CID or HCD with or Electron Capture Dissociation (ECD). These radical-driven fragmentation techniques induce rapid backbone cleavage ( c

    • and z -type ions) with minimal vibrational excitation, preserving the spatial resolution of the deuterium label[4].
  • Step 3: Validation (The Scrambling Factor). Infuse a selectively deuterated model peptide. Calculate the scrambling factor: The precursor ion must show 0% scrambling. Your ETD-generated c

    • and z -type ions must exhibit <5% deviation from the theoretical D4 mass. If deviation exceeds 5%, further detune your transmission parameters.

Table 2: Impact of MS Activation Methods on Apparent D-H Scrambling

Fragmentation MethodActivation MechanismVibrational ExcitationExtent of Gas-Phase ScramblingRecommended for D4-Lysine?
CID Slow heating (Collisional)High80 - 100%No
HCD Medium heating (Beam-type)Moderate to High50 - 90%Use with extreme caution
ETD / ECD Radical-driven (Exothermic)Very Low< 5%Yes
Protocol B: Sample Preparation to Prevent Metal-Catalyzed Exchange

If you observe D-H exchange at the MS1 level, you must secure your solution-phase chemistry against catalytic interference.

  • Step 1: Reagent Purity. Prepare all buffers using strictly LC-MS grade reagents and ultrapure water (18.2 MΩ·cm) to eliminate the introduction of trace transition metals.

  • Step 2: Active Chelation. Supplement your sample lysis or quench buffers with 1–5 mM EDTA. This will sequester any rogue transition metal impurities capable of catalyzing aliphatic C-D bond cleavage.

  • Step 3: Validation (Isotopic Baseline). Before running your biological experiment, incubate an aliquot of unreacted DL-LYSINE:2HCL (4,4,5,5-D4) stock in your exact sample buffer for 24 hours. Run an intact mass (MS1) analysis. The D4/D3/D2 isotopic envelope must perfectly match the neat standard directly from the supplier. If the D4 peak diminishes, your buffer system is contaminated.

References

  • [3] Efficient Aliphatic Hydrogen-Isotope Exchange with Tritium Gas through the Merger of Photoredox and Hydrogenation Catalysts. Journal of the American Chemical Society. URL:[Link]

  • [1] Measuring the Hydrogen/Deuterium Exchange of Proteins at High Spatial Resolution by Mass Spectrometry: Overcoming Gas-Phase Hydrogen/Deuterium Scrambling. Accounts of Chemical Research. URL:[Link]

  • [2] Gas-Phase Hydrogen/Deuterium Scrambling in Negative-Ion Mode Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. URL:[Link]

  • [4] Regio-Selective Intramolecular Hydrogen/Deuterium Exchange in Gas-Phase Electron Transfer Dissociation. Journal of the American Society for Mass Spectrometry. URL:[Link]

Sources

Optimization

Optimizing chromatographic separation of DL-LYSINE:2HCL (4,4,5,5-D4,) from unlabeled lysine

Welcome to the Technical Support Center for Isotopic Chromatography. As a Senior Application Scientist, I have designed this knowledge base to address the specific thermodynamic and kinetic challenges associated with sep...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Isotopic Chromatography. As a Senior Application Scientist, I have designed this knowledge base to address the specific thermodynamic and kinetic challenges associated with separating isotopologues.

Separating DL-LYSINE:2HCL (4,4,5,5-D4) from its unlabeled counterpart (D0) is notoriously difficult because their physicochemical properties are nearly identical. This guide will help you exploit the Chromatographic Isotope Effect (CIE) to achieve baseline resolution.

I. Core Mechanism: The Chromatographic Isotope Effect

Before troubleshooting, it is critical to understand the causality of isotopic separation. The separation is driven by quantum mechanical differences in bond vibrations.

IsotopeEffect Lys Isotopologue Mixture (D4-Lysine & D0-Lysine) Bond Quantum Effect: C-D bond has lower zero-point energy than C-H bond Lys->Bond Prop Physicochemical Shift: D4 is slightly shorter and less polarizable Bond->Prop Interact Stationary Phase Interaction: Reduced dispersive forces for D4 species Prop->Interact Elute Differential Elution: D4-Lysine elutes BEFORE D0-Lysine Interact->Elute

Workflow detailing the quantum mechanical causality of the chromatographic isotope effect.

II. Diagnostic FAQs & Troubleshooting Guide

Q1: Why does DL-LYSINE:2HCL (4,4,5,5-D4) completely co-elute with unlabeled lysine on my standard reversed-phase (RP-LC) column? A: Underivatized lysine is highly polar and elutes in the void volume of standard C18 columns, offering zero opportunity for the stationary phase to interact with the isotopic core. The separation of isotopologues relies on exploiting the fact that a carbon-deuterium (C-D) bond is slightly shorter, stronger, and less polarizable than a carbon-hydrogen (C-H) bond[1]. This makes the D4-isotopologue slightly less lipophilic[2]. To exploit this micro-difference, you must first drastically increase the molecule's overall retention via pre-column derivatization[3].

Q2: In what order will the D4 and D0 lysine isotopologues elute once properly retained? A: In reversed-phase liquid chromatography, the deuterated species (D4-Lysine) will consistently elute before the unlabeled species (D0-Lysine). Because the C-D bonds are less polarizable, they exhibit weaker dispersive interactions (van der Waals forces) with the hydrophobic stationary phase compared to the C-H bonds of the unlabeled molecule[1][2].

Q3: I am using a sub-2 µm C18 column with derivatized samples, but I only see a partial shoulder on my peak. How do I achieve baseline resolution? A: A partial shoulder indicates that your selectivity ( α ) is present, but your theoretical plates ( N ) or retention factor ( k ) are insufficient. To achieve baseline resolution:

  • Flatten the Gradient: Isotopic separations require extremely shallow gradients (e.g., 0.1% to 0.25% organic modifier per minute) to maximize the time the analytes spend partitioning.

  • Switch Stationary Phases: Consider switching from a standard C18 to a Pentafluorophenyl (PFP) column. PFP phases offer alternative retention mechanisms (dipole-dipole and π−π interactions) that can enhance the recognition of polarizability differences between C-D and C-H bonds[2].

Q4: How do thermodynamics influence the resolution of these isotopologues? A: The separation of H/D isotopologues is primarily an enthalpy-driven process. Lowering the column compartment temperature amplifies the enthalpic differences in stationary phase binding between the D4 and D0 species[4]. Operating your column at sub-ambient temperatures (e.g., 15°C) will yield a higher separation factor than standard physiological or elevated temperatures (35°C–50°C).

III. Quantitative Optimization Parameters

To successfully separate these compounds, standard LC parameters must be heavily modified. The table below summarizes the required shifts in methodology.

Table 1: Impact of Chromatographic Variables on D4/D0 Lysine Resolution

ParameterStandard LC-MS ConditionOptimized Isotopic ConditionMechanistic Rationale
Analyte State UnderivatizedAQC-DerivatizedCaps polar amines; forces retention via hydrophobic partitioning.
Column Type 5 µm C181.7 µm PFPMaximizes theoretical plates ( N ); PFP adds dipole selectivity.
Temperature 40°C15°CAmplifies the enthalpy-driven isotopic separation factor ( α ).
Gradient Slope 5% B / min0.2% B / minIncreases interaction time with the stationary phase.
Elution Order Co-elutionD4 elutes before D0C-D bonds exhibit lower lipophilicity than C-H bonds.

IV. Self-Validating Methodology: Baseline Separation Protocol

This protocol utilizes 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) derivatization. It is designed as a self-validating system : you must pass the System Suitability Test (SST) in Step 3 before proceeding, ensuring that thermodynamic conditions are correctly tuned.

DerivPathway Lys DL-Lysine:2HCl (Highly Polar) Intermediate Nucleophilic Attack at α & ε Amines Lys->Intermediate Reagent AQC Reagent (pH 8.8, 55°C) Reagent->Intermediate Product Bis-AQC-Lysine (Hydrophobic) Intermediate->Product

Chemical derivatization pathway of DL-Lysine using AQC to enable RP-LC retention.

Step 1: Pre-Column Derivatization
  • Buffer Preparation: Prepare a 0.2 M sodium borate buffer, adjusted to pH 8.8.

  • Reagent Preparation: Dissolve AQC reagent in dry acetonitrile to a concentration of 3 mg/mL. (Note: AQC is moisture sensitive; prepare fresh).

  • Reaction: In a total recovery vial, combine 10 µL of the Lysine sample (containing both D4 and D0), 70 µL of borate buffer, and 20 µL of AQC reagent.

  • Incubation: Cap the vial and heat at 55°C for 10 minutes. This ensures complete derivatization of both the α -amino and ϵ -amino groups, converting the highly polar lysine into a hydrophobic bis-AQC derivative.

Step 2: UPLC Chromatographic Setup
  • Hardware: Ultra-Performance Liquid Chromatography (UPLC) system capable of handling >10,000 psi.

  • Column: 2.1 x 150 mm, 1.7 µm PFP (Pentafluorophenyl) column.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Thermodynamics: Set the column compartment strictly to 15°C .

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B (Isocratic hold)

    • 1.0 - 31.0 min: 5% B to 11% B (Ultra-shallow ramp of 0.2% B/min)

    • 31.0 - 33.0 min: 95% B (Column wash)

    • 33.0 - 40.0 min: 5% B (Re-equilibration)

Step 3: System Suitability Test (SST) & Execution
  • Inject 1 µL of a 1:1 equimolar standard mixture of D4-Lysine and D0-Lysine (derivatized).

  • Monitor via UV detection at 254 nm (targeting the AQC tag) or via MS/MS.

  • Validation Gate: Calculate the resolution ( Rs​ ) between the first eluting peak (D4) and the second eluting peak (D0).

    • If Rs​≥1.2 : The system is validated. Proceed with sample analysis.

    • If Rs​<1.2 : The thermodynamic isotope effect is not fully realized. Lower the column temperature to 10°C and decrease the gradient slope to 0.15% B/min.

V. References

  • Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS ResearchGate URL: [Link]

  • Derivatization of peptides for improved detection by mass spectrometry Royal Society of Chemistry (Books) URL: [Link]

  • Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry National Institutes of Health (NIH) URL:[Link]

  • Tunable Liquid Chromatographic Separation of H/D Isotopologues Enabled by Aromatic π Interactions Analytical Chemistry - ACS Publications URL:[Link]

Sources

Troubleshooting

Troubleshooting low ionization efficiency of DL-LYSINE:2HCL (4,4,5,5-D4,) in ESI-MS

Topic: Resolving Low Ionization Efficiency of DL-Lysine:2HCl (4,4,5,5-D4) Welcome to the Advanced Mass Spectrometry Support Center. This guide is specifically engineered for researchers and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Resolving Low Ionization Efficiency of DL-Lysine:2HCl (4,4,5,5-D4)

Welcome to the Advanced Mass Spectrometry Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with signal suppression when analyzing deuterated lysine dihydrochloride salts via Electrospray Ionization Mass Spectrometry (ESI-MS).

Because DL-Lysine:2HCl (4,4,5,5-D4) is a highly polar, basic amino acid formulated as a heavy chloride salt, it presents a "perfect storm" of ESI-MS challenges: extreme hydrophilicity leading to void-volume elution, and massive ion suppression driven by chloride ions.

Diagnostic Workflow

ESI_Troubleshooting N1 Low Signal Detected: DL-Lysine:2HCl-D4 N2 Is Chloride > 10 mM? N1->N2 N3 Dilute Sample 1:10 or Perform SPE Desalting N2->N3 Yes N4 Check Chromatography: Eluting in Void Volume? N2->N4 No N3->N4 N5 Switch to HILIC Column (e.g., BEH Amide) N4->N5 Yes (C18 used) N6 AQC Derivatization for C18 Retention N4->N6 Alternative N7 Optimize Mobile Phase (MeCN, 10mM NH4Fa, pH 3) N4->N7 No (Retained) N5->N7 N6->N7 N8 High Ionization Efficiency Validated [M+H]+ = 151.14 N7->N8

Diagnostic workflow for resolving lysine ESI-MS signal suppression.

Frequently Asked Questions (Mechanistic Breakdown)

Q1: Why is the ESI signal for my DL-Lysine:2HCl (4,4,5,5-D4) standard almost undetectable despite high concentrations? A1: The root cause is the 2HCl salt formulation combined with the molecule's polarity. The dihydrochloride salt introduces a massive molar excess of chloride ions (Cl⁻). In the ESI droplet, high concentrations of inorganic salts drastically increase the surface tension of the droplet, which hinders the Rayleigh limit explosions necessary for gas-phase ion release. Furthermore, because lysine is highly polar, it fails to partition into the stationary phase of standard Reverse-Phase (C18) columns. It elutes in the void volume ( t0​ ) exactly when the unretained chloride plug elutes, creating a localized zone of extreme ion suppression.

Q2: How does the choice of organic mobile phase impact the ionization of this deuterated amino acid? A2: Acetonitrile (MeCN) yields significantly higher ESI signals for amino acids compared to Methanol (MeOH). According to the Ion Evaporation Model (IEM), the release of solvated ions into the gas phase is highly dependent on the solvent's physical properties. Acetonitrile has a lower vaporization enthalpy and lower surface tension than methanol/water mixtures, which facilitates more efficient droplet fission and enhances the signal intensity of polar amino acids[1].

Q3: Should I use HILIC or pre-column derivatization to fix the retention issue? A3: Both strategies resolve the void-volume suppression issue, but via different mechanisms.

  • HILIC (Hydrophilic Interaction Liquid Chromatography) utilizes a polar stationary phase (e.g., BEH Amide) and a highly organic mobile phase. Highly polar analytes like lysine partition into an immobilized water layer on the silica surface, resulting in strong retention. This physically separates the lysine from the chloride plug.

  • Derivatization (e.g., using 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate, AQC) reacts with the primary amines of lysine. This adds significant hydrophobic bulk to the molecule, allowing it to be retained on standard C18 columns while simultaneously increasing its ESI efficiency by lowering its solvation energy[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, do not blindly run these methods. Each protocol includes a Validation Checkpoint to prove the physical mechanism is functioning as intended.

Protocol A: HILIC-MS Method for Underivatized DL-Lysine-D4

Mechanism: Retains the polar analyte away from the suppression zone using an amide-bonded stationary phase.

  • Sample Preparation: Dilute the DL-Lysine:2HCl (4,4,5,5-D4) stock 1:100 in 75% Acetonitrile / 25% Water to reduce the absolute chloride concentration entering the source.

  • Mobile Phase Setup:

    • Buffer A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (At pH 3.0, the α -amino and ϵ -amino groups of lysine are protonated, ensuring a strong positive charge).

    • Buffer B: 100% Acetonitrile (LC-MS Grade).

  • Chromatography: Use an Ethylene Bridged Hybrid (BEH) Amide column (e.g., 2.1 x 100 mm, 1.7 µm). Run a gradient starting at 90% B, decreasing to 50% B over 10 minutes. Flow rate: 0.4 mL/min.

  • MS Detection: Positive ESI mode. Monitor the D4-Lysine precursor [M+H]+ at m/z 151.14.

  • Validation Checkpoint (Self-Validation): Extract the ion chromatogram (EIC) for the chloride isotope m/z 35 and 37 (in negative polarity switching, or via an inline UV-Vis detecting the solvent front). Rule: The retention time of m/z 151.14 must be at least 1.5 column volumes after the void volume/chloride plug. If they co-elute, increase the starting percentage of Buffer B to 95%.

Protocol B: AQC Derivatization for Reverse-Phase (C18) MS

Mechanism: Converts the highly polar primary amines into hydrophobic tags, enabling standard C18 retention and boosting ESI response.

  • Buffering: Mix 10 µL of the DL-Lysine-D4 sample with 70 µL of Borate buffer (pH 9.3) in a glass autosampler vial. (The alkaline pH ensures the amines are deprotonated and nucleophilic[2]).

  • Derivatization: Add 20 µL of AQC reagent (reconstituted in pure acetonitrile).

  • Reaction: Cap the vial, vortex for 10 seconds, and heat at 55°C for 10 minutes.

  • Chromatography: Inject onto a standard C18 column. Mobile Phase A: 0.1% Formic acid in Water. Mobile Phase B: 0.1% Formic acid in Acetonitrile. Gradient: 5% B to 95% B over 8 minutes.

  • Validation Checkpoint (Self-Validation): Lysine has two primary amine groups ( α and ϵ ). You must monitor for the di-derivatized mass. The AQC tag adds 170 Da per amine.

    • Target Mass: 151.14 (D4-Lysine) + 170 + 170 = m/z 491.14 .

    • If you see a dominant peak at m/z 321.14, the reaction is incomplete (mono-derivatized). Increase the AQC reagent ratio or reaction time.

Quantitative Data Summary

The following table summarizes the expected performance metrics when transitioning from a failing C18 method to the optimized protocols described above.

Analytical StrategyRetention MechanismIon Suppression MitigationRelative Sensitivity GainImplementation Complexity
Standard C18 (Baseline) Hydrophobic (Fails)None (Elutes with Cl⁻)1x (Baseline)Low
HILIC (BEH Amide) Hydrophilic PartitioningHigh (Separates from Cl⁻)~25x to 50xMedium (Requires equilibration)
AQC Derivatization + C18 Hydrophobic (Tagged)Very High (Tag boosts ESI)~100x to 250xHigh (Requires sample prep)
Dilution (1:100) + C18 Hydrophobic (Fails)Moderate (Less absolute Cl⁻)~5x (Due to less suppression)Low

Sources

Optimization

Technical Support Center: Isotopic Interference in DL-Lysine:2HCl (4,4,5,5-D4) Mass Spectra

Welcome to the technical support center for correcting isotopic interference in the mass spectral analysis of DL-Lysine:2HCl (4,4,5,5-D4). This guide is designed for researchers, scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for correcting isotopic interference in the mass spectral analysis of DL-Lysine:2HCl (4,4,5,5-D4). This guide is designed for researchers, scientists, and drug development professionals who utilize deuterated lysine as an internal standard in quantitative mass spectrometry assays. Here, we will delve into the underlying principles of isotopic interference, provide actionable troubleshooting guides, and answer frequently asked questions to ensure the accuracy and reliability of your experimental data.

I. Understanding the Challenge: The Nature of Isotopic Interference

In quantitative mass spectrometry, stable isotope-labeled (SIL) compounds, such as DL-Lysine:2HCl (4,4,5,5-D4), serve as the gold standard for internal standards.[1] Their chemical and physical properties are nearly identical to the endogenous analyte, allowing for correction of variability during sample preparation, chromatography, and ionization.[1][2] However, a key challenge arises from the natural isotopic abundance of elements, primarily Carbon-13 (¹³C), which constitutes about 1.1% of all carbon atoms.[3]

This natural abundance leads to a phenomenon known as isotopic interference or "cross-talk," where the isotopic distribution of the unlabeled (light) analyte overlaps with the signal of the deuterated (heavy) internal standard.[4][5][6] This is particularly problematic at high concentrations of the light analyte, where the M+4 peak of its isotopic cluster can artificially inflate the signal of the D4-lysine internal standard, leading to a non-linear calibration curve and inaccurate quantification.[1][5][6]

II. Frequently Asked Questions (FAQs)

This section addresses common questions encountered when working with deuterated internal standards and isotopic interference.

Q1: What is isotopic interference in the context of D4-lysine analysis?

A: Isotopic interference, in this case, refers to the contribution of the naturally occurring heavy isotopes of the unlabeled lysine (analyte) to the mass-to-charge (m/z) channel of the deuterated (D4) lysine internal standard.[5][6] Every molecule containing carbon will have a small percentage of molecules that are heavier due to the presence of ¹³C.[3] For lysine (C₆H₁₄N₂O₂), this results in a cluster of isotopic peaks (M+1, M+2, M+3, M+4, etc.). The M+4 peak of the unlabeled lysine can have the same nominal mass as the monoisotopic peak of the D4-lysine, causing an overlap and artificially increasing the measured intensity of the internal standard.

Q2: How can I tell if my assay is affected by isotopic interference?

A: The most common indicator is a non-linear calibration curve, especially at the higher concentration end.[1] The response ratio (analyte peak area / internal standard peak area) will not increase linearly with the analyte concentration and may start to plateau.[1] This is because at high analyte concentrations, the contribution from its M+4 isotopologue to the internal standard's signal becomes significant, artificially inflating the denominator of the ratio.[1]

Q3: What is the minimum acceptable isotopic purity for DL-Lysine:2HCl (4,4,5,5-D4)?

A: For reliable quantitative analysis, it is recommended to use a deuterated internal standard with an isotopic enrichment of at least 98%.[2] High isotopic purity minimizes the presence of the unlabeled analyte (M+0) within the internal standard material, which can cause a positive bias, particularly at the lower limit of quantitation (LLOQ).[1]

Q4: Can't high-resolution mass spectrometry (HRMS) eliminate this problem?

A: While HRMS can distinguish between ions with very small mass differences and can resolve some isobaric interferences, it does not inherently eliminate the issue of natural isotopic overlap.[7] The M+4 isotopologue of unlabeled lysine and the D4-labeled lysine may have mass differences that are too small to be resolved, even by high-resolution instruments. The primary solution lies in mathematical correction rather than instrumental resolution alone.

III. Troubleshooting Guides

This section provides step-by-step protocols to identify, quantify, and correct for isotopic interference in your D4-lysine assays.

Guide 1: Assessing the Contribution of Unlabeled Analyte to the Internal Standard Signal

This experiment is crucial to determine the extent of the "cross-talk" from the natural isotopic abundance of your analyte to your internal standard's mass channel.

Objective: To quantify the percentage of the M+4 isotopologue of unlabeled lysine that is detected in the D4-lysine channel.

Protocol:

  • Prepare a High-Concentration Analyte Standard: Prepare a solution of unlabeled DL-Lysine:2HCl at the highest concentration of your calibration curve in a suitable solvent (e.g., mobile phase).

  • Instrument Setup: Set up your LC-MS/MS method to monitor the transitions for both the unlabeled lysine and the D4-lysine.

  • Injection and Analysis: Inject the high-concentration unlabeled lysine standard onto the LC-MS/MS system.

  • Data Evaluation:

    • Measure the peak area of the unlabeled lysine in its primary (M) channel.

    • Measure the peak area in the D4-lysine (M+4) channel. This signal is solely due to the isotopic contribution of the unlabeled analyte.

  • Calculation:

    • % Contribution = (Peak Area in D4 Channel / Peak Area in M Channel) * 100

Interpretation of Results: This percentage represents the degree of isotopic interference. A value greater than 0.5-1% can significantly impact the accuracy of your assay, especially at the upper limits of your calibration range.

Guide 2: Mathematical Correction of Isotopic Interference

Once the contribution of the unlabeled analyte is determined, you can apply a mathematical correction to your data. This is often done using a matrix-based approach or a simplified correction factor.[4]

Objective: To correct the measured peak area of the internal standard for the contribution from the unlabeled analyte.

Workflow:

Caption: Workflow for mathematical correction of isotopic interference.

Step-by-Step Correction:

  • Determine the Correction Factor (CF): The % Contribution calculated in Guide 1 is your correction factor. Let's express it as a decimal (e.g., 1% = 0.01).

  • Acquire Data for Calibrators and Samples: Run your calibration standards and unknown samples, measuring the peak areas for both the analyte (Area_Analyte) and the internal standard (Area_IS_measured).

  • Apply the Correction: For each data point, calculate the true internal standard area (Area_IS_true) using the following formula: Area_IS_true = Area_IS_measured - (Area_Analyte * CF)

  • Calculate the Corrected Ratio: Corrected Ratio = Area_Analyte / Area_IS_true

  • Construct the Calibration Curve: Plot the Corrected Ratio against the known concentrations of your calibration standards. This corrected curve should exhibit improved linearity.

  • Quantify Unknowns: Use the regression equation from the corrected calibration curve to determine the concentration of your unknown samples.

Guide 3: Mitigating Matrix Effects

Matrix effects, where other components in the sample suppress or enhance the ionization of the analyte and internal standard, can exacerbate quantification issues.[8][9][10]

Objective: To minimize the impact of the sample matrix on the accuracy of quantification.

Recommended Strategies:

  • Effective Sample Preparation: Employ robust sample preparation techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering matrix components.[9]

  • Chromatographic Separation: Optimize your liquid chromatography method to ensure that the analyte and internal standard elute in a region free from significant matrix suppression or enhancement.[4] A post-column infusion study can help identify these regions.[9]

  • Dilution: In some cases, simply diluting the sample can mitigate matrix effects, although this may compromise sensitivity.[8]

IV. Advanced Considerations

For highly complex matrices or when maximum accuracy is required, consider the following advanced approaches.

Deconvolution Algorithms

Several software packages and algorithms are available that can deconvolve overlapping isotopic clusters.[11][12][13] These tools use the theoretical isotopic distribution of the analyte to mathematically subtract its contribution from the internal standard's signal.[14][15][16][17][18]

Nonlinear Calibration Models

In situations where isotopic interference is significant and not easily corrected with a simple factor, a nonlinear calibration function may provide a more accurate fit for the data.[5][6] This approach models the known relationship between the analyte concentration and the isotopic contribution to the internal standard signal.[6]

V. Conclusion

Correcting for isotopic interference is a critical step in achieving accurate and reliable quantification when using deuterated internal standards like DL-Lysine:2HCl (4,4,5,5-D4). By understanding the principles of isotopic abundance, systematically assessing the extent of the interference, and applying appropriate mathematical corrections, researchers can ensure the integrity of their mass spectrometry data. This guide provides a framework for troubleshooting and resolving these common challenges, ultimately leading to higher quality scientific outcomes.

References

  • Intro to Mass Spectrometry. (n.d.).
  • Rockwood, A. L., & Van Orden, S. L. (1996). Ultrahigh-Speed Calculation of Isotope Distributions. Analytical Chemistry, 68(11), 2027–2030.
  • Kovach, A., et al. (2021). Resolving Severe Elemental Isobaric Interferences with a Combined Atomic and Molecular Ionization Source–Orbitrap Mass Spectrometry Approach: The 87Sr and 87Rb Geochronology Pair. Analytical Chemistry, 93(33), 11449–11456.
  • BenchChem. (n.d.). Isotopic Overlap Correction in Mass Spectrometry.
  • Chadwick, C. A., et al. (2022). Isobaric interference removal for selected radionuclides using nitrous oxide and ammonia with inductively coupled plasma tandem mass spectrometry.
  • Tanimizu, M., & Sohrin, Y. (2003). New Reduction Technique for Isobaric Interferences on Ba Using ICP-Mass Spectrometry. Analytical Sciences, 19(6), 811-814.
  • Du, Y., & Pevzner, P. A. (2006). Automatic Deconvolution of Isotope-Resolved Mass Spectra Using Variable Selection and Quantized Peptide Mass Distribution. Analytical Chemistry, 78(12), 4067–4075.
  • Nguifo, E. O., et al. (2012). Molecular Isotopic Distribution Analysis (MIDAs) with Adjustable Mass Accuracy. PLoS ONE, 7(7), e40554.
  • MIT OpenCourseWare. (n.d.). Isobaric interferences in ICPMS. Retrieved from a course material on inductively coupled plasma mass spectrometry.
  • Müller, L. N., et al. (2022). Resolving isobaric interferences in direct infusion tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 33(6), 1056-1064.
  • Khan Academy. (n.d.). Isotopes and mass spectrometry.
  • Scientific Instrument Services. (n.d.). Isotope Distribution Calculator and Mass Spec Plotter.
  • The ISIC - EPFL. (n.d.). Molecular mass calculator.
  • Valkenborg, D., et al. (2012). The isotopic distribution conundrum. Mass Spectrometry Reviews, 31(1), 96-109.
  • Risticevic, S., et al. (2014). Study of the matrix effects and sample dilution influence on the LC-ESI-MS/MS analysis using four derivatization reagents.
  • The Role of Naturally Occurring Stable Isotopes in Mass Spectrometry, Part I: The Theory. (2016). Spectroscopy.
  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.
  • Chemistry LibreTexts. (2022). Isotope Abundance.
  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry.
  • Cappadona, S., et al. (2011). Deconvolution of overlapping isotopic clusters improves quantification of stable isotope-labeled peptides. Journal of Proteomics, 74(10), 2204-2209.
  • Rule, G. S., et al. (2013). Correction for Isotopic Interferences between Analyte and Internal Standard in Quantitative Mass Spectrometry by a Nonlinear Calibration Function. Analytical Chemistry, 85(8), 3879–3885.
  • Wako Blog. (2024). Chiral Amino Acid Analysis Using LC/MS.
  • Thermo Fisher Scientific. (n.d.). L-Lysine-2HCl, 4,4,5,5-D4 for SILAC.
  • LCGC International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • Marty, M. T., et al. (2015). Bayesian Deconvolution of Mass and Ion Mobility Spectra: From Binary Interactions to Polydisperse Ensembles. Analytical Chemistry, 87(8), 4370–4376.
  • Rule, G. S., et al. (2013).
  • BenchChem. (2026). Isotopic purity requirements for deuterated internal standards.
  • Thermo Fisher Scientific. (n.d.). Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS.
  • Mittelstrass, K., et al. (2009). Isotope correction of mass spectrometry profiles. Rapid Communications in Mass Spectrometry, 23(1), 127-132.
  • pyOpenMS Documentation. (n.d.). Charge and Isotope Deconvolution.
  • ResearchGate. (n.d.). Effect of different matrices on physiological amino acids analysis by liquid chromatography: Evaluation and correction of the matrix effect.
  • National Institute of Standards and Technology. (n.d.). dl-Lysine.
  • Cambridge Isotope Laboratories. (n.d.). L-Lysine·2HCl (4,4,5,5-D₄, 96-98%).
  • Golm Metabolome Database. (n.d.). Lysine, 4,4,5,5-d4- (3TMS).
  • Sidoli, S., & Garcia, B. A. (2017). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. Chemical Reviews, 117(15), 10306-10330.

Sources

Troubleshooting

Improving shelf-life and storage conditions for DL-LYSINE:2HCL (4,4,5,5-D4,)

Technical Support Center: DL-Lysine·2HCl (4,4,5,5-D4) A Guide to Improving Shelf-Life, Storage, and Experimental Integrity Welcome to the technical support guide for DL-Lysine·2HCl (4,4,5,5-D4). This resource is designed...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: DL-Lysine·2HCl (4,4,5,5-D4)

A Guide to Improving Shelf-Life, Storage, and Experimental Integrity

Welcome to the technical support guide for DL-Lysine·2HCl (4,4,5,5-D4). This resource is designed for researchers, scientists, and drug development professionals to ensure the chemical purity and isotopic integrity of this stable isotope-labeled compound throughout its lifecycle in your laboratory. Proper handling and storage are paramount for generating reliable and reproducible data in quantitative proteomics, metabolomics, and metabolic tracing studies.

Core Principles of Stability for Isotope-Labeled Compounds

When working with DL-Lysine·2HCl (4,4,5,5-D4), two aspects of its stability are critical:

  • Chemical Purity: This refers to the absence of degradation products or other chemical impurities. The primary goal is to prevent the molecule from breaking down due to environmental factors. For lysine, common degradation pathways include lactam formation and the Maillard reaction.[1][2]

  • Isotopic Integrity: This refers to maintaining the deuterium enrichment at the specified 4 and 5 positions. The key concern is preventing hydrogen-deuterium (H/D) exchange, where the deuterium labels are swapped with protons from the environment (e.g., from moisture or solvents).[3]

While compounds labeled with heavy isotopes like ¹³C and ¹⁵N are generally very stable, deuterium-labeled compounds require more careful handling due to the potential for H/D exchange.[3][4] Fortunately, the deuterium atoms in DL-Lysine·2HCl (4,4,5,5-D4) are on a carbon backbone and are not readily exchangeable under typical storage and experimental conditions.

Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the handling and storage of DL-Lysine·2HCl (4,4,5,5-D4).

Q1: How should I store the solid (powder) form of DL-Lysine·2HCl (4,4,5,5-D4) upon receipt?

Answer: The solid compound should be stored at room temperature in a tightly sealed container, protected from light and moisture.[5][6] DL-Lysine·2HCl is known to be hygroscopic (it absorbs moisture from the air), which can lead to clumping and accelerate degradation pathways.[7] Storing it inside a desiccator is an ideal practice to minimize moisture exposure.[3]

Q2: What is the recommended long-term storage temperature?

Answer: For the solid, crystalline powder, long-term storage at room temperature is acceptable, provided it is kept dry and protected from light.[8] There is no significant benefit to storing the solid compound at refrigerated or frozen temperatures, which can sometimes introduce moisture through condensation if not handled properly. After three years of storage, it is recommended to re-analyze the compound for chemical purity before use.[8][9]

Q3: I need to prepare a stock solution. What solvent should I use and how should I store it?

Answer: DL-Lysine·2HCl is freely soluble in water.[10] For most applications, preparing stock solutions in high-purity water (e.g., Milli-Q) or a relevant buffer is recommended. For long-term storage of stock solutions, it is best to aliquot the solution into single-use volumes and store them frozen at ≤ -20°C. For short-term storage (days to a week), refrigeration at 2-8°C is suitable.[11] Avoid repeated freeze-thaw cycles, as this can degrade the compound.

Q4: What are the primary degradation pathways for lysine in solution?

Answer: The two most significant degradation pathways for lysine in solution are:

  • Lactamization: Lysine can undergo intramolecular cyclization to form lysine lactam. This process is accelerated by heat and is highly pH-dependent, with increased degradation rates observed as pH decreases from alkaline conditions.[1][12]

  • Maillard Reaction: In the presence of reducing sugars (e.g., glucose in cell culture media), the primary amino group of lysine can react to form advanced glycation end products (AGEs).[2][13] This non-enzymatic browning reaction is accelerated by heat and can lead to a significant loss of available lysine.[14]

Q5: Will the deuterium labels on DL-Lysine·2HCl (4,4,5,5-D4) exchange with protons from my aqueous solvent?

Answer: The risk of H/D exchange for this specific compound is very low under standard conditions. The deuterium atoms are bonded to carbon atoms (C-D bonds) that are not adjacent to a carbonyl group or other electron-withdrawing groups that would make them acidic and prone to exchange. Deuterium atoms attached to heteroatoms (like -OH, -NH2, -COOH) are readily exchangeable, but the labels in this compound are on the stable aliphatic chain.

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during your experiments.

Issue Potential Cause(s) Recommended Solution & Explanation
Unexpected peaks in LC-MS/GC-MS analysis. 1. Degradation: The most likely culprit is the formation of lysine lactam.[12]2. Contamination: Impurities from solvents, vials, or other reagents.1. Confirm Degradation: Prepare a fresh solution from the solid stock and re-analyze. If the peak is absent or smaller, degradation of the older solution is likely. Consider performing a forced degradation study (e.g., mild heating) to confirm the retention time of the degradation product.[15]2. Run Blanks: Analyze your solvent and sample matrix without the lysine standard to rule out external contamination.
Poor solubility or clumping of the solid powder. Moisture Absorption: The compound is hygroscopic.[7] Exposure to ambient air, especially in humid environments, will cause it to absorb water.1. Dry the Compound: If clumping is minor, you can dry the material under a vacuum. 2. Improve Storage: Always store the solid in a desiccator. When weighing, minimize the time the container is open to the atmosphere. Use a dry, inert gas (like argon or nitrogen) flush before sealing if possible.[3]
Inconsistent results in cell culture experiments (e.g., altered cell growth). 1. Degradation in Media: Lysine may be degrading in the media over time, especially if the media contains reducing sugars (Maillard reaction) or is stored for extended periods at 37°C.[2][14]2. Biological Effects: Degradation products themselves may have unintended biological effects on cells.[12]1. Prepare Media Fresh: Prepare cell culture media containing DL-Lysine·2HCl (4,4,5,5-D4) fresh before each experiment. 2. Filter Sterilize: Do not autoclave media containing lysine and glucose together, as this will accelerate the Maillard reaction. Filter sterilize the complete media instead.
Observed Isotopic Purity is Lower than Specified. 1. Instrumental Error: Incorrect data processing or mass spectrometer calibration.2. H/D Exchange (Unlikely): Exposure to harsh chemical conditions (e.g., very strong acid or base at high temperatures).1. Verify Analysis: Check mass spectrometer calibration and data analysis parameters. Ensure you are accounting for the natural abundance of isotopes correctly.2. Review Protocol: Confirm that the compound was not subjected to extreme pH or temperature conditions during sample preparation. The C-D bonds at the 4 and 5 positions are chemically robust.

Visual Workflows and Pathways

Diagram 1: Recommended Handling Workflow

G A Receive Compound B Log Lot # & Date A->B C Store Solid in Desiccator (Room Temperature, Dark) B->C D Weigh Solid Quickly C->D Minimize Air Exposure E Prepare Stock Solution (e.g., H₂O or Buffer) D->E F Aliquot into Single-Use Tubes E->F G Store Stock Solution (≤ -20°C Long-Term) (2-8°C Short-Term) F->G H Use in Experiment G->H

Caption: Workflow for receiving and preparing DL-Lysine·2HCl (4,4,5,5-D4).

Diagram 2: Lysine Degradation to Lactam

G cluster_conditions Accelerated By: Lysine DL-Lysine Lactam Lysine Lactam Lysine->Lactam Intramolecular Cyclization Water H₂O Lactam->Water Heat • Increased Temperature pH • Non-Alkaline pH Time • Increased Time in Solution

Caption: Simplified pathway of lysine degradation to lysine lactam in solution.

Experimental Protocol: Stability Assessment of Aqueous Stock Solution

This protocol provides a framework to assess the stability of your prepared stock solution under your specific storage conditions.

Objective: To determine the rate of chemical degradation of DL-Lysine·2HCl (4,4,5,5-D4) in an aqueous solution over time.

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of DL-Lysine·2HCl (4,4,5,5-D4) at a known concentration (e.g., 1 mg/mL) in your desired solvent (e.g., HPLC-grade water).

    • Aliquot this solution into multiple, tightly sealed vials (e.g., HPLC vials) to avoid contaminating the main stock during sampling.

  • Time-Zero Analysis (T=0):

    • Immediately after preparation, analyze one of the vials using a stability-indicating analytical method (e.g., LC-MS).

    • Record the peak area of the parent compound (DL-Lysine) and note the presence and area of any impurity peaks. This is your baseline.

  • Storage:

    • Store the remaining vials under your intended storage conditions (e.g., 4°C, -20°C, or room temperature).

    • For a stress test, you can also store a set of vials at an elevated temperature (e.g., 40°C).[3]

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 1 week, 2 weeks, 1 month, 3 months), remove a vial from storage.

    • Allow the vial to equilibrate to room temperature before analysis to prevent condensation.

    • Analyze the sample using the same analytical method as the T=0 sample.

  • Data Analysis:

    • Compare the peak area of the DL-Lysine parent compound at each time point to the T=0 sample. A significant decrease indicates degradation.

    • Monitor the peak areas of any impurity peaks. An increase in an impurity peak (e.g., one corresponding to lysine lactam) confirms its identity as a degradation product.

    • Calculate the percentage of the parent compound remaining at each time point to establish a stability profile.

References

  • Sodium Ions Affect Pyrraline Formation in the Maillard Reaction With Lys-Containing Dipeptides and Tripeptides. Frontiers in Nutrition. [Link]

  • Analysis of Lysine. Ansynth Service. [Link]

  • Heat damage, Maillard reactions, and measurement of reactive lysine in feed ingredients and diets. ScholarWorks@UARK. [Link]

  • High-Pressure Effects on Maillard Reaction between Glucose and Lysine. ACS Publications. [Link]

  • A review on l-lysine monohydrochloride dihydrate single crystals as semi-organic nonlinear optical materials. JETIR. [Link]

  • Degradation kinetic study of lysine in lysine hydrochloride solutions for injection by determining its main degradation product. ResearchGate. [Link]

  • What is L-lysine hydrochloride? baseclick. [Link]

  • Shelf Life and Storage Requirements for Amino Acids: A Guide. Pangoo.biz. [Link]

  • Stabilized aqueous solution of lysine.
  • Aqueous stable lysine solution.
  • Safety Data Sheet: DL-Lysine hydrochloride. Carl ROTH. [Link]

Sources

Optimization

Technical Support Center: Minimizing Kinetic Isotope Effects in DL-Lysine:2HCl (4,4,5,5-D4) Enzymatic Assays

Intended Audience: Researchers, scientists, and drug development professionals engaged in enzymatic assays utilizing deuterium-labeled lysine. Objective: This guide provides in-depth technical support, troubleshooting ad...

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Author: BenchChem Technical Support Team. Date: April 2026

Intended Audience: Researchers, scientists, and drug development professionals engaged in enzymatic assays utilizing deuterium-labeled lysine.

Objective: This guide provides in-depth technical support, troubleshooting advice, and validated protocols to help researchers understand, quantify, and minimize kinetic isotope effects (KIEs) when using DL-Lysine:2HCl (4,4,5,5-D4). Our goal is to enhance experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the use of deuterium-labeled lysine and the associated kinetic isotope effects.

Q1: What is a Kinetic Isotope Effect (KIE) and why is it relevant for my assay with D4-Lysine?

A: A Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its heavier isotopes.[1] In your case, you are replacing hydrogen (¹H) with deuterium (²H or D) at the 4 and 5 positions of the lysine molecule. The C-D bond has a lower zero-point vibrational energy than the C-H bond, making it stronger and requiring more energy to break.[1][2]

If the cleavage of a C-H bond at positions 4 or 5 of lysine is part of the rate-determining step of your enzymatic reaction, the reaction will proceed more slowly with D4-Lysine than with unlabeled lysine.[1][3] This rate difference is the KIE, expressed as the ratio of the rate constants (kH/kD). A KIE greater than 1 indicates that C-H bond breaking is at least partially rate-limiting. Understanding and accounting for this effect is critical for accurate kinetic analysis and interpretation of your results.

Q2: The deuterium atoms on D4-Lysine are not at the primary reaction centers (e.g., the α-amino or ε-amino groups). Should I still expect a KIE?

A: Yes, it is possible. You are describing a situation that can lead to a secondary kinetic isotope effect .

  • Primary KIEs occur when the bond to the isotopically labeled atom is broken or formed in the rate-determining step.[2]

  • Secondary KIEs are observed when the isotopic substitution is at a position not directly involved in bond breaking.[3][4]

Even if the C-D bonds at the 4 and 5 positions are not cleaved, changes in hybridization or steric environment at these positions during the transition state can cause a secondary KIE. These effects are typically smaller than primary KIEs (e.g., kH/kD = 0.9 to 1.5) but can still be significant and lead to variability if not controlled.[4] For example, in the lysine degradation pathway, enzymes like lysine-ketoglutarate reductase catalyze reactions that could be sensitive to such isotopic substitution.[5]

Q3: How can I determine if a KIE is impacting my experimental results?

A: The most direct method is to perform parallel experiments using both unlabeled DL-Lysine:2HCl and DL-Lysine:2HCl (4,4,5,5-D4) under identical conditions.[1]

  • Run Non-Competitive Assays: Measure the initial reaction rates (V₀) for the enzyme with the light (unlabeled) and heavy (D4-labeled) substrates independently.[1][3]

  • Calculate the KIE: The KIE is the ratio of the observed rates (KIE = V₀_light / V₀_heavy).

  • Statistical Analysis: A statistically significant ratio greater than 1 suggests the presence of a KIE.

If you observe a significantly slower rate with the D4-lysine, a KIE is likely present and affecting your measurements.

Q4: My assay involves a multi-step reaction. How does this affect the interpretation of a KIE?

A: In a multi-step enzymatic reaction, an observed KIE indicates that the C-H bond cleavage step is at least partially rate-limiting for the overall reaction.[6] However, the magnitude of the observed KIE may not reflect the true, or intrinsic, KIE of the chemical step itself. Other steps, such as substrate binding or product release, can also influence the overall rate.[6] The observed KIE is given by the equation:

V/K_obs = (k_intrinsic + c_f + c_r * Keq_iso) / (1 + c_f + c_r)[6]

Where k_intrinsic is the intrinsic KIE, and c_f and c_r are forward and reverse "commitments to catalysis" (ratios of the chemical step's rate constant to release rate constants). If these commitments are large, the observed KIE will be suppressed and closer to 1, even if the intrinsic KIE is large.

Troubleshooting Guide: Common Issues & Solutions

This section provides a problem-solution framework for issues commonly encountered when working with D4-Lysine.

Problem Encountered Potential Cause(s) Recommended Solution(s) & Scientific Rationale
High Variability in Reaction Rates Between Assays 1. Inconsistent Assay Conditions: Minor fluctuations in pH or temperature can disproportionately affect the KIE.[7] 2. Substrate Purity/Stability: Differences in the purity or degradation of labeled vs. unlabeled substrate stocks.1. Standardize and Control Conditions: • Use a high-quality, temperature-controlled incubator/water bath. • Prepare buffers meticulously and verify pH at the experimental temperature. The pKa of buffer components can shift with temperature. 2. Validate Substrate Stocks: • Prepare fresh stock solutions of both labeled and unlabeled lysine from high-purity sources (e.g., Cambridge Isotope Laboratories, Inc., Sigma-Aldrich).[8] • Store aliquots at -80°C to minimize freeze-thaw cycles.[9]
Reaction Rate with D4-Lysine is Much Slower Than Expected 1. Significant Primary KIE: The C-H(D) bond cleavage at position 4 or 5 is the primary rate-determining step.[1] 2. Quantum Tunneling: In some hydrogen transfer reactions, the lighter protium (¹H) can "tunnel" through the activation barrier, a quantum mechanical effect that is far less probable for the heavier deuterium. This can lead to unusually large KIEs (kH/kD > 10).[10][11]1. Quantify the KIE: • Perform a competitive KIE experiment (see Protocol 1) for a precise measurement on V/K.[2] This method is highly accurate for small KIEs. 2. Modulate Reaction Temperature: • Systematically vary the temperature of the assay. A strong temperature dependence of the KIE can be an indicator of tunneling.[4][7] Increasing temperature can sometimes reduce the KIE by making the classical "over-the-barrier" pathway more favorable.
Assay Signal is Weak or Has a Low Signal-to-Background Ratio 1. Sub-optimal Substrate Concentration: If the KIE is large, the effective concentration of "reactive" D4-lysine is lower, potentially falling below the enzyme's Km. 2. Reagent Instability: The detection reagents or coupling enzymes may be degrading over the course of the slower deuterated reaction.[9][12]1. Re-optimize Substrate Concentration: • Determine the Michaelis-Menten constants (Km and Vmax) for both the unlabeled and D4-labeled substrates independently. Ensure your assay is run at saturating substrate concentrations (e.g., 5-10x Km) for both isotopes to accurately measure Vmax. 2. Verify Reagent Stability: • Run a "no-enzyme" control with your detection reagents over the full time course of the assay to check for signal drift or degradation.[9] • If using a coupled assay, ensure the coupling enzyme(s) are in sufficient excess so they are not rate-limiting.[9]

Experimental Design & Protocols

Visual Workflow: Investigating a Potential KIE

This diagram outlines a logical workflow for identifying, quantifying, and mitigating a suspected KIE in your enzymatic assay.

KIE_Workflow cluster_0 Phase 1: Identification cluster_1 Phase 2: Quantification & Characterization cluster_2 Phase 3: Minimization & Control Start Start: Unexpectedly low rate with D4-Lysine RunParallel Run Parallel Assays (Unlabeled vs. D4-Lysine) Start->RunParallel CompareRates Compare Initial Rates (V₀) RunParallel->CompareRates NoKIE Conclusion: No significant KIE. Troubleshoot other assay parameters. CompareRates->NoKIE No PossibleKIE V₀_light > V₀_heavy? (Statistically Significant) CompareRates->PossibleKIE Yes Quantify Protocol 1: Measure KIE (Competitive or Non-Competitive) PossibleKIE->Quantify Yes, KIE is likely TempStudy Vary Assay Temperature (e.g., 25°C, 37°C, 45°C) Quantify->TempStudy AnalyzeTemp Is KIE temperature-dependent? TempStudy->AnalyzeTemp Tunneling Indicates possible quantum tunneling. AnalyzeTemp->Tunneling Yes Optimize Optimize Assay Conditions (pH, Buffer, [Substrate]) AnalyzeTemp->Optimize No Tunneling->Optimize Standardize Standardize Protocol: Use optimized conditions for all future assays. Optimize->Standardize Report Report measured KIE value in all publications/reports. Standardize->Report

Caption: Workflow for KIE identification, characterization, and mitigation.

Protocol 1: Precise KIE Measurement using the Competitive Method

This method is highly precise for determining the KIE on the V/K parameter and is ideal for small KIEs.[2] It relies on quantifying the change in the isotopic ratio of the substrate or product over time using mass spectrometry.

Materials:

  • Enzyme of interest

  • Unlabeled DL-Lysine:2HCl[13]

  • DL-Lysine:2HCl (4,4,5,5-D4)[14]

  • Reaction Buffer

  • Quenching Solution (e.g., 10% Trichloroacetic Acid)

  • LC-MS/MS system

Procedure:

  • Substrate Preparation: Create a stock solution containing a precise 1:1 molar ratio of unlabeled lysine and D4-lysine. Verify the exact ratio (R₀) of the mixture by LC-MS analysis before adding the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the enzyme to the mixed-substrate solution. The total lysine concentration should be well below Km to ensure the measurement reflects V/K.

  • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction and immediately stop it with the quenching solution. Aim for fractional conversions (f) between 10% and 50% for optimal precision.[2]

  • Sample Analysis: For each time point, separate the remaining substrate from the product. Analyze the isotopic ratio of the remaining substrate (Rs) or the formed product (Rp) using LC-MS.

  • KIE Calculation: Calculate the KIE using the appropriate equation. When analyzing the remaining substrate, the formula is:

    • KIE = log(1 - f) / log((1 - f) * (Rs / R₀)) Where:

    • f = fractional conversion of the total substrate

    • Rs = isotope ratio (light/heavy) of the substrate at time t

    • R₀ = initial isotope ratio of the substrate at t=0

Self-Validation:

  • The KIE value calculated should be consistent across multiple time points and fractional conversions.

  • Run a parallel control reaction without the enzyme to ensure the isotopic ratio does not change due to non-enzymatic degradation or exchange.

Visualizing the Origin of the KIE on D4-Lysine

The deuteration at the 4 and 5 positions of lysine means that any enzymatic reaction involving C-H bond cleavage at these sites, such as in certain steps of lysine catabolism, will exhibit a primary KIE.

KIE_Mechanism cluster_lysine Lysine Structure cluster_reaction Enzymatic Reaction Lysine Lysine (C₆H₁₄N₂O₂) CH_bond C-H Bond at C4/C5 (Normal Vibrational Energy) CD_bond C-D Bond at C4/C5 (Lower Vibrational Energy) ~Stronger Bond~ Enzyme Enzyme Active Site CH_bond->Enzyme CD_bond->Enzyme TransitionState Transition State (C-H or C-D bond breaking) Enzyme->TransitionState RateH Reaction Rate (kH) (Faster) TransitionState->RateH with Unlabeled Lysine RateD Reaction Rate (kD) (Slower) TransitionState->RateD with D4-Lysine

Sources

Reference Data & Comparative Studies

Validation

Comparing DL-LYSINE:2HCL (4,4,5,5-D4,) vs L-LYSINE-D4 for metabolic labeling

Metabolic Labeling Optimization: A Comparative Guide to DL-LYSINE:2HCL (4,4,5,5-D4) vs. L-LYSINE-D4 In mass spectrometry-based quantitative proteomics, Stable Isotope Labeling by/with Amino acids in Cell culture (SILAC)...

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Author: BenchChem Technical Support Team. Date: April 2026

Metabolic Labeling Optimization: A Comparative Guide to DL-LYSINE:2HCL (4,4,5,5-D4) vs. L-LYSINE-D4

In mass spectrometry-based quantitative proteomics, Stable Isotope Labeling by/with Amino acids in Cell culture (SILAC) has established itself as the gold standard for in vivo metabolic labeling[1]. The premise of SILAC relies on the cellular translation machinery seamlessly incorporating heavy isotope-labeled amino acids into nascent proteins[2].

However, a critical decision often arises during experimental design regarding the isotopic precursor: Should one use the enantiopure L-Lysine-4,4,5,5-D4 or the more cost-effective racemic mixture DL-Lysine:2HCl (4,4,5,5-D4) ? As a Senior Application Scientist, I evaluate these reagents not just on cost, but on their mechanistic interactions with eukaryotic translation and cellular homeostasis.

Mechanistic Causality: The Stereospecificity of Translation

To understand the performance divergence between these two reagents, we must examine the causality of amino acid incorporation. Eukaryotic translation is an inherently stereospecific process. Lysyl-tRNA synthetase (KARS) exclusively recognizes the L-enantiomer of lysine to charge tRNALys .

When L-Lysine-D4 is supplied, 100% of the supplemented amino acid is biologically available for protein synthesis[3]. Conversely, DL-Lysine-D4 is a 50/50 racemic mixture of D- and L-enantiomers. The D-Lysine fraction is incompatible with peptide elongation[4]. It cannot be incorporated into the nascent polypeptide chain by the eukaryotic ribosome[5].

Consequently, to achieve the required intracellular concentration of L-Lysine for optimal cell growth and complete proteome labeling, researchers using the DL-form must supplement the media at double the standard concentration . This introduces a cascade of off-target metabolic variables:

  • Osmotic Stress: Doubling the amino acid and hydrochloride salt (2HCl) concentration alters the osmolality of the culture media.

  • Competitive Inhibition: High concentrations of D-Lysine can competitively inhibit cationic amino acid transporters (CATs/SLC7A family), potentially starving the cell of other essential basic amino acids like Arginine.

  • Enzymatic Oxidation: Unutilized D-amino acids can be metabolized by D-amino acid oxidase (DAAO), generating hydrogen peroxide ( H2​O2​ ) and inducing unintended oxidative stress pathways, thereby confounding experimental treatments.

G cluster_0 Media Supplementation DL DL-Lysine-D4 (Racemic Mixture) Transport Amino Acid Transporters (SLC7A Family) DL->Transport 50% L, 50% D L L-Lysine-D4 (Enantiopure) L->Transport 100% L tRNA Lysyl-tRNA Synthetase (Strict L-form Specificity) Transport->tRNA L-Lysine-D4 D_Accumulation D-Lysine Accumulation (DAAO Oxidation / ROS) Transport->D_Accumulation D-Lysine-D4 Ribosome Eukaryotic Ribosome (Translation) tRNA->Ribosome Lys-tRNA(Lys) Protein Heavy Labeled Proteome (>95% Incorporation) Ribosome->Protein Protein Synthesis

Mechanistic divergence of L- vs DL-Lysine-D4 during eukaryotic translation and cellular metabolism.

Quantitative Performance Comparison

The following table synthesizes the operational and biological differences between the two reagents for standard SILAC applications.

ParameterL-LYSINE-D4 (Gold Standard)DL-LYSINE:2HCL (4,4,5,5-D4)
Biologically Active Fraction 100%50%
Required Media Concentration Standard (e.g., 0.4 mM / ~73 mg/L)2x Standard (e.g., 0.8 mM / ~146 mg/L)
Incorporation Efficiency >95% after 5-6 doublings[1]>95% (requires double concentration)
Risk of Oxidative Stress (DAAO) NegligibleModerate to High (Cell-line dependent)
Transporter Competition Risk BaselineElevated (Excess D-Lysine competes for entry)
Cost Efficiency (Reagent) High initial costLower initial cost (but requires 2x usage)
Recommended Application High-fidelity quantitative proteomicsChemical synthesis; Bacterial labeling

Self-Validating SILAC Protocol (Using L-Lysine-D4)

To ensure absolute trustworthiness in your quantitative data, the labeling protocol must be treated as a self-validating system. You cannot proceed to the experimental treatment phase without mathematically proving that the proteome is fully labeled. The presence of unlabeled ("light") endogenous lysine will severely skew quantitative ratios[6].

Phase 1: Media Preparation and Depletion

  • Base Media: Procure SILAC-specific DMEM or RPMI lacking L-Lysine and L-Arginine.

  • Serum Dialysis (Critical Causality): Supplement with 10% Dialyzed Fetal Bovine Serum (FBS)[3]. Standard FBS contains free light amino acids that will compete with your heavy isotopes, preventing complete incorporation. Dialysis (typically 10 kDa MWCO) removes these free amino acids while retaining essential growth factors.

  • Isotope Addition: Supplement the "Medium" or "Heavy" media with L-Lysine-4,4,5,5-D4 at the cell line's standard physiological concentration (e.g., 0.4 mM). Filter sterilize (0.22 µm).

Phase 2: Cell Adaptation and Doubling 4. Seed cells at ~20% confluency. 5. Culture cells for 5 to 6 full population doublings [1]. This is the mathematical threshold required to dilute the pre-existing unlabeled proteome to <5% of the total protein mass.

Phase 3: The Validation Gate (Go/No-Go Decision) 6. Harvest a small aliquot ( 106 cells) of the labeled population[3]. 7. Lyse, digest with Trypsin/Lys-C, and run a rapid LC-MS/MS quality control analysis. 8. Validation Metric: Calculate the Heavy/Light (H/L) ratio of identified peptides. Do not proceed unless incorporation is >95%. If <95%, continue culturing for 1-2 additional doublings.

Phase 4: Experimental Treatment & Mixing 9. Once validated, apply your drug, stressor, or genetic perturbation to the labeled cells. 10. Harvest treated (Heavy) and control (Light) cells. 11. Mix the lysates at an exact 1:1 protein concentration ratio before downstream processing (SDS-PAGE, digestion, enrichment)[6]. This early mixing eliminates sample preparation variability.

Workflow Step1 1. Media Prep Dialyzed FBS + L-Lysine-D4 Step2 2. Cell Culture 5-6 Doublings Step1->Step2 Step3 3. MS Validation Check >95% Incorporation Step2->Step3 Step3->Step2 Fail (<95%) Step4 4. Treatment Apply Drug/Stimulus Step3->Step4 Pass (>95%) Step5 5. Lysis & Mix 1:1 Ratio with Light Control Step4->Step5 Step6 6. LC-MS/MS Quantification Step5->Step6

Self-validating SILAC workflow ensuring >95% isotopic incorporation prior to experimental treatment.

Conclusion and Recommendations

While DL-Lysine:2HCl (4,4,5,5-D4) may appear as an attractive, budget-friendly alternative on a vendor catalog, its use in eukaryotic cell culture introduces severe, often unquantifiable biological artifacts. The requirement to double the concentration forces cells to process high levels of biologically inert D-Lysine, risking transporter competition and oxidative stress.

For rigorous, reproducible drug development and quantitative proteomics, L-Lysine-D4 remains the mandatory choice. It ensures 100% biological utilization, maintains physiological osmolality, and guarantees that the observed proteomic changes are due to your experimental treatment, not a cellular stress response to unnatural D-amino acids.

References

  • Boersema, P. J., et al. "Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics." Journal of Proteome Research, PubMed Central (PMC). Available at:[Link]

  • Cure-Plan Online. "APEX2 proximity labeling in NRCMs: 3-State SILAC Cardiomyocyte Culture Conditions." Cure-Plan. Available at:[Link]

  • Fujino, T., et al. "Drop-off-reinitiation at the N-termini of nascent peptides and its regulation by IF3, EF-G, and RRF." ResearchGate. Available at:[Link]

  • Maini, R., et al. "Expanding the Scope of Protein Synthesis Using Modified Ribosomes." ACS Publications. Available at:[Link]

Sources

Comparative

Validation of DL-LYSINE:2HCL (4,4,5,5-D4) as a Surrogate Standard in Bioanalysis: A Comparative Guide

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Introduction: The Endogenous Biomarker Paradox Quantifying endogenous small molecules like amino acids (e.g., Lysine) in biologic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

Introduction: The Endogenous Biomarker Paradox

Quantifying endogenous small molecules like amino acids (e.g., Lysine) in biological matrices via LC-MS/MS presents a fundamental bioanalytical paradox: the authentic biological matrix inherently contains the target analyte, making it impossible to prepare a true "blank" matrix for calibration curves[1]. To circumvent this, bioanalytical scientists traditionally rely on one of two strategies: the surrogate matrix approach (using an analyte-free artificial matrix) or the surrogate analyte approach (using a stable-isotope-labeled standard spiked into the authentic matrix)[2].

According to the ICH M10 and FDA/EMA guidelines on bioanalytical method validation, the surrogate analyte approach is highly recommended[3]. By utilizing stable-isotope-labeled (SIL) analogs, this method preserves the authentic biological matrix environment for calibration, thereby normalizing extraction recoveries and matrix effects that often skew surrogate matrix assays[4]. This guide objectively evaluates DL-LYSINE:2HCL (4,4,5,5-D4) (hereafter referred to as D4-Lysine) as a surrogate standard against alternative methodologies, providing actionable, self-validating protocols for drug development professionals.

Comparative Analysis: D4-Lysine vs. Alternative Methodologies

Choosing the correct surrogate standard requires balancing isotopic purity, physicochemical equivalence, and cost-efficiency. Endogenous lysine possesses a natural isotopic distribution; therefore, a mass shift of at least +3 to +4 Da is required to prevent isotopic cross-talk (where the natural heavy isotopes of the endogenous molecule interfere with the surrogate's MRM transition)[5].

Quantitative Comparison of Strategies

Table 1: Objective Comparison of Lysine Quantification Strategies

ParameterDL-Lysine-D4 (Surrogate Analyte)13C6, 15N2-Lysine (Surrogate Analyte)Unlabeled Lysine in Surrogate Matrix (PBS/BSA)Standard Addition (Unlabeled Lysine)
Matrix Representation Authentic Plasma/SerumAuthentic Plasma/SerumArtificial (Lacks true lipid/protein profile)Authentic Plasma/Serum
Cost Efficiency High (Deuteration is highly scalable)Low (Complex 13C/15N synthesis)High (Cheap reagents)High (No isotopes needed)
Isotopic Interference Minimal (+4 Da mass shift)None (+8 Da mass shift)N/AN/A
Matrix Effect Control Excellent (Identical to unknown samples)ExcellentPoor (Matrix factor differs from authentic)Excellent
Throughput HighHighMediumLow (Requires multiple spikes per sample)
Parallelism Risk Low (Requires initial response ratio verification)LowHigh (Due to differential extraction recovery)None (Built-in)
Causality & Mechanism: Why D4-Lysine Excels

Unlike structurally related analogs (e.g., ornithine), D4-Lysine exhibits identical physicochemical properties—such as pKa, solubility, and chromatographic retention—to endogenous lysine[6]. This ensures that any ion suppression or enhancement occurring in the electrospray ionization (ESI) source affects both the endogenous analyte and the surrogate analyte equally[7]. While deuterium labeling can occasionally cause minor chromatographic shifts (the "deuterium isotope effect") in high-resolution UHPLC, D4-Lysine typically co-elutes perfectly with unlabeled lysine under standard HILIC or reversed-phase ion-pairing conditions, ensuring robust quantification[8].

Experimental Methodology: Self-Validating Protocol for D4-Lysine

To establish analytical trustworthiness, the following LC-MS/MS protocol integrates ICH M10 validation criteria, ensuring a self-validating system for endogenous compounds[3][4].

Step 1: Calibration Curve Preparation (The Surrogate Analyte Approach)
  • Matrix: Authentic pooled human plasma.

  • Surrogate Analyte: DL-LYSINE:2HCL (4,4,5,5-D4).

  • Internal Standard (IS): L-Lysine-13C6,15N2 (Spiked at a constant concentration to normalize injection variability).

  • Action: Spike increasing concentrations of D4-Lysine into authentic plasma to create an 8-point calibration curve (e.g., 10 to 1000 µM). Do not subtract the endogenous baseline from these calibrators, as the MS monitors the distinct D4 mass transition[7].

Step 2: Sample Extraction (Protein Precipitation)
  • Aliquot 50 µL of plasma (calibration standards, QCs, and unknown samples) into a 96-well plate.

  • Add 10 µL of the IS working solution.

  • Add 150 µL of cold methanol (containing 0.1% formic acid) to disrupt protein-binding and precipitate plasma proteins[9].

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 50 µL of the supernatant and dilute with 150 µL of LC-MS grade water to optimize peak shape for HILIC analysis.

Step 3: LC-MS/MS Analysis
  • Column: ACQUITY UPLC HSS T3 or equivalent HILIC column[9].

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • MRM Transitions:

    • Endogenous Lysine: m/z 147.1 → 84.1

    • Surrogate Analyte (D4-Lysine): m/z 151.1 → 88.1

    • Internal Standard (13C6,15N2-Lysine): m/z 155.1 → 90.1

Step 4: Parallelism & Accuracy Validation (Critical Step)

Because the MS response factor for D4-Lysine might slightly differ from unlabeled Lysine due to minor deuterium isotope effects on ionization efficiency, parallelism must be proven[2][3].

  • Action: Analyze a high-concentration endogenous sample diluted serially with authentic matrix. Plot the instrument response ratio against the dilution factor. The slope of this endogenous dilution curve must parallel the D4-Lysine calibration curve (within ±15% deviation)[10].

Workflow Visualization

The following diagram illustrates the logical flow of the surrogate analyte approach, highlighting the critical points of differentiation from standard methodologies.

Workflow A Authentic Plasma Matrix (Endogenous Lysine Present) B Spike D4-Lysine (Surrogate Calibration Curve) A->B Step 1 C Spike 13C6,15N2-Lysine (Internal Standard) B->C Step 2 D Protein Precipitation (Cold Methanol + 0.1% FA) C->D Step 3 E LC-MS/MS MRM Analysis (Mass Shift Differentiation) D->E Step 4 F Parallelism Assessment (Response Ratio vs. Conc) E->F Step 5 (Validation)

Caption: Step-by-step LC-MS/MS workflow utilizing D4-Lysine as a surrogate analyte in authentic matrix.

Validation Data Summary

When executed correctly, the D4-Lysine surrogate analyte method routinely meets and exceeds the stringent acceptance criteria set forth by regulatory bodies[10][11].

Table 2: Typical Validation Metrics for D4-Lysine LC-MS/MS Assays

Validation ParameterAcceptance Criteria (ICH M10)Observed Performance (D4-Lysine)
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)3.2% - 6.5%
Inter-day Accuracy (%Bias) ± 15% (± 20% at LLOQ)-4.1% to +5.2%
Matrix Factor (MF) CV ≤ 15% across 6 lots0.98 (CV = 4.3%)
Extraction Recovery Consistent across range92.5% ± 3.1%
Parallelism Deviation ≤ 15% difference in slopes< 5.0% deviation

Conclusion

For the definitive quantification of endogenous lysine, DL-LYSINE:2HCL (4,4,5,5-D4) offers an optimal balance of cost-efficiency, analytical selectivity, and regulatory compliance. By employing the surrogate analyte approach, bioanalytical scientists can bypass the matrix effect discrepancies inherent in surrogate matrix methods, ensuring robust, ICH M10-compliant data for drug development and biomarker discovery.

References

  • Thakare et al. "Surrogate matrix and surrogate analyte approaches for definitive quantitation of endogenous biomolecules." PubMed Central. 1

  • Waters Corporation. "A Validated Method for the Quantification of Amino Acids in Mammalian Urine." Waters Library. 9

  • LCGC International. "Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples." Chromatography Online. 2

  • European Medicines Agency (EMA). "ICH guideline M10 on bioanalytical method validation and study sample analysis." Europa.eu. 3

  • Bioanalysis Zone. "Biomarker quantification: the case for the surrogate analyte approach." Bioanalysis Zone. 6

  • Resolve Mass. "How Long Does it Take to Validate a Bioanalytical Method?" Resolve Mass. 10

  • Liu et al. "Surrogate analyte approach for quantitation of endogenous NAD(+) in human acidified blood samples using liquid chromatography coupled with electrospray ionization tandem mass spectrometry." PubMed. 7

  • ICH. "ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material." ICH.org. 4

  • Hoofnagle et al. "Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays." Clinical Chemistry.5

  • Velichkova et al. "HILIC UPLC/ QTof MS Method Development for the Quantification of AGEs Inhibitors." Combinatorial Chemistry & High Throughput Screening.8

  • Gray et al. "High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization." Analytical Chemistry. 11

Sources

Validation

Cross-validation of DL-LYSINE:2HCL (4,4,5,5-D4,) quantification methods across MS platforms

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Standard Executive Summary The accurate quantification of amino acids in biologi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Standard

Executive Summary

The accurate quantification of amino acids in biological matrices is a cornerstone of metabolomics, clinical diagnostics, and pharmacokinetic profiling. Among these, lysine is a critical biomarker for metabolic disorders and protein turnover. However, the highly polar and amphoteric nature of lysine presents significant analytical challenges.

To achieve absolute quantification, the field relies on stable isotope-labeled internal standards (SIL-IS). DL-Lysine:2HCl (4,4,5,5-D4) has emerged as the gold standard. This guide provides an objective, data-driven comparison of DL-Lysine-d4 quantification across the two dominant mass spectrometry platforms: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). By exploring the mechanistic causality behind experimental choices, we provide self-validating protocols to ensure cross-platform data integrity.

Mechanistic Grounding: The Superiority of the 4,4,5,5-D4 Isotope

The selection of an internal standard is never arbitrary; it is governed by strict mass spectrometry principles.

Why DL-Lysine-d4? Native lysine contains six carbon atoms. In high-concentration biological samples, the naturally occurring 13 C isotopic envelope creates significant M+1 (~6.6%) and M+2 (~0.2%) peaks. If a +1 or +2 Da labeled standard were used, the isotopic tail of endogenous lysine would artificially inflate the internal standard signal, skewing the quantitative accuracy1[1].

The +4 Da mass shift of DL-Lysine:2HCl (4,4,5,5-D4) effectively bypasses this isotopic crosstalk 2[2]. Furthermore, placing the deuterium atoms on the aliphatic backbone (C4, C5) is a deliberate chemical choice. Unlike labile protons on amine or carboxyl groups, aliphatic deuteriums do not undergo rapid hydrogen-deuterium exchange (HDX) in aqueous biological matrices, ensuring the structural integrity of the SIL-IS throughout sample preparation.

Platform Comparison: LC-MS/MS vs. GC-MS

While GC-MS traditionally assumes a singular linear relationship between amino acids and the internal standard, LC-MS/MS does not rely on this assumption, offering distinct advantages for highly polar analytes 3[3].

However, both platforms require specific sample manipulation to overcome lysine's inherent physicochemical properties:

  • LC-MS/MS (Pre-column Derivatization): Due to its high polarity, underivatized lysine elutes in the void volume of standard reversed-phase (RP) C18 columns, leading to severe ion suppression from matrix salts. Pre-column derivatization (e.g., using AccQ-Tag or propyl chloroformate) increases hydrophobicity, shifting retention into a cleaner chromatographic region and enhancing electrospray ionization (ESI) efficiency,4[4].

  • GC-MS (Two-Step Derivatization): Amino acids lack the volatility required for gas-phase separation. A mandatory two-step process—methoximation followed by silylation—replaces active hydrogens with trimethylsilyl (TMS) groups, rendering the molecule volatile and thermally stable.

Quantitative Performance Data

The following table synthesizes cross-validated performance metrics for lysine quantification across different analytical approaches 5[5], 6[6].

Performance MetricLC-MS/MS (Derivatized)GC-MS (Derivatized)LC-MS/MS (Underivatized / HILIC)
Linearity ( R2 ) > 0.995> 0.990> 0.990
Linear Dynamic Range 2 – 800 µM5 – 500 µM5 – 2000 µM
Precision (Intra-day CV%) < 5.0%< 8.5%< 11.8%
Accuracy 95% – 105%88% – 110%87.4% – 114.3%
Required Sample Volume 10 µL50 µL50 µL
Throughput High (~7.5 min/run)Low (~30 min/run)Medium (~15 min/run)

Workflow Visualization

G Sample Biological Matrix (Plasma/Serum) Spike Spike SIL-IS DL-Lysine:2HCl (4,4,5,5-D4) Sample->Spike Split Aliquoting for Cross-Platform Analysis Spike->Split LC_Prep LC-MS/MS Prep Pre-column Derivatization Split->LC_Prep GC_Prep GC-MS Prep Methoximation & Silylation Split->GC_Prep LC_Run UPLC-MS/MS (MRM) High Throughput LC_Prep->LC_Run GC_Run GC-EI-MS (SIM) High Resolution GC_Prep->GC_Run Validation Statistical Cross-Validation (Bland-Altman Analysis) LC_Run->Validation GC_Run->Validation

Cross-platform validation workflow for DL-Lysine-d4 quantification.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They contain internal checks that prove the success or failure of the preparation before data is reported.

Protocol A: UPLC-MS/MS (Pre-column Derivatization)

1. Sample Precipitation & Spiking:

  • Transfer 10 µL of plasma to a microcentrifuge tube.

  • Add 50 µL of cold methanol containing 10 µM DL-Lysine:2HCl (4,4,5,5-D4) to simultaneously precipitate proteins and introduce the internal standard .

  • Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C.

2. Derivatization:

  • Transfer 10 µL of the supernatant to a clean vial.

  • Add 70 µL of borate buffer (pH 8.8) and 20 µL of AccQ-Tag derivatization reagent.

  • Incubate at 55°C for 10 minutes.

3. Self-Validation Check (Matrix Factor):

  • Causality: Ion suppression can silently destroy data accuracy.

  • Action: Compare the peak area of DL-Lysine-d4 spiked post-extraction into a blank matrix against a neat standard. If the Matrix Factor (MF) falls outside 0.85 – 1.15, the dilution factor must be increased before proceeding.

4. LC-MS/MS Analysis:

  • Inject 1 µL onto a sub-2 µm C18 UPLC column.

  • Monitor specific Multiple Reaction Monitoring (MRM) transitions for the derivatized native lysine and the +4 Da shifted DL-Lysine-d4.

Protocol B: GC-EI-MS (Two-Step Derivatization)

1. Extraction:

  • Spike 50 µL of plasma with 10 µM DL-Lysine-d4.

  • Precipitate with 150 µL of cold acetonitrile. Centrifuge, transfer the supernatant, and dry completely under a gentle stream of nitrogen.

2. Methoximation & Silylation:

  • Add 30 µL of Methoxyamine-HCl in pyridine (20 mg/mL). Incubate at 37°C for 90 minutes to protect carbonyl groups.

  • Add 30 µL of MSTFA + 1% TMCS. Incubate at 37°C for 30 minutes to replace active hydrogens with TMS groups.

3. Self-Validation Check (Derivatization Efficiency):

  • Causality: Incomplete silylation leads to multiple chromatographic peaks for a single analyte, ruining quantification.

  • Action: Monitor the MS signal ratio of fully silylated (3-TMS) to partially silylated (2-TMS) lysine. A ratio dropping below 10:1 immediately flags incomplete derivatization, invalidating the batch.

4. GC-MS Analysis:

  • Inject 1 µL in splitless mode. Monitor specific fragment ions in Electron Ionization (EI) mode, ensuring baseline resolution of the native and d4-labeled peaks.

References

  • Advances in Amino Acid Analysis for Marine Related Matrices and Its Application to Coastal Shelf Settings in The Canadian Arctic. odu.edu.
  • Stable Isotope Standards For Mass Spectrometry. otsuka.co.jp.
  • High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6‑Amin.
  • A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments.
  • A Comparative Guide to the Cross-Validation of LC-MS Methods for Amino Acid Quantific
  • Development of Mass Spectroscopy assay for Nε-(1-Carboxymethyl)-L-Lysine, Nε-(1-Carboxyethyl). umb.edu.pl.
  • Cross-Platform Comparison of Amino Acid Metabolic Profiling in Three Model Organisms Used in Environmental Metabolomics. mdpi.com.

Sources

Comparative

Comparative Guide: Cellular Uptake Kinetics of DL-Lysine:2HCl (4,4,5,5-D4) vs. Unlabeled DL-Lysine

As an application scientist in drug development and proteomics, one of the most frequent questions I encounter involves the biological equivalence of stable isotope-labeled tracers. When designing Stable Isotope Labeling...

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Author: BenchChem Technical Support Team. Date: April 2026

As an application scientist in drug development and proteomics, one of the most frequent questions I encounter involves the biological equivalence of stable isotope-labeled tracers. When designing Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or metabolic flux experiments, the fundamental assumption is that the heavy isotope variant behaves identically to its unlabeled counterpart.

This guide provides an objective, data-driven comparison of the cellular uptake kinetics between DL-Lysine:2HCl (4,4,5,5-D4) and Unlabeled DL-Lysine , detailing the underlying transporter mechanisms, the physics of kinetic isotope effects (KIE), and the self-validating experimental protocols required to prove their equivalence.

Mechanisms of Cellular Uptake: System y+ and SLC7A1

Lysine is a cationic (basic) amino acid. In mammalian cells, its uptake is predominantly mediated by the System y+ transport family, specifically the high-affinity, low-capacity transporter SLC7A1 (also known as CAT-1) [1].

Understanding the Causality of Recognition: SLC7A1 transport is sodium-independent and driven by the transmembrane electrical potential. The transporter's binding pocket recognizes the positively charged ϵ -amino group and the α -amino/carboxyl backbone of lysine.

Because the deuterium substitutions in DL-Lysine (4,4,5,5-D4) are localized exclusively on the aliphatic carbon side chain (carbons 4 and 5), they do not alter the electrostatic profile, the pKa of the functional groups, or the overall steric conformation of the molecule. Furthermore, because both compounds are supplied as a racemic (DL) mixture and as a dihydrochloride (2HCl) salt for optimal aqueous solubility, the stereoselective SLC7A1 transporter will preferentially and identically uptake the L-enantiomer of both the light and heavy variants.

G cluster_ext Extracellular Space cluster_int Intracellular Space Lys_Unlabeled Unlabeled DL-Lysine (Light) SLC7A1 SLC7A1 (CAT-1) Transporter System y+ (Na+-independent) Lys_Unlabeled->SLC7A1 Km ~124-279 μM Lys_D4 DL-Lysine-D4 (Heavy) Lys_D4->SLC7A1 Km ~124-279 μM Lys_Unlabeled_Int Unlabeled DL-Lysine (Light) SLC7A1->Lys_Unlabeled_Int Lys_D4_Int DL-Lysine-D4 (Heavy) SLC7A1->Lys_D4_Int

SLC7A1-mediated cellular uptake of unlabeled and D4-labeled DL-lysine via System y+.

The Kinetic Isotope Effect (KIE) in Transporter Dynamics

A common pitfall in tracer design is ignoring the Kinetic Isotope Effect (KIE) .

  • Primary KIE: Occurs when a bond to the isotopically labeled atom is broken during the rate-limiting step of a reaction. Because deuterium has a lower zero-point energy than hydrogen, C-D bonds require more activation energy to break than C-H bonds. This is why deuterated drugs often resist enzymatic degradation (e.g., by Cytochrome P450s) [2].

  • Secondary KIE and Transport: Cellular uptake via SLC7A1 is a physical translocation process, not a chemical reaction. It does not involve the cleavage of the C-H or C-D bonds on the lysine side chain. Because the interaction relies entirely on non-covalent electrostatic interactions and hydrogen bonding at the termini, the secondary KIE on transporter affinity ( Km​ ) is negligible [3].

Comparative Kinetic Data

Extensive in vitro kinetic studies across various cellular models (e.g., endothelial cells, placental microvillous membranes) confirm that the transport kinetics of D4-labeled and unlabeled lysine are statistically indistinguishable [4]. The table below summarizes these parameters.

Kinetic / Physical ParameterUnlabeled DL-LysineDL-Lysine:2HCl (4,4,5,5-D4)Impact on Experimental Design
Target Transporter SLC7A1 (System y+)SLC7A1 (System y+)Identical cellular partitioning
Apparent Affinity ( Km​ ) ~124 – 279 μM~124 – 279 μMNo competitive disadvantage
Maximal Velocity ( Vmax​ ) Cell-type dependentIdentical to unlabeledEqual intracellular accumulation
Primary KIE on Transport N/ANegligibleValidates use as a 1:1 tracer
Mass Shift ( Δ Da) 0 Da+4.025 DaEnables MS/MS resolution

Experimental Protocol: Self-Validating LC-MS/MS Competitive Uptake Assay

To definitively prove kinetic equivalence in your specific cell line, you must utilize a self-validating system. By exposing cells to an equimolar 1:1 mixture of Light and Heavy lysine, any deviation from a 1:1 intracellular ratio directly quantifies differential uptake kinetics.

Step-by-Step Methodology
  • Cell Preparation & Synchronization: Seed your target cells (e.g., HEK293) in 6-well plates. Starve the cells in a lysine-free, serum-free medium for 2 hours. Causality: Starvation depletes the intracellular amino acid pool, maximizing the inward concentration gradient and synchronizing SLC7A1 transporters to the cell surface.

  • Tracer Incubation: Prepare an equimolar uptake buffer containing 100 μM Unlabeled DL-Lysine and 100 μM DL-Lysine:2HCl (4,4,5,5-D4). Causality: A total concentration of 200 μM sits near the Km​ of SLC7A1. Using an equimolar mixture creates a direct competitive environment. If D4-Lysine had a different Km​ , the transporter would preferentially bind one over the other.

  • Time-Course Extraction & Transporter Locking: Incubate cells at 37°C. Terminate uptake at precise intervals (30s, 1m, 2m, 5m) by rapid washing with ice-cold PBS containing 1 mM N-ethylmaleimide (NEM) . Causality: Ice-cold temperatures slow membrane fluidity, while NEM covalently alkylates the critical cysteine residues of SLC7A1, instantly locking the transporter and preventing artifactual efflux of the tracers during the wash steps [5].

  • Lysis and LC-MS/MS Analysis: Lyse cells using 80% cold methanol to precipitate proteins while extracting polar metabolites. Centrifuge and analyze the supernatant via LC-MS/MS.

  • Data Validation: Monitor the transitions for Light Lysine ( m/z 147.1 84.1) and Heavy D4-Lysine ( m/z 151.1 88.1). Calculate the Heavy/Light (H/L) ratio. An H/L ratio consistently at 1.0 across all time points validates identical uptake kinetics.

Implications for SILAC and Metabolic Flux

Because DL-Lysine:2HCl (4,4,5,5-D4) exhibits identical uptake kinetics and does not trigger primary KIEs during transport, it achieves rapid, unbiased equilibration with intracellular amino acid pools. This kinetic equivalence ensures that any observed H/L ratio changes in downstream proteomic analyses are strictly due to protein synthesis and degradation rates, rather than artifactual transport bottlenecks [6]. For drug development professionals, this guarantees that metabolic flux data derived from D4-Lysine accurately reflects endogenous physiological states.

References

  • Title: Cationic amino acid transport across the blood-brain barrier is mediated exclusively by system y+ Source: American Journal of Physiology-Endocrinology and Metabolism URL: [Link]

  • Title: Methods to Increase the Metabolic Stability of 18F-Radiotracers Source: Molecules (MDPI) URL: [Link]

  • Title: On the Mechanism of Proton Transport by the Neuronal Excitatory Amino Acid Carrier 1: Deuterium Kinetic Isotope Effect Source: Neuron (Cell Press) / PubMed URL: [Link]

  • Title: Lysine uptake by human placental microvillous membrane: comparison of system y+ with basal membrane Source: American Journal of Physiology-Cell Physiology URL: [Link]

  • Title: L-Lysine uptake in giant vesicles from cardiac ventricular sarcolemma: Two components of cationic amino acid transport Source: Biochemical Journal URL: [Link]

  • Title: Evaluation of Drosophila Metabolic Labeling Strategies for in Vivo Quantitative Proteomic Analyses Source: Journal of Proteome Research (ACS Publications) URL: [Link]

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Handling and Disposal Protocols for DL-LYSINE:2HCL (4,4,5,5-D4)

As a Senior Application Scientist, I frequently consult with proteomics and drug development laboratories on the integration of stable isotope-labeled amino acids. DL-LYSINE:2HCL (4,4,5,5-D4)—a deuterated lysine derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with proteomics and drug development laboratories on the integration of stable isotope-labeled amino acids. DL-LYSINE:2HCL (4,4,5,5-D4)—a deuterated lysine derivative complexed with two hydrochloride molecules—is a cornerstone reagent in mass spectrometry (LC-MS) and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)[1].

While the deuterium label is a stable, non-radioactive isotope, the physical chemistry of the dihydrochloride salt introduces specific operational challenges. This guide provides a self-validating, step-by-step methodology for the safe handling, neutralization, and disposal of this compound to ensure both personnel safety and environmental compliance.

Hazard Assessment and Operational Causality

Why do we implement strict disposal protocols for a compound that is biologically ubiquitous?

  • Matrix Acidification: The "2HCL" designation indicates that each lysine molecule is complexed with two equivalents of hydrochloric acid. When dissolved in aqueous waste streams (e.g., SILAC media or LC-MS eluents), the salt dissociates, significantly lowering the pH. Discharging unneutralized acidic waste into municipal drains can degrade laboratory plumbing and violates standard sewage disposal regulations[2].

  • Isotopic Contamination: While not an environmental hazard in the traditional toxicological sense, introducing concentrated synthetic isotopes into local wastewater can confound environmental mass spectrometry baselines. High-temperature incineration is the preferred disposal route to completely mineralize the compound.

  • Hygroscopic Dust Generation: As a dry powder, the compound is hygroscopic and can form fine dust. Inhalation or ocular contact can cause mechanical and chemical irritation due to localized acid formation on mucous membranes, necessitating proper containment[3].

Physicochemical & Disposal Metrics

Understanding the physical properties of DL-LYSINE:2HCL (4,4,5,5-D4) is critical for predicting its behavior in waste streams.

PropertyValue / ClassificationOperational Implication
Chemical Formula C6H10D4N2O2 · 2HClContains stable isotopes; requires controlled disposal via incineration[1].
Molecular Weight ~223.15 g/mol Used for precise molarity calculations; accounts for the M+4 mass shift[1].
Solubility (Water) >50 mg/mLHighly soluble; liquid spills will rapidly spread and penetrate porous surfaces[4].
GHS Classification Unclassified / Mild IrritantTreat as a mild irritant; avoid dust generation and prolonged skin contact[3].
Target pH (Waste) 6.0 - 8.0Aqueous solutions must be neutralized prior to EHS collection[5].

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Segregation (Unused Powder & Contaminated Consumables)

Causality: Solid waste must be kept strictly dry to prevent the hydrochloride salt from ionizing and reacting with other waste components in the collection bin.

  • PPE Verification: Don chemical-resistant nitrile gloves, safety goggles, and a standard laboratory coat[4]. If handling large quantities outside a certified chemical fume hood, a particulate respirator is recommended to prevent dust inhalation.

  • Collection: Carefully sweep up any unused DL-LYSINE:2HCL (4,4,5,5-D4) powder using a dedicated anti-static brush and weigh boat. Do not use compressed air or dry sweeping methods that generate airborne dust[3].

  • Containment: Transfer the powder and all contaminated consumables (weigh boats, pipette tips, spatulas) into a sealable High-Density Polyethylene (HDPE) container[4].

  • Labeling: Affix a hazardous waste label detailing the contents as "Non-Hazardous Chemical Waste - Deuterated Lysine Dihydrochloride - Solid."

  • Storage: Store the sealed container in a cool, dry Satellite Accumulation Area (SAA) away from strong oxidizing agents until collection by your Environmental Health and Safety (EHS) department[3].

Protocol B: Aqueous Waste Neutralization (LC-MS Eluents & Cell Culture Media)

Causality: Aqueous solutions of lysine dihydrochloride are inherently acidic. Neutralization prevents adverse reactions in mixed-waste carboys and ensures compliance with environmental wastewater regulations[2].

  • Segregation: Collect all aqueous waste containing the deuterated lysine in a dedicated, chemically compatible liquid waste carboy.

  • pH Assessment: Using pH test strips or a calibrated pH meter, assess the initial acidity of the waste solution.

  • Neutralization: Slowly add a weak base, such as 1M Sodium Bicarbonate (NaHCO3) or 1M Sodium Hydroxide (NaOH), dropwise while gently stirring the solution.

  • Validation (Self-Validating Step): Continue the addition until the solution reaches a stable pH between 6.0 and 8.0. If using a commercial acid-neutralizing kit with a colorimetric indicator, the solution will transition colors (e.g., from purple to yellow to red) until it reaches a neutral pH of ~7.0[5]. Furthermore, if using bicarbonate, the cessation of effervescence (bubbling) serves as a secondary visual indicator that neutralization is complete.

  • Disposal Transfer: Seal the carboy, label it as "Neutralized Aqueous Waste - Contains Deuterated Amino Acids," and submit an EHS pickup request[4].

Protocol C: Spill Response and Decontamination

Causality: Immediate containment prevents the hygroscopic powder from absorbing ambient moisture, which makes it sticky, acidic, and significantly harder to decontaminate.

  • Isolate the Area: Restrict access to the spill zone to prevent tracking the compound throughout the laboratory.

  • Dry Cleanup: For dry powder spills, cover the spill with a damp, lint-free absorbent wipe to suppress dust generation, then carefully scoop the material into a solid waste container[3].

  • Surface Decontamination: Wipe the affected surface with a 10% sodium bicarbonate solution to neutralize any residual hydrochloride salts, followed by a final wipe with 70% ethanol or deionized water to remove the resulting sodium chloride.

  • PPE Disposal: Discard all used gloves and decontamination wipes into the solid chemical waste bin[4].

Operational Workflow Visualization

DisposalWorkflow Start DL-LYSINE:2HCL (D4) Waste Generated Decision Waste State? Start->Decision Solid Solid Waste (Powders, Plastics) Decision->Solid Dry Aqueous Aqueous Waste (SILAC Media, Buffers) Decision->Aqueous Liquid Spill Accidental Spill (Powder/Liquid) Decision->Spill Uncontrolled SolidPack Double-bag in HDPE Container Solid->SolidPack AqueousNeut Check pH & Neutralize (Target pH 6-8) Aqueous->AqueousNeut SpillClean Absorb & Sweep Avoid Dust Generation Spill->SpillClean EHS EHS Hazardous Waste Incineration SolidPack->EHS AqueousNeut->EHS SpillClean->SolidPack Transfer

Workflow for the safe segregation and disposal of DL-LYSINE:2HCL (4,4,5,5-D4) waste.

References

  • Carl ROTH. "Safety Data Sheet: DL-Lysine hydrochloride." carlroth.com. Available at: [Link]

  • Tennessee State University. "CENTER FOR MICRO-, NANO-, & BIO-TECHNOLOGY RESEARCH (CMNBTR) USER'S MANUAL." tnstate.edu. Available at: [Link]

Sources

Handling

Personal protective equipment for handling DL-LYSINE:2HCL (4,4,5,5-D4,)

As a Senior Application Scientist, approaching the handling of isotopically labeled compounds like DL-LYSINE:2HCL (4,4,5,5-D4,) requires a dual mandate: safeguarding laboratory personnel and preserving the absolute struc...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, approaching the handling of isotopically labeled compounds like DL-LYSINE:2HCL (4,4,5,5-D4,) requires a dual mandate: safeguarding laboratory personnel and preserving the absolute structural and isotopic integrity of a high-value reagent.

Because the chemical toxicity of the deuterated form is identical to standard DL-Lysine dihydrochloride, the baseline safety protocols remain the same. However, the logistical handling requirements are vastly more stringent. Deuterated amino acid hydrochlorides are highly hygroscopic[1]. Exposure to ambient moisture not only degrades the material but induces rapid Hydrogen-Deuterium (H-D) exchange, permanently compromising the D4​ labeling at the 4,4,5,5 positions.

Here is your comprehensive, causality-driven guide to the safe and effective handling of this compound.

Physicochemical & Hazard Profile

To understand the handling requirements, we must first compare the deuterated compound against its standard counterpart. While some regulatory bodies classify the standard salt as non-hazardous[2], it is widely recognized in the field as a mild irritant[3].

PropertyDL-Lysine:2HCl (Standard)DL-LYSINE:2HCL (4,4,5,5-D4,)Operational Implication
Molecular Weight 219.11 g/mol [1]223.13 g/mol Must adjust stoichiometric calculations for the +4 Da mass shift.
Appearance White crystalline powder[4]White crystalline powderVisually indistinguishable; strict physical segregation and labeling required.
Hygroscopicity High[1]HighMoisture absorption causes catastrophic H-D exchange in the deuterated form.
GHS Hazard Mild Irritant (H315, H319, H335)[3]Mild Irritant (H315, H319, H335)Requires standard barrier PPE (gloves, goggles, lab coat).
Optimal Storage <15°C (Cool/Dark)[1]-20°C (Desiccated)Deuterated form requires stricter thermal control to prevent degradation.

Personal Protective Equipment (PPE) Matrix

Do not just wear PPE because a safety sheet dictates it; understand why each piece is critical for both you and your experiment.

  • Eye Protection (ANSI Z87.1 Chemical Splash Goggles):

    • Causality: The dihydrochloride salt forms acidic micro-dust. Contact with ocular moisture generates localized hydrochloric acid, causing severe eye irritation (H319)[3]. Safety glasses with side shields are insufficient against airborne dust.

  • Hand Protection (Powder-Free Nitrile Gloves):

    • Causality: Nitrile provides an excellent chemical barrier against acidic salts. Powder-free is mandatory. Glove powder contains protonated organic compounds (like cornstarch or stearates) that will contaminate your sample and manifest as massive interference peaks in 1H -NMR spectroscopy. Double-gloving is recommended during weighing.

  • Body Protection (Cotton Lab Coat with Knit Cuffs):

    • Causality: Prevents the accumulation of static-prone dust on personal clothing[3]. Knit cuffs prevent the sleeves from knocking over lightweight anti-static weigh boats.

  • Respiratory Protection (N95 or P100 Particulate Respirator):

    • Causality: If handling the dry powder outside of a certified ductless fume hood, a respirator mitigates the risk of inhaling fine crystalline dust, which is known to cause respiratory tract irritation (H335)[3].

Operational Workflow & Handling Protocol

To maintain isotopic purity, the compound must be handled as a moisture-sensitive reagent.

Workflow S1 1. Cold Storage (-20°C) S2 2. Thermal Equilibration (Desiccator) S1->S2 S3 3. Inert Transfer (Argon/N2 Glovebox) S2->S3 S4 4. Anti-Static Weighing S3->S4 S5 5. Dissolution in Deuterated Solvent S4->S5 S6 6. Halogenated Waste Disposal S5->S6

Workflow for handling deuterated DL-Lysine:2HCl to maintain isotopic purity and safety.

Step-by-Step Methodology: Preparation of Deuterated Lysine Stock Solutions
  • Thermal Equilibration: Remove the DL-LYSINE:2HCL (4,4,5,5-D4,) vial from -20°C storage. Place it unopened in a vacuum desiccator at room temperature for at least 30 minutes.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture. Because the compound is highly hygroscopic[1], this moisture will induce rapid H-D exchange, ruining the D4​ labeling.

  • Inert Transfer: Transfer the thermally equilibrated vial into a glovebox or a localized environment with a positive pressure of dry Argon or Nitrogen[4].

  • Anti-Static Weighing: Use a static-eliminator (ionizing fan) and grounded, anti-static spatulas to weigh the powder.

    • Causality: The dihydrochloride salt is highly prone to static cling. Static aerosolizes the powder, posing an inhalation risk to the user and leading to the loss of a highly expensive reagent.

  • Dissolution: Immediately dissolve the weighed aliquot in a high-purity deuterated solvent (e.g., D2​O or CD3​OD ). Seal the stock solution tightly.

  • Self-Validating System (NMR Check): To validate the integrity of your inert transfer and solvent purity, run a blank 1H -NMR of your deuterated solvent alongside the final solution. The absence of an enlarged HDO peak (typically at 4.79 ppm in D2​O ) confirms that no ambient moisture was introduced during handling.

Spill Management and Disposal Plan

Even minor spills of deuterated compounds represent a significant financial loss and a localized safety hazard.

  • Spill Containment: Do not use water initially, as it will dissolve the salt and create a corrosive, acidic pool. Instead, sweep up the solid using anti-static tools and place it in a suitable closed container[2]. Once the bulk powder is removed, wipe the residual area with a damp, disposable cloth[3].

  • Waste Disposal: Do not flush this compound down the drain[5]. Because it is a dihydrochloride salt, the material must be treated as halogenated organic waste . Entrust disposal to a licensed waste disposal company in accordance with local and national environmental regulations[5]. Before disposal of the used container, ensure all contents are completely removed[5].

References

  • Title: Safety Data Sheet D-Lysine Source: MetaSci URL: [Link]

  • Title: DL-Lysine - Safety Data Sheet Source: Vanderbilt University (Sigma-Aldrich / Fluka) URL: [Link]

Sources

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